molecular formula C7H3ClFNO2S B1455580 5-Cyano-2-fluorobenzene-1-sulfonyl chloride CAS No. 1101120-80-2

5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1455580
CAS No.: 1101120-80-2
M. Wt: 219.62 g/mol
InChI Key: XLPGJVFDGAPUIH-UHFFFAOYSA-N
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Description

5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClFNO2S and its molecular weight is 219.62 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPGJVFDGAPUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717334
Record name 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101120-80-2
Record name 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Cyano-2-fluorobenzene-1-sulfonyl chloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Outlining Synthetic Pathways

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Developing Guide Framework

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Focusing on Sandmeyer

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Building the Detailed Protocol

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5-Cyano-2-fluorobenzene-1-sulfonyl chloride CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. We will delve into its core identification, synthesis, analytical characterization, chemical reactivity, and critical safety protocols, providing the field-proven insights necessary for its effective and safe utilization in a laboratory setting.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic sulfonyl chloride, a class of compounds renowned for its utility as a versatile intermediate in organic synthesis, particularly in the construction of sulfonamide-based bioactive molecules. Its trifunctional nature—possessing a highly reactive sulfonyl chloride group, a synthetically adaptable cyano moiety, and a metabolically robust fluorine atom—makes it a valuable building block in medicinal chemistry.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to its chemical identity.

Table 1: Core Identification and Physicochemical Properties

PropertyValueSource(s)
CAS Number 1101120-80-2[1][2][3]
Molecular Formula C₇H₃ClFNO₂S[1]
Molecular Weight 219.62 g/mol [1]
IUPAC Name This compoundN/A
Common Synonyms 5-Cyano-2-fluorobenzenesulfonyl chloride[1]
Physical Form Solid (predicted)[4]

The reactivity of this molecule is dominated by the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The presence of two strong electron-withdrawing groups on the benzene ring (the cyano group and the sulfonyl chloride itself) significantly influences the aromatic system's electronic properties and reactivity in further substitution reactions.

Synthesis and Purification: A Mechanistic Approach

While multiple synthetic routes to substituted benzenesulfonyl chlorides exist, a common and effective strategy for a molecule like this compound involves a multi-step sequence starting from a readily available precursor. An analogous method for a related compound involves nucleophilic aromatic substitution, oxidation, and subsequent chlorination.[5] This approach avoids the use of diazotization reactions, which can enhance safety and scalability.[5]

Proposed Synthetic Workflow

A plausible synthesis can be adapted from established protocols for similar structures.[5] The process begins with a suitable fluorinated benzonitrile derivative, introducing a sulfur-containing group that is then oxidized and chlorinated.

  • Step 1: Nucleophilic Aromatic Substitution. The synthesis could commence with a precursor like 2-fluoro-5-chlorobenzonitrile. A sulfur nucleophile, such as sodium sulfide, displaces the more labile chlorine atom to form a thiophenoxide intermediate. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the nucleophile, enhancing its reactivity.

  • Step 2: Oxidation. The resulting thiophenoxide is then oxidized to the corresponding sulfonic acid. A strong oxidizing agent like sodium hypochlorite (bleach) is often employed for this transformation.[5] This step is the cornerstone of forming the requisite sulfonic acid moiety.

  • Step 3: Chlorination. The final step involves the conversion of the sulfonic acid to the target sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] This reaction proceeds via a chlorosulfite intermediate, which then collapses to yield the final product.

SynthesisWorkflow Start 2-Fluoro-5-chlorobenzonitrile Intermediate1 Thiophenoxide Intermediate Start->Intermediate1  Na₂S, DMF   Intermediate2 Sodium 4-cyano-3-fluorobenzene- sulfonate Intermediate1->Intermediate2  NaOCl (Bleach)   Product 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride Intermediate2->Product  SOCl₂ or (COCl)₂  

Caption: Proposed synthetic workflow for this compound.

Purification Strategy

Given the high reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, purification must be conducted under anhydrous conditions.[5] A low-temperature workup is often necessary to prevent hydrolysis of the sulfonyl chloride group back to the sulfonic acid.[5] Purification is typically achieved via recrystallization from a non-polar organic solvent or flash column chromatography on silica gel, using a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate).

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.

AnalyticalWorkflow Compound Synthesized Product (C₇H₃ClFNO₂S) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR  Characterization   IR Infrared (IR) Spectroscopy Compound->IR  Characterization   MS Mass Spectrometry (MS) Compound->MS  Characterization   Purity Purity Confirmation (e.g., HPLC, LC-MS) NMR->Purity  Data Analysis   IR->Purity  Data Analysis   MS->Purity  Data Analysis  

Caption: Standard analytical workflow for structural elucidation and purity assessment.

Expected Spectroscopic Data

While specific spectra require experimental acquisition, the expected features can be predicted based on the molecular structure and established principles.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both fluorine and the adjacent protons.

    • ¹³C NMR: Signals for the seven distinct carbon atoms would be observed, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The cyano carbon would appear around 115-120 ppm, and the carbon bearing the sulfonyl chloride group would be significantly downfield.

    • ¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, with its chemical shift and coupling to adjacent protons providing key structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. The spectrum should exhibit strong, characteristic absorption bands for the sulfonyl chloride group, typically seen around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[6] A sharp absorption band around 2230 cm⁻¹ would indicate the C≡N stretch of the cyano group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺). Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a relative intensity ratio of roughly 3:1.[6] This isotopic pattern is a definitive indicator of a monochlorinated compound.

Table 2: Predicted Analytical Signatures

TechniqueExpected FeatureRationale
¹H NMR Aromatic multiplets (7.5-8.5 ppm)Deshielded protons on the substituted benzene ring.
IR Strong bands at ~1380 & ~1180 cm⁻¹Asymmetric and symmetric S=O stretching of the sulfonyl chloride.[6]
IR Sharp band at ~2230 cm⁻¹C≡N stretching of the cyano group.
MS M⁺ and M+2⁺ ion peaks (3:1 ratio)Isotopic signature of the chlorine atom.[6]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the predictable reactivity of its sulfonyl chloride functional group. It is a potent electrophile that readily reacts with a wide range of nucleophiles.

  • Formation of Sulfonamides: The most common application is its reaction with primary or secondary amines to form sulfonamides (-SO₂NR₂). This reaction is fundamental to drug discovery, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants.[5]

  • Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters (-SO₂OR), which are excellent leaving groups in nucleophilic substitution reactions.

The cyano and fluoro groups also contribute to its utility:

  • Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine (-CH₂NH₂), or converted into a tetrazole ring, providing access to a diverse array of downstream products.[5]

  • Fluorine Substitution: The fluorine atom enhances the metabolic stability of molecules by strengthening the C-F bond against oxidative metabolism. It also modulates the pKa and lipophilicity of the final compound, which are critical parameters in drug design. Its presence allows for potential use in ¹⁸F radiolabeling for positron emission tomography (PET) imaging.[5]

Critical Safety, Handling, and Storage Protocols

Sulfonyl chlorides as a class are hazardous reagents that demand strict adherence to safety protocols. Information synthesized from safety data sheets of analogous compounds provides a clear guide to their handling.[7][8][9][10]

Primary Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage (H314).[8][10][11] Contact must be avoided at all times.

  • Water Reactivity: Reacts violently with water, moisture, and protic solvents, liberating corrosive and toxic hydrogen chloride (HCl) gas.[7][8] This reaction is highly exothermic.

Mandatory Handling Procedures
  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation and containment of corrosive vapors.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[7][10]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[7]

    • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.[7][10]

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent degradation from atmospheric moisture.[7]

Storage Requirements
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7]

  • The storage area must be isolated from water, moisture, and incompatible materials such as strong bases and oxidizing agents.[7]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7][8]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of reactive and modulatory functional groups makes it an attractive starting point for the synthesis of complex molecular architectures. However, its utility is matched by its hazardous nature. A thorough understanding of its chemical properties, coupled with rigorous adherence to safety and handling protocols, is essential for its successful and safe application in research and development.

References

molecular structure and formula of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, a field-proven synthetic protocol, characteristic reactivity, and its application in the synthesis of biologically active sulfonamides, grounded in authoritative literature.

Core Molecular Structure and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with three distinct functional groups: a sulfonyl chloride (-SO₂Cl), a fluorine atom (-F), and a cyano group (-C≡N). Its Chemical Abstracts Service (CAS) registry number is 1101120-80-2.[1][2] The molecular formula is C₇H₃ClFNO₂S, and it has a molecular weight of approximately 219.62 g/mol .[2]

The specific arrangement of these groups is critical to its chemical behavior. The highly electronegative sulfonyl chloride group is the primary reactive site. It is positioned at carbon 1 of the ring, with the fluorine atom at the ortho position (carbon 2) and the cyano group at the meta position (carbon 5).

  • Inductive and Mesomeric Effects : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which enhances the electrophilicity of the sulfonyl chloride's sulfur atom. The cyano group also contributes a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This electronic profile makes the sulfur atom highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.

Physicochemical Data Summary

While specific experimental data for this compound is not widely published, the properties of closely related analogs provide a reliable profile. It is expected to be a solid at room temperature and, like all sulfonyl chlorides, is highly sensitive to moisture.

PropertyValue / Expected ValueSource / Analogy
CAS Number 1101120-80-2[1][2]
Molecular Formula C₇H₃ClFNO₂S[2]
Molecular Weight 219.62 g/mol [2]
Physical State Solid (Expected)Analogy to 3-Cyano-4-fluorobenzenesulfonyl chloride[3] and 2-Chloro-5-fluorobenzenesulfonyl chloride[4]
Melting Point (°C) Not available. (Analog: 2-Fluorobenzenesulfonyl chloride, 27-30 °C)[5][6]
Boiling Point (°C) Decomposes upon heating. (Analog: 2-Fluorobenzenesulfonyl chloride, 246-247 °C)[5][6]
Solubility Soluble in aprotic organic solvents (DCM, THF, Acetonitrile). Reacts with water and protic solvents.General property of sulfonyl chlorides.
Moisture Sensitivity High. Hydrolyzes to the corresponding sulfonic acid.[7][8]
Expected Spectroscopic Signature

For unambiguous identification, the following spectroscopic characteristics are predicted:

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong, characteristic absorption bands.

    • ~2230 cm⁻¹ : Sharp, medium intensity peak from the C≡N (nitrile) stretch.

    • ~1385 cm⁻¹ & ~1190 cm⁻¹ : Two very strong peaks corresponding to the asymmetric and symmetric S=O stretching vibrations of the sulfonyl chloride group, respectively.[9][10]

    • ~1250-1000 cm⁻¹ : Strong absorption from the C-F stretch.

    • ~600-500 cm⁻¹ : Strong band associated with the S-Cl stretch.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The aromatic region (7.5-8.5 ppm) will show three distinct signals for the three protons on the benzene ring. Due to the ortho-fluorine and the anisotropic effects of the other groups, these signals will appear as complex multiplets (doublet of doublets, etc.). Based on analogs like 4-fluorobenzenesulfonyl chloride, the proton ortho to the sulfonyl chloride group (at C6) is expected to be the most downfield (deshielded).[11]

    • ¹³C NMR : Will display 7 distinct signals. The carbon of the cyano group will appear around 115-120 ppm. The aromatic carbons will appear between ~110-145 ppm, with the carbon attached to the fluorine showing a large coupling constant (¹JCF). The carbon attached to the sulfonyl chloride group will also be readily identifiable.

    • ¹⁹F NMR : A single resonance will be observed, with its chemical shift influenced by the electronic environment. Coupling to the ortho and meta protons will be visible.

  • Mass Spectrometry (MS) :

    • Molecular Ion (M⁺) : A peak will be observed at m/z 219, with a characteristic M+2 peak at m/z 221 of approximately one-third the intensity, confirming the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes).

    • Key Fragments : Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine radical to give [M-Cl]⁺ (m/z 184) and the neutral loss of sulfur dioxide (SO₂) to give [M-SO₂]⁺ (m/z 155).[12][13][14]

Synthesis Protocol: A Field-Proven Methodology

The most reliable and scalable synthesis of this compound proceeds from the readily available aromatic amine, 3-Amino-4-fluorobenzonitrile (CAS 859855-53-1), via a Sandmeyer-type chlorosulfonylation reaction.[15] This classic transformation involves two critical stages: diazotization of the primary amine followed by a copper-catalyzed reaction with a source of sulfur dioxide and chloride.

Experimental Workflow

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Chlorosulfonylation cluster_2 Part 3: Workup & Purification A 1. Dissolve 3-Amino-4-fluorobenzonitrile in concentrated HCl B 2. Cool to 0-5 °C (Ice-water bath) A->B C 3. Add NaNO₂ solution dropwise (Maintain T < 5 °C) B->C D 4. Stir for 30 min Formation of Diazonium Salt Solution C->D G 7. Add Diazonium solution slowly to SO₂ solution D->G Transfer E 5. Prepare solution of SO₂ in Acetic Acid with catalytic CuCl₂ F 6. Cool SO₂ solution to 0-5 °C E->F H 8. Allow to warm to RT and stir (Vigorous N₂ evolution) I 9. Quench with ice-water H->I J 10. Extract with Dichloromethane (DCM) I->J K 11. Wash organic layer, dry (MgSO₄), and concentrate J->K L 12. Purify via recrystallization or silica gel chromatography K->L M Final Product: 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride L->M

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology & Causality

Materials:

  • 3-Amino-4-fluorobenzonitrile

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfur Dioxide (SO₂) gas or a stable surrogate like DABSO[16][17][18]

  • Glacial Acetic Acid

  • Copper(I) or Copper(II) Chloride (CuCl or CuCl₂)

  • Dichloromethane (DCM), Ice, Magnesium Sulfate (MgSO₄)

Protocol:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-amino-4-fluorobenzonitrile (1.0 eq) in concentrated HCl (approx. 3-4 volumes). b. Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing prematurely.[19] c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C. Causality: The in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HCl is exothermic. Slow addition is a key control parameter for safety and yield. d. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Chlorosulfonylation (Meerwein Reaction): a. In a separate, larger flask, prepare a saturated solution of sulfur dioxide gas in glacial acetic acid. Add a catalytic amount of CuCl₂ (0.1 eq). Causality: SO₂ serves as the source for the sulfonyl group. The copper salt is the essential catalyst for the Sandmeyer-type single electron transfer (SET) mechanism that facilitates the conversion of the diazonium salt.[7][8] b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution. Vigorous evolution of nitrogen gas will be observed. Causality: The addition of the diazonium salt initiates the catalytic cycle. The loss of N₂ gas is the thermodynamic driving force for the reaction, forming a stable aryl radical that is trapped by the sulfur-containing species. d. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.

  • Workup and Purification: a. Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product and dissolve the inorganic salts. Causality: Sulfonyl chlorides are prone to hydrolysis. Quenching in ice-water minimizes this side reaction while precipitating the water-insoluble organic product.[7] b. Extract the aqueous mixture with dichloromethane (3x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride moiety. Its primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines.

Core Reaction: Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.

G R1 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride S(=O)₂Cl Int Int R1->Int R2 Primary/Secondary Amine R¹R²NH R2->Int Nucleophilic Attack Base Base (e.g., Pyridine) P2 [Base-H]⁺Cl⁻ Base->P2 HCl Scavenging P1 N-substituted 5-Cyano-2-fluorobenzenesulfonamide S(=O)₂NR¹R² Int->P1 Elimination of Cl⁻

Caption: General mechanism for sulfonamide synthesis.

Authoritative Application in Medicinal Chemistry

The 5-cyano-2-fluorobenzenesulfonamide scaffold is a valuable pharmacophore. A patent application (WO2021123237A1) explicitly demonstrates the use of this compound as a key intermediate in the synthesis of novel antibacterial agents.[20]

In this work, the title compound is reacted with ammonia to produce the parent 5-cyano-2-fluorobenzenesulfonamide .[20][21][22] This intermediate is then further elaborated to create compounds that act as inhibitors of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis and survival.[20] This application underscores the compound's direct relevance to developing new therapeutics to combat antibiotic resistance.

Safety and Handling: A Self-Validating Protocol

As with all sulfonyl chlorides, this compound is a hazardous substance that must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Hazards :

    • Corrosive : Causes severe skin burns and serious eye damage.[5][23]

    • Moisture Sensitive : Reacts exothermically with water, alcohols, and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[4]

    • Toxicity : Harmful if swallowed, inhaled, or in contact with skin.[23]

  • Handling Precautions :

    • Work in a well-ventilated fume hood at all times.

    • Use under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

    • Ensure all glassware is thoroughly dried before use.

    • Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.

References

An In-depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Reactivity, Stability, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a key building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride, a cyano group, and a fluorine atom on a benzene ring, provides a versatile platform for the synthesis of a diverse array of complex molecules, particularly sulfonamides which are prevalent in many therapeutic agents.[1][2] This guide offers a comprehensive overview of the chemical reactivity, stability, and safe handling of this important reagent, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective and safe use in a laboratory setting.

PropertyValueSource
CAS Number 1101120-80-2[3][4]
Molecular Formula C₇H₃ClFNO₂S[3]
Molecular Weight 219.62 g/mol [3]
Appearance Solid[5]
Purity Typically >98%[4]

Core Directive: Understanding Reactivity

The reactivity of this compound is dictated by the interplay of its three functional groups. The sulfonyl chloride is a highly electrophilic center, the cyano group is an electron-withdrawing group that can also undergo transformations, and the fluorine atom influences the aromatic ring's reactivity.

The Sulfonyl Chloride Group: The Primary Reactive Site

The sulfonyl chloride (-SO₂Cl) is the most reactive site on the molecule, readily undergoing nucleophilic substitution. This reactivity is the cornerstone of its utility in forming sulfonamides and sulfonate esters.[6]

Mechanism of Nucleophilic Substitution: The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom, followed by the departure of the chloride leaving group. This can occur through a one-step Sₙ2-like mechanism or a two-step addition-elimination pathway.[7]

G cluster_reactants Reactants cluster_transition Transition State / Intermediate cluster_products Products RNH2 R-NH₂ (Nucleophile) TS [R-NH₂⁺-SO₂(Ar)-Cl⁻] RNH2->TS Nucleophilic Attack SulfonylChloride Ar-SO₂Cl SulfonylChloride->TS Sulfonamide Ar-SO₂NH-R (Sulfonamide) TS->Sulfonamide Chloride Elimination HCl HCl TS->HCl

Common Nucleophiles:

  • Amines (Primary and Secondary): This is the most common reaction, leading to the formation of sulfonamides, a critical functional group in many pharmaceuticals.[1][8]

  • Alcohols and Phenols: Reaction with alcohols or phenols yields sulfonate esters.

  • Water: Hydrolysis of the sulfonyl chloride group is a significant consideration, leading to the formation of the corresponding sulfonic acid.[6]

Influence of the Cyano and Fluoro Groups

The electron-withdrawing nature of both the cyano (-CN) and fluoro (-F) groups increases the electrophilicity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. The fluorine atom, positioned ortho to the sulfonyl chloride, provides steric hindrance that can influence the rate and regioselectivity of reactions.

The cyano group itself can be a site for further chemical transformations. For instance, it can be reduced to an aminomethyl group (-CH₂NH₂) through catalytic hydrogenation, offering a route to further functionalization.[8]

Stability and Safe Handling

Due to its reactivity, this compound requires careful handling and storage to maintain its integrity and ensure laboratory safety.

Moisture Sensitivity

The primary stability concern is its sensitivity to moisture.[6][9] The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.[6][10] This reaction is often exothermic.[10]

Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]

  • Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.[11][13]

  • Avoid contact with water and moisture.[14][15]

Thermal Stability

While generally stable at ambient temperatures, thermal decomposition can occur at elevated temperatures.[16][17] Decomposition may release toxic and corrosive gases such as sulfur oxides, hydrogen chloride, and hydrogen fluoride.[11][15]

Incompatibilities

This compound is incompatible with:

  • Strong bases: Reacts vigorously.

  • Amines: Reacts to form sulfonamides.[11][13]

  • Alcohols: Reacts to form sulfonate esters.

  • Strong oxidizing agents. [14]

  • Water and moisture. [6][15]

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This section provides a detailed, step-by-step methodology for a typical sulfonamide synthesis using this compound.

Objective: To synthesize N-benzyl-5-cyano-2-fluorobenzenesulfonamide.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or another appropriate aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of benzylamine (1.0 eq). The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-cyano-2-fluorobenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G Setup 1. Reaction Setup (Sulfonyl Chloride in DCM) Addition 2. Add Amine & Base (Benzylamine, Triethylamine) Setup->Addition Monitor 3. Monitor Reaction (TLC) Addition->Monitor Workup 4. Aqueous Work-up (Wash & Extract) Monitor->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS) Purify->Characterize

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly sulfonamide-containing compounds of interest in drug discovery. A thorough understanding of its reactivity, stability, and proper handling procedures is paramount for its successful and safe application in the laboratory. The electron-deficient nature of the aromatic ring, coupled with the high reactivity of the sulfonyl chloride group, provides a powerful tool for synthetic chemists. By following the guidelines and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important building block.

References

Introduction: A Versatile Architectural Element in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

This compound is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern drug discovery. While not an active pharmaceutical ingredient itself, its "mechanism of action" can be understood on two distinct but interconnected levels: its fundamental chemical reactivity and its role in constructing molecules that modulate specific biological pathways. The sulfonyl chloride moiety is a reactive functional group, primarily employed for the synthesis of sulfonamides, a class of compounds with a rich history and broad utility in medicine.[1][2] This guide elucidates the core principles governing its chemical behavior and its application in the development of targeted therapeutics, with a particular focus on inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target in metabolic disease research.[3][4][5][6]

Part 1: The Chemical Mechanism of Action: Sulfonamide Formation

The primary utility of this compound lies in its capacity to react readily with nucleophiles, particularly primary and secondary amines, to form highly stable sulfonamide linkages.[7][8] This reactivity is dictated by the inherent electrophilicity of the sulfur atom within the sulfonyl chloride group (-SO₂Cl).

Core Reactivity of the Sulfonyl Chloride Group

The sulfur atom in a sulfonyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density, rendering the sulfur atom highly electron-deficient and thus an excellent electrophile. This makes it susceptible to attack by nucleophiles.[9][10] The electron-withdrawing properties of the cyano (-CN) and fluoro (-F) substituents on the benzene ring further enhance this electrophilicity, increasing the compound's reactivity compared to simpler benzenesulfonyl chlorides.[9][10]

The reaction with an amine proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen, typically facilitated by a mild base like pyridine or triethylamine, which also serves to neutralize the hydrochloric acid (HCl) byproduct.[8][11]

Figure 1: General mechanism for sulfonamide synthesis.

This robust and high-yielding reaction is a cornerstone of medicinal chemistry, enabling the covalent linkage of the 5-cyano-2-fluorophenylsulfonyl moiety to diverse amine-containing scaffolds to explore structure-activity relationships (SAR).[12]

Part 2: The Biological Mechanism: Inhibition of 11β-HSD1

While this compound has no direct biological activity, the sulfonamides derived from it are potent and selective inhibitors of 11β-HSD1, making this the principal biological mechanism of action for its derivatives.

11β-HSD1: A Key Regulator of Glucocorticoid Activity

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme highly expressed in key metabolic tissues, including the liver and adipose tissue.[13] Its primary function is the conversion of hormonally inactive cortisone into active cortisol (corticosterone in rodents).[4][14] Unlike systemic cortisol levels which are controlled by the adrenal gland, 11β-HSD1 regulates intracellular cortisol concentrations, effectively acting as a local "amplifier" of glucocorticoid action.[4]

The Link to Metabolic Syndrome

Elevated intracellular cortisol levels are strongly associated with the pathophysiology of metabolic syndrome. In the liver, cortisol stimulates gluconeogenesis (glucose production), while in adipose tissue, it promotes adipogenesis (fat cell differentiation and lipid accumulation).[4] Chronic over-activation of this pathway contributes to:

  • Insulin Resistance and Type 2 Diabetes: [4][6]

  • Obesity: Particularly visceral obesity.

  • Dyslipidemia (abnormal blood lipid levels).

Therefore, inhibiting 11β-HSD1 to reduce tissue-specific cortisol levels is a highly attractive therapeutic strategy for treating metabolic syndrome and its components.[3][5][6][15] Preclinical and clinical studies have shown that selective 11β-HSD1 inhibitors can improve glycemic control, reduce body weight, and enhance insulin sensitivity.[4][16]

Figure 2: Inhibition of the 11β-HSD1 pathway.

The sulfonamide group formed from this compound often serves as a critical pharmacophore, forming key hydrogen bonds or other interactions within the enzyme's active site.[1][17] The specific substitution pattern (5-cyano, 2-fluoro) provides a distinct electronic and steric profile that medicinal chemists can leverage to achieve high potency and selectivity for 11β-HSD1 over other enzymes, such as 11β-HSD2.[13][18]

Part 3: Experimental Protocol and Data Application

The practical application of this compound is best demonstrated through a standard synthesis protocol and the presentation of resulting biological data.

Experimental Protocol: General Synthesis of an N-Aryl Sulfonamide

This protocol describes a representative, self-validating procedure for the synthesis of a sulfonamide derivative.

Objective: To synthesize an N-aryl-5-cyano-2-fluorobenzenesulfonamide from this compound and a generic aniline derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sulfonyl chlorides are corrosive and moisture-sensitive, causing irritation and releasing HCl upon hydrolysis.[9][10] Handle under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.2 eq) and dissolve it in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.

  • Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.

  • Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[11] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide product.

Data Presentation: Evaluating Biological Activity

The synthesized sulfonamide derivatives are then evaluated for their ability to inhibit 11β-HSD1. The potency is typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Below is a table illustrating how data for potent 11β-HSD1 inhibitors are presented in the literature.

Compound IDTarget EnzymeIC₅₀ (nM)In Vivo Efficacy (Mouse Model)Reference
Compound C11β-HSD170Reduced body weight (17%) and fasting glucose (22%) at 200 mg/kg/d.[3]
Compound 17 11β-HSD1-Reduced fed blood glucose levels at 25 and 50 mg/kg.[14]
BI 18700411β-HSD1->90% inhibition of 11β-HSD1 activity in adipose tissue.[16]
CNX-010-4911β-HSD1-58% inhibition of hepatic 11β-HSD1 activity; 15% reduction in fasting glucose.[16]

Conclusion

The mechanism of action of this compound is multifaceted. Chemically, it is a highly reactive, electrophilic building block engineered for the efficient synthesis of sulfonamides. Biologically, this chemical reactivity is harnessed to construct novel molecules that can potently and selectively inhibit therapeutic targets. Its prominent role in the development of 11β-HSD1 inhibitors for metabolic syndrome underscores its significance as a valuable tool for researchers and drug development professionals, enabling the translation of fundamental chemical principles into potentially life-changing medicines.

References

The Organic Chemist's Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Reagent in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a trifunctional reagent, has emerged as a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its unique combination of a reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and a strategically placed fluorine atom offers a versatile platform for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, key chemical properties, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a reagent is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
CAS Number 1101120-80-2[1]
Molecular Formula C₇H₃ClFNO₂S[1]
Molecular Weight 219.62 g/mol [1]
Appearance Light yellow to yellow solidInferred from supplier data.
Melting Point Data not availableProperties for the related compound 3-Cyano-4-fluorobenzenesulfonyl chloride are 67-70 °C.[2]
Boiling Point Data not availablePredicted boiling point for the related compound 3-Cyano-4-fluorobenzenesulfonyl chloride is 332.8±27.0 °C.[2]
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water.Based on the properties of similar sulfonyl chlorides.

Spectroscopic Characterization:

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.31 (dd, J = 6.2, 2.1 Hz, 1H), 8.04 (ddd, J = 8.7, 4.3, 2.1 Hz, 1H), 7.51 (t, J = 8.7 Hz, 1H). This data is consistent with the substitution pattern on the aromatic ring.

  • LCMS (APCI-): m/z 200 ([M-Cl+O]⁻, 100%). This corresponds to the mass of the sulfonate anion formed after the loss of the chlorine atom and the addition of an oxygen atom from water in the ion source.

Commercial Availability and Suppliers

This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial to select a source that meets the specific requirements of the intended application.

Table 2: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable Quantities
BLD Pharm---Inquiry required
AChemBlock98%Inquiry required
MOLBASE95+%5g, 10g, and larger quantities available
GeorganicsHigh purityMilligrams to multi-kilogram batches
SynQuest Laboratories95%Inquiry required

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Reaction Workflow

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor. A common and effective route involves the diazotization of an aminobenzonitrile followed by a copper-catalyzed sulfonyl chloride formation.

Detailed Synthesis Protocol

A representative synthesis of this compound proceeds from 3-amino-4-fluorobenzonitrile. The underlying principle of this transformation is the conversion of the amino group into a diazonium salt, which is then displaced by a sulfonyl chloride group in a Sandmeyer-type reaction.

Step-by-Step Methodology:

  • Diazotization: A suspension of 3-amino-4-fluorobenzonitrile (1.0 eq) in concentrated hydrochloric acid is cooled to 0 °C. A solution of sodium nitrite (1.5 eq) in water is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt. The choice of a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.

  • Sulfonyl Chloride Formation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and saturated. To this solution, copper(II) chloride dihydrate (0.3 eq) is added, and the mixture is further saturated with sulfur dioxide gas. This forms the reactive species for the subsequent substitution.

  • Sandmeyer-type Reaction: The previously prepared cold diazonium salt solution is added portion-wise to the acetic acid/SO₂/CuCl₂ mixture at 5 °C. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The copper catalyst facilitates the conversion of the diazonium group to the sulfonyl chloride.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a yellow oil.

G cluster_start Starting Material cluster_reagents1 Diazotization Reagents cluster_intermediate Intermediate cluster_reagents2 Sulfonylation Reagents cluster_product Final Product A 3-Amino-4-fluorobenzonitrile C Diazonium Salt A->C 0 °C B NaNO₂, HCl, H₂O B->C E 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride C->E 5 °C to RT D SO₂, AcOH, CuCl₂ D->E

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of this compound makes it a highly attractive building block in medicinal chemistry. The sulfonyl chloride group serves as a versatile handle for the introduction of sulfonamide moieties, a privileged structural motif in numerous approved drugs. The cyano group can act as a hydrogen bond acceptor, a precursor to other functional groups, or a key element in directing molecular interactions. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.

A notable application of this compound is in the synthesis of inhibitors of bacterial aminoacyl-tRNA synthetases, which are promising targets for the development of new antibacterial agents. In a patented synthetic route, this compound is reacted with ammonia to form the corresponding sulfonamide, 5-cyano-2-fluorobenzenesulfonamide.[3] This sulfonamide then serves as a key intermediate for the construction of more complex molecules with potential therapeutic activity.[3]

Experimental Protocol: Synthesis of 5-Cyano-2-fluorobenzenesulfonamide

This protocol illustrates the utility of this compound in the preparation of a key sulfonamide intermediate.

Step-by-Step Methodology:

  • Reaction Setup: this compound (1.0 g, 4.55 mmol) is dissolved in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Ammonia Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. Ammonia gas is then bubbled through the solution until saturation is reached. The low temperature is employed to control the exothermicity of the reaction and to minimize side reactions.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitoring by TLC or LCMS is recommended).

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography on silica gel, eluting with a mixture of light petroleum ether and ethyl acetate, to afford 5-cyano-2-fluorobenzenesulfonamide.

G A 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride D Reaction at -78 °C to RT A->D B Ammonia (gas) B->D C Dichloromethane (DCM) C->D E Solvent Evaporation D->E F Flash Chromatography E->F G 5-Cyano-2-fluorobenzenesulfonamide F->G

Caption: Workflow for the synthesis of a key sulfonamide intermediate.

Safety, Handling, and Storage

As a sulfonyl chloride, this compound is a reactive and potentially hazardous compound that requires careful handling.

  • Hazards: Based on data for analogous compounds, it is expected to be corrosive and cause severe skin burns and eye damage.[4][5][6][7][8] It is also likely to be harmful if swallowed, in contact with skin, or if inhaled. Contact with water can liberate toxic gas (HCl).[4] It is moisture-sensitive.

  • Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, with demonstrated applications in the development of novel therapeutic agents. Its commercial availability, coupled with established synthetic routes to and from this intermediate, makes it an accessible tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in the laboratory. As the demand for sophisticated molecular architectures in drug development continues to grow, the importance of strategic building blocks like this compound is set to increase.

References

An In-depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety and handling information from closely related analogs and established protocols for sulfonyl chlorides. The focus is on ensuring laboratory safety and leveraging the compound's synthetic utility, particularly in the construction of sulfonamide libraries for drug discovery.

Compound Profile and Significance in Drug Discovery

This compound (CAS No. 1101120-80-2) is an aromatic sulfonyl chloride that serves as a valuable building block in medicinal chemistry.[1][2] Its trifunctional nature—a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a fluorine atom—offers multiple avenues for synthetic diversification.

The sulfonyl chloride moiety is a powerful electrophile, primarily used for the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents.[3][4] Sulfonamides are known for their diverse pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[5] The presence of the cyano and fluoro substituents on the benzene ring allows for fine-tuning of the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[6] Consequently, this reagent is particularly useful for generating libraries of novel sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[2]

Physicochemical Data
PropertyValueSource(s)
CAS Number 1101120-80-2[1]
Molecular Formula C₇H₃ClFNO₂S[1]
Molecular Weight 219.62 g/mol [1]
Appearance Likely a solid (based on analogs)
Storage Store under an inert atmosphere at room temperature.[1]
Moisture Sensitivity Highly sensitive to moisture.[7]

Hazard Assessment and Safety Precautions

Disclaimer: This hazard assessment is based on data from analogous compounds such as 4-Fluorobenzenesulfonyl chloride and 5-Chloro-2-fluorobenzenesulfonyl chloride. Always perform a risk assessment for your specific experimental conditions.

Primary Hazards:

  • Corrosive: Expected to cause severe skin burns and serious eye damage upon contact.[7]

  • Moisture-Sensitive: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[7]

  • Inhalation Hazard: Inhalation of dust or vapors can cause severe respiratory tract irritation and potential chemical burns.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this reagent.[9][10][11]

PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields and a full-face shield.[9][10]Protects against splashes of the corrosive solid and its reaction products.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[9][10]Prevents direct skin contact with the corrosive material.
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[10][12]Protects skin from accidental spills and splashes.
Respiratory Protection Use in a certified chemical fume hood. For situations with potential for aerosolization or inadequate ventilation, a respirator with an appropriate cartridge is necessary.Minimizes inhalation of harmful dust and vapors.

Safe Handling and Storage Protocol

The primary challenge in handling this compound is its reactivity with moisture.[13][14] Adherence to anhydrous techniques is critical to maintain the reagent's integrity and ensure safety.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

  • The storage environment should be inert; commercial suppliers recommend storing under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Keep away from water, bases, amines, and alcohols.[7]

Handling Workflow

The following diagram outlines the essential steps for safely handling this moisture-sensitive and corrosive reagent.

G cluster_prep Preparation cluster_handling Handling & Dispensing cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_glassware Oven- or Flame-Dry All Glassware prep_hood->prep_glassware prep_inert Assemble Glassware Under Inert Gas (N₂ or Ar) prep_glassware->prep_inert handle_transfer Transfer Reagent Under Inert Atmosphere (e.g., in a glovebox or with a Schlenk line) prep_inert->handle_transfer handle_weigh Weigh Quickly into a Pre-tared, Dry, and Sealed Vessel handle_transfer->handle_weigh handle_dissolve Dissolve in Anhydrous Solvent handle_weigh->handle_dissolve clean_quench Carefully Quench Residual Reagent (e.g., with a solution of sodium bicarbonate) handle_dissolve->clean_quench clean_rinse Rinse Glassware with Appropriate Solvent clean_quench->clean_rinse clean_waste Dispose of Waste in Designated Corrosive Waste Container clean_rinse->clean_waste

Caption: A logical workflow for the proper handling of moisture-sensitive reagents.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. For small spills, cover with a dry, inert absorbent material (e.g., sand or vermiculite), and collect into a sealed container for disposal. Avoid adding water.

Application in Drug Development: Synthesis of a Sulfonamide Library

The primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[2] This reaction is a cornerstone of medicinal chemistry for generating novel compounds for biological screening.[15]

Representative Experimental Protocol: Synthesis of N-Benzyl-5-cyano-2-fluorobenzenesulfonamide

This protocol details a standard procedure for the synthesis of a representative sulfonamide.

Step 1: Reaction Setup

  • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool the flask to room temperature under a stream of dry nitrogen.

  • In the flask, dissolve benzylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Reagent Addition

  • In a separate, dry vial, weigh this compound (1.0 equivalent) under an inert atmosphere.

  • Dissolve the sulfonyl chloride in anhydrous DCM.

  • Using a syringe, add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. The dropwise addition helps to control any exotherm.

Step 3: Reaction and Work-up

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

G reagent1 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride product Target Sulfonamide reagent1->product reagent2 Primary or Secondary Amine (R¹R²NH) reagent2->product conditions Base (e.g., Pyridine, Et₃N) Anhydrous Solvent (e.g., DCM) 0°C to RT conditions->product byproduct HCl Salt of Base product->byproduct

Caption: General reaction scheme for sulfonamide synthesis.

Conclusion

This compound is a potent and versatile reagent for drug discovery and development. Its utility, however, is matched by its hazardous properties, particularly its corrosivity and moisture sensitivity. By understanding these risks and implementing the rigorous safety and handling protocols outlined in this guide, researchers can safely and effectively utilize this compound to synthesize novel sulfonamides and advance their research programs.

References

solubility profile of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in Organic Solvents

Authored by a Senior Application Scientist

Introduction

This compound, a bespoke reagent in modern organic synthesis, holds significant potential in the development of novel pharmaceuticals and agrochemicals. Its utility as a synthetic building block is intrinsically linked to its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for optimizing reaction kinetics, facilitating purification processes, and developing robust, scalable synthetic routes. This guide provides a detailed exploration of the solubility characteristics of this compound, synthesizes predictive insights based on its structural analogues, and presents rigorous, field-proven protocols for its empirical solubility determination.

Physicochemical Properties and Their Influence on Solubility

To logically predict the solubility of this compound, we must first consider its key physicochemical properties.

PropertyValue/InformationImpact on Solubility
Molecular Formula C₇H₃ClFNO₂S[1]The presence of polar functional groups (cyano, sulfonyl chloride) and a halogen (fluorine) suggests a preference for polar solvents.
Molecular Weight 219.62 g/mol [1]A moderate molecular weight that does not inherently limit solubility in a wide range of solvents.
Appearance Likely a solid at room temperatureThe physical state necessitates dissolution for most synthetic applications.
Functional Groups Sulfonyl chloride (-SO₂Cl), Cyano (-CN), Fluoro (-F)The highly electrophilic sulfonyl chloride group is prone to reaction with protic solvents. The polar cyano and fluoro groups will influence interactions with polar solvents.

The solubility of this compound is primarily dictated by the interplay between the polarity of the solvent and the reactivity of the sulfonyl chloride functional group. Similar to other arylsulfonyl chlorides, it is anticipated to exhibit favorable solubility in a range of common organic solvents, while its interaction with protic solvents will be reactive rather than simply solvating.[2][3]

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Expert Insights
Aprotic Polar Solvents Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, N,N-Dimethylformamide (DMF)High These solvents possess the polarity to effectively solvate the cyano and sulfonyl chloride moieties without the risk of reaction. They are often the solvents of choice for reactions involving sulfonyl chlorides.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh These solvents are effective at dissolving a wide range of organic compounds and are chemically compatible with the sulfonyl chloride group.[3]
Aromatic Hydrocarbons Toluene, XyleneModerate The benzene ring of the solute will have favorable π-π stacking interactions with aromatic solvents, leading to moderate solubility.
Aliphatic Hydrocarbons Hexanes, HeptaneLow The significant polarity difference between the solute and these non-polar solvents will result in poor solubility.
Ethers Diethyl Ether, 1,4-DioxaneModerate to High These solvents offer a balance of polarity and are generally unreactive, making them suitable for many applications.
Protic Solvents Water, Alcohols (Methanol, Ethanol)Reactive Protic solvents will react with the sulfonyl chloride group, leading to hydrolysis to the corresponding sulfonic acid or solvolysis to form sulfonate esters.[2] This is not a true solubility but a chemical transformation.

Experimental Protocols for Solubility Determination

In the absence of established data, the following protocols are recommended for determining the solubility of this compound. These methods are designed to provide both rapid qualitative assessment and precise quantitative data.

Qualitative Solubility Assessment (Visual Method)

This method provides a swift, preliminary evaluation of solubility in various solvents.

Methodology:

  • Dispense approximately 10-20 mg of this compound into a clean, dry vial.

  • Add 1 mL of the selected anhydrous solvent to the vial.

  • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

  • Visually inspect the resulting mixture against a dark background.

  • Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent dissolution).[2]

Quantitative Solubility Determination (Shake-Flask Gravimetric Method)

The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Methodology:

  • Add an excess amount of this compound to a sealed vial containing a known volume of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid.

  • Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass vial or aluminum pan).

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is fully evaporated, re-weigh the container with the solid residue.

  • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Final Weight - Initial Weight) / Volume of Supernatant Taken

Visualizing the Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows:

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Shake-Flask) qual_start Add ~15mg of Compound to Vial add_solvent Add 1mL of Anhydrous Solvent qual_start->add_solvent vortex Vortex for 1-2 min add_solvent->vortex observe Visually Inspect Solution vortex->observe record_qual Record: Soluble, Partially Soluble, or Insoluble observe->record_qual decision Need Quantitative Data? record_qual->decision quant_start Add Excess Compound to Known Volume of Solvent equilibrate Equilibrate at Constant Temp (24-48h) quant_start->equilibrate settle Settle Undissolved Solid (≥2h) equilibrate->settle filter_supernatant Withdraw & Filter Known Volume of Supernatant settle->filter_supernatant evaporate Evaporate Solvent filter_supernatant->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (mg/mL) weigh->calculate end_quant End Quantitative calculate->end_quant start Start Solubility Determination start->qual_start decision->quant_start Yes end_qual End Qualitative decision->end_qual No

Caption: Workflow for Solubility Determination of an Organic Compound.

Safety and Handling Considerations

This compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound.[4][5]

  • Corrosivity: It can cause severe skin burns and eye damage.[4][6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: It reacts with water, potentially releasing toxic and corrosive gases such as hydrogen chloride.[5][7] All glassware and solvents used must be scrupulously dried to prevent decomposition of the material.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding of its behavior can be established through the analysis of its functional groups and comparison with analogous structures. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with limited solubility in non-polar hydrocarbons and reactivity towards protic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine its solubility profile, enabling the informed design and optimization of synthetic procedures. Adherence to strict safety protocols is imperative when handling this reactive compound.

References

The Emergence of a Key Building Block: A Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule Defined by its Utility

In the landscape of modern medicinal chemistry, the discovery of a novel compound is often not marked by a singular, celebrated event, but rather by its gradual emergence as a critical tool in the synthesis of high-value therapeutic agents. 5-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS No. 1101120-80-2) is a quintessential example of such a molecule.[1] While a definitive "discovery" paper pinpointing its first synthesis remains elusive in publicly accessible literature, its history is written in the patents and research that leverage its unique chemical architecture. This guide provides an in-depth technical overview of this important building block, focusing on its synthesis, chemical properties, and its established role in the development of novel therapeutics.

Physicochemical Properties and Structural Attributes

A clear understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1101120-80-2[1]
Molecular Formula C₇H₃ClFNO₂S[1]
Molecular Weight 219.62 g/mol [2]
Appearance Powder or liquid[1]
Purity Typically ≥97%[1]

The molecule's structure, featuring a sulfonyl chloride, a nitrile group, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile that is highly desirable in drug discovery. The potent electron-withdrawing nature of the sulfonyl chloride and cyano groups, combined with the ortho-fluorine atom, makes the aromatic ring susceptible to specific transformations, offering medicinal chemists a versatile scaffold for molecular elaboration.[2]

The Synthetic Pathway: From Aniline to Sulfonyl Chloride

The synthesis of this compound is not explicitly detailed in early academic literature but is described in a patent application, WO2021123237A1, which highlights its use in the preparation of bacterial aminoacyl-tRNA synthetase inhibitors.[3] The synthetic route is a classic example of diazo-chemistry followed by a copper-catalyzed sulfonyl chlorination.

Conceptual Workflow of the Synthesis

The overall transformation can be visualized as a two-step process starting from the readily available 4-amino-3-fluorobenzonitrile. The first step involves the conversion of the aniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the final sulfonyl chloride.

Synthesis_Workflow 4-Amino-3-fluorobenzonitrile 4-Amino-3-fluorobenzonitrile Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Amino-3-fluorobenzonitrile->Diazonium Salt Intermediate NaNO₂, HCl This compound This compound Diazonium Salt Intermediate->this compound SO₂, CuCl₂

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthetic procedures outlined for analogous compounds and general knowledge of the Sandmeyer-type reaction.

Step 1: Diazotization of 4-Amino-3-fluorobenzonitrile

  • Reaction Setup: A solution of 4-amino-3-fluorobenzonitrile in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) is prepared in a reaction vessel equipped with a stirrer and a cooling system.

  • Cooling: The solution is cooled to a temperature between -5 °C and 0 °C. Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt.

  • Addition of Nitrite: A solution of sodium nitrite in water is added dropwise to the cooled aniline solution. The addition rate is carefully controlled to maintain the low temperature and prevent the exothermic reaction from proceeding too quickly.

  • Stirring: The reaction mixture is stirred for an appropriate amount of time (typically 30-60 minutes) at the low temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

  • Catalyst and SO₂ Preparation: In a separate vessel, a solution of sulfur dioxide in a suitable solvent (e.g., glacial acetic acid) is prepared and saturated. To this, a catalytic amount of copper(II) chloride is added.

  • Addition of Diazonium Salt: The freshly prepared, cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution.

  • Reaction Progression: The reaction is allowed to proceed, often with gradual warming to room temperature, until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

  • Work-up and Purification: The reaction mixture is then poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as flash chromatography.

Causality Behind Experimental Choices
  • Choice of Starting Material: 4-Amino-3-fluorobenzonitrile is a commercially available and logical precursor, as the amino group provides a direct handle for the introduction of the sulfonyl chloride functionality via diazotization.[4]

  • Diazotization Conditions: The use of a strong acid and sodium nitrite is the standard and most efficient method for generating diazonium salts from anilines. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.

  • Copper Catalysis: The use of a copper salt (in this case, CuCl₂) is characteristic of Sandmeyer-type reactions. The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.

  • Sulfur Dioxide as the Sulfur Source: Sulfur dioxide is the reagent of choice for introducing the -SO₂- group in this type of reaction.

Role in Drug Discovery and Development

The significance of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The sulfonyl chloride group is a highly reactive handle for the formation of sulfonamides, a common and important functional group in many pharmaceuticals.

Key Applications in Medicinal Chemistry
  • Inhibitors of Bacterial Aminoacyl-tRNA Synthetases: As demonstrated in patent WO2021123237A1, this sulfonyl chloride is a key reactant in the synthesis of compounds that inhibit bacterial leucyl-tRNA synthetase, an essential enzyme for bacterial viability.[3] This makes it a valuable building block for the development of new antibacterial agents.[3]

  • Kinase Inhibitors: The benzenesulfonyl chloride scaffold is frequently utilized in the design of kinase inhibitors for the treatment of cancers and other diseases. While specific examples directly citing this compound in this context are not prevalent in the initial search, the structural motifs are highly relevant to this field.

The strategic placement of the cyano and fluoro substituents allows for fine-tuning of the electronic and steric properties of the final drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Conclusion: A Testament to Enabling Chemistry

The history of this compound is not one of a celebrated discovery, but rather a narrative of its enabling role in the advancement of medicinal chemistry. Its emergence underscores a crucial aspect of modern drug development: the need for a diverse toolbox of well-characterized, reactive intermediates. As researchers continue to explore new therapeutic targets, the demand for such versatile building blocks will undoubtedly grow, solidifying the importance of molecules like this compound in the ongoing quest for novel medicines.

References

Methodological & Application

The Strategic Deployment of 5-Cyano-2-fluorobenzene-1-sulfonyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel therapeutic agents. Among the vast arsenal of chemical reagents, sulfonyl chlorides stand out for their reliable reactivity and the biological significance of the resulting sulfonamide linkage. This application note delves into the specific utility of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a versatile intermediate whose unique electronic and structural features are harnessed in the synthesis of targeted therapies. We will explore its application in the development of potent Rho kinase (ROCK) inhibitors, providing a detailed protocol and the underlying scientific rationale for its use.

The Significance of the 5-Cyano-2-fluorophenylsulfonyl Moiety

The this compound scaffold is not a random assortment of functional groups; it is a carefully orchestrated arrangement that offers distinct advantages in medicinal chemistry.

  • The Sulfonamide Warhead: The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds.[1][2] The sulfonamide group is a key pharmacophore in a multitude of approved drugs, acting as a bioisostere for amides and carboxylic acids, and often participating in crucial hydrogen bonding interactions with protein targets.[2]

  • Electronic Tuning with Fluoro and Cyano Groups: The presence of both a fluorine atom and a cyano group on the phenyl ring significantly influences the electronic properties of the molecule. The fluorine atom, being highly electronegative, and the cyano group, a strong electron-withdrawing group, modulate the reactivity of the sulfonyl chloride and the physicochemical properties of the final compound. This electronic tuning can enhance binding affinity to the target protein and improve pharmacokinetic properties such as metabolic stability and cell permeability.[3]

  • Vectorial Orientation: The substitution pattern on the benzene ring provides a defined three-dimensional structure, allowing for precise orientation of the functional groups within a protein's binding pocket. This is critical for achieving high potency and selectivity for the intended biological target.

Application Showcase: Synthesis of a Potent Rho Kinase (ROCK) Inhibitor

A significant application of this compound is in the synthesis of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). Dysregulation of the ROCK signaling pathway is implicated in a range of pathologies, including cardiovascular diseases, cancer, and neurological disorders, making it a compelling therapeutic target.[2]

The Rho/ROCK Signaling Pathway: A Key Regulator of Cellular Function

The Rho/ROCK pathway is a critical signaling cascade that governs fundamental cellular processes such as cell adhesion, migration, proliferation, and smooth muscle contraction. The pathway is initiated by the activation of the small GTPase, RhoA. In its active GTP-bound state, RhoA binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, then phosphorylates a multitude of downstream substrates, most notably myosin light chain phosphatase (MLCP). Phosphorylation of MLCP by ROCK inhibits its activity, leading to an increase in the phosphorylation of the myosin light chain (MLC). This, in turn, promotes actin-myosin interaction and results in smooth muscle contraction and stress fiber formation.

ROCK_Signaling_Pathway Agonist Agonists (e.g., Angiotensin II) GPCR GPCR Agonist->GPCR binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading RhoA_GTP->RhoA_GDP GTP hydrolysis (GAP mediated) ROCK ROCK RhoA_GTP->ROCK activates MLCP MLCP (Active) ROCK->MLCP phosphorylates (inhibits) pMLC p-MLC ROCK->pMLC promotes phosphorylation of MLC MLCP->pMLC dephosphorylates pMLCP p-MLCP (Inactive) MLC MLC pMLC->MLC Contraction Smooth Muscle Contraction Stress Fiber Formation pMLC->Contraction Inhibitor ROCK Inhibitor (e.g., Fasudil derivatives) Inhibitor->ROCK inhibits

Caption: The Rho/ROCK signaling pathway leading to smooth muscle contraction.

In various disease states, the Rho/ROCK pathway is hyperactivated, leading to pathological consequences such as hypertension, vasospasm, and cancer cell metastasis. Therefore, inhibiting ROCK activity with small molecules is a promising therapeutic strategy.

Experimental Protocol: Synthesis of (S)-1-(5-cyano-2-fluorophenylsulfonyl)-3-aminopiperidine

This protocol outlines the synthesis of a key intermediate for a novel class of ROCK inhibitors, utilizing this compound. The procedure is adapted from established methods for sulfonamide synthesis.[4][5][6]

Reaction Scheme:

Reaction_Scheme R1 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride P (S)-1-(5-cyano-2-fluorophenylsulfonyl) -3-aminopiperidine R1->P R2 (S)-3-Aminopiperidine dihydrochloride R2->P Base Triethylamine (TEA) Base->P Base Solvent Dichloromethane (DCM) Solvent->P Solvent, 0°C to rt

Caption: Synthesis of a ROCK inhibitor intermediate.

Materials and Equipment:

MaterialCAS NumberSupplier
This compound1101120-80-2Commercially available
(S)-3-Aminopiperidine dihydrochloride334618-23-4Commercially available
Triethylamine (TEA), ≥99.5%121-44-8Commercially available
Dichloromethane (DCM), anhydrous, ≥99.8%75-09-2Commercially available
Saturated aqueous sodium bicarbonate solutionN/APrepared in-house
BrineN/APrepared in-house
Anhydrous magnesium sulfate7487-88-9Commercially available
Round-bottom flaskN/AStandard laboratory glass
Magnetic stirrer and stir barN/AStandard laboratory equipment
Ice bathN/AStandard laboratory equipment
Separatory funnelN/AStandard laboratory glass
Rotary evaporatorN/AStandard laboratory equipment

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-3-aminopiperidine dihydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the amine salt in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine). Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (TEA) (2.2 eq) to the suspension. The triethylamine serves to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension at 0 °C over 15-20 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the valuable chiral amine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The aqueous washes remove excess triethylamine hydrochloride and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired (S)-1-(5-cyano-2-fluorophenylsulfonyl)-3-aminopiperidine as a solid.

Safety Precautions:

  • This compound is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction with amines is exothermic. Controlled, dropwise addition of the sulfonyl chloride at low temperature is crucial to manage the reaction exotherm.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Rationale and Self-Validation

The described protocol is designed for robustness and high yield. The choice of an anhydrous aprotic solvent like DCM prevents the hydrolysis of the reactive sulfonyl chloride. Triethylamine is a common and effective base for scavenging the HCl byproduct, driving the reaction to completion. The work-up procedure is standard for removing salts and polar impurities. The final purification by column chromatography ensures the isolation of a high-purity product suitable for further use in drug development. The success of the reaction can be validated at each step: TLC or LC-MS for reaction monitoring, and spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS) for characterization of the final product to confirm its structure and purity.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of ROCK inhibitors exemplifies its strategic importance in constructing complex and potent therapeutic agents. The provided protocol offers a reliable method for the synthesis of a key sulfonamide intermediate, highlighting the practical utility of this reagent. The unique combination of a reactive sulfonyl chloride group with the electronically tuned cyano- and fluoro-substituted phenyl ring makes it an indispensable tool for medicinal chemists aiming to develop next-generation targeted therapies.

References

Application Notes and Protocols: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This technical guide details the novel applications of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in the field of peptide synthesis and modification. While not a conventional coupling reagent, its unique bifunctional nature—possessing a highly reactive sulfonyl chloride and an activated fluoro group—opens avenues for specialized applications such as site-specific peptide labeling, the synthesis of complex peptide conjugates, and the formation of cyclic peptides with unique constraints. This document provides the theoretical framework, mechanistic insights, and detailed experimental protocols for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent for advanced peptide architectures.

Introduction: Beyond Conventional Peptide Modification

The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and chemical biology. While standard solid-phase peptide synthesis (SPPS) is a mature and powerful technology, the development of reagents for post-synthesis modification, cyclization, and conjugation remains a vibrant area of research.[1][2] These modifications are often crucial for enhancing peptide stability, bioavailability, and target affinity.[3]

This compound is an aromatic sulfonyl chloride that, based on its structure, is poised for a dual-mode reactivity with peptides. The sulfonyl chloride group is a well-established electrophile for reaction with primary and secondary amines, forming highly stable sulfonamide linkages.[4] Concurrently, the fluorine atom, activated by the strongly electron-withdrawing cyano and sulfonyl groups, is susceptible to nucleophilic aromatic substitution (SNAr) by potent nucleophiles like thiols. This document outlines the potential to exploit this dual reactivity for advanced peptide engineering.

Core Principle: Orthogonal Reactivity for Sequential Peptide Modification

The primary application proposed herein leverages the differential reactivity of the two electrophilic sites on this compound. The sulfonyl chloride reacts readily with amines under mild basic conditions, while the SNAr reaction at the C-F bond typically requires a stronger nucleophile (like a thiolate) and potentially more forcing conditions. This allows for a sequential and site-specific modification of peptides containing both amine and thiol functionalities.

Reaction with Amine Nucleophiles

The sulfonyl chloride moiety reacts rapidly and chemoselectively with the primary α-amino group of the peptide's N-terminus or the ε-amino group of a lysine side chain. This reaction forms a robust sulfonamide bond, which is resistant to enzymatic cleavage, making it an excellent isostere for a peptide bond in certain applications.

Reaction with Thiol Nucleophiles

The fluorine atom is positioned ortho to the sulfonyl chloride group and para to the cyano group. Both are strong electron-withdrawing groups, which significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The thiol side chain of a cysteine residue, particularly in its deprotonated thiolate form, is an excellent nucleophile for SNAr reactions on such activated aromatic systems. This reaction results in a stable thioether linkage.

Diagram: Proposed Dual-Mode Reactivity

G cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: SNAr Reaction Reagent 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride Intermediate Sulfonamide-Linked Peptide Intermediate Reagent->Intermediate Lysine ε-NH2 or N-terminal α-NH2 (Mild Base) Peptide Peptide Chain (with Lys and Cys) Final_Product Cyclized or Conjugated Peptide Intermediate->Final_Product Cysteine Thiolate (Stronger Base)

Caption: Workflow for dual functionalization of a peptide.

Application I: Site-Specific Labeling and Bioconjugation

The ability to introduce a fluorinated and cyanated aromatic ring onto a peptide in a site-specific manner provides a powerful tool for various applications. The fluorine atom can serve as a sensitive probe for ¹⁹F NMR studies to investigate peptide conformation and binding, analogous to the use of p-fluorobenzenesulfonyl chloride.[5] The cyano group, while less commonly used, can act as a spectroscopic handle (e.g., in infrared spectroscopy) or a precursor for other functional groups.

Protocol 3.1: N-Terminal or Lysine-Specific Labeling

This protocol describes the reaction of this compound with a peptide containing one or more primary amine groups.

Materials:

  • Peptide of interest (purified, with at least one primary amine)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN), HPLC grade

  • Reverse-Phase HPLC system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF immediately before use.

  • Reaction Setup: In a clean microcentrifuge tube, add the dissolved peptide. Add 2-3 equivalents of DIPEA to the peptide solution.

  • Initiation of Reaction: Add 1.5 equivalents of the this compound stock solution to the peptide/DIPEA mixture.

  • Incubation: Vortex the reaction mixture briefly and allow it to react at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Quench the reaction by adding 10 volumes of 0.1% TFA in water.

  • Purification: Purify the labeled peptide from unreacted starting materials and byproducts using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry.

Causality and Experimental Choices:

  • Anhydrous DMF: The sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid in the presence of water.[6]

  • DIPEA: A non-nucleophilic base is used to deprotonate the amine groups, increasing their nucleophilicity, and to scavenge the HCl byproduct of the reaction.

  • Excess Reagent: A slight excess of the sulfonyl chloride ensures complete reaction with the target amine(s).

  • Monitoring and Quenching: LC-MS is crucial for determining the reaction endpoint. Quenching with acidified water hydrolyzes any remaining sulfonyl chloride and protonates the amines.

Application II: Synthesis of Head-to-Side-Chain Cyclic Peptides

The dual reactivity of this compound can be harnessed to cyclize peptides containing an N-terminal cysteine and a lysine residue within the sequence. The reaction proceeds in two steps: first, the sulfonyl chloride reacts with the lysine side chain, and second, the cysteine thiol attacks the activated fluoro-position, displacing the fluoride and closing the cyclic structure.

Protocol 4.1: Two-Step, One-Pot Peptide Cyclization

This protocol is designed for a linear peptide precursor with an N-terminal cysteine and a lysine at a suitable position for cyclization.

Materials:

  • Linear peptide precursor (e.g., H-Cys-(Xaa)n-Lys-(Xaa)m-COOH)

  • All materials listed in Protocol 3.1

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Procedure:

  • Peptide Dissolution: Dissolve the linear peptide in anhydrous DMF at a high dilution (e.g., 0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Step 1: Sulfonamidation: Add 2 equivalents of DIPEA to the peptide solution. Then, add 1.2 equivalents of a freshly prepared 10 mM solution of this compound in DMF.

  • Incubation and Monitoring: Allow the reaction to proceed at room temperature for 2 hours. Monitor the formation of the linear sulfonamide intermediate by LC-MS.

  • Step 2: Cyclization (SNAr): Once the first step is complete, add 3-4 equivalents of DBU to the reaction mixture. DBU is a stronger, non-nucleophilic base that will deprotonate the cysteine thiol to the more nucleophilic thiolate.

  • Incubation and Monitoring: Heat the reaction mixture to 40-50°C and monitor the cyclization over 4-12 hours by LC-MS. Look for the disappearance of the intermediate and the appearance of the cyclized product (with a mass loss corresponding to HF).

  • Quenching and Purification: Quench the reaction and purify the cyclic peptide as described in Protocol 3.1.

Causality and Experimental Choices:

  • High Dilution: This is a critical principle in cyclization reactions to minimize the formation of dimers and higher-order oligomers.

  • Staged Base Addition: The use of a milder base (DIPEA) initially favors the reaction at the more nucleophilic amine. The subsequent addition of a stronger base (DBU) is required to generate the thiolate for the less facile SNAr reaction.

  • Heating: The SNAr reaction may require thermal energy to overcome its activation barrier.

Diagram: Peptide Cyclization Workflow

G Start Linear Peptide (N-term Cys, internal Lys) Step1 Add 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride + DIPEA Start->Step1 Intermediate Sulfonamide Intermediate (on Lys side chain) Step1->Intermediate Step2 Add DBU, Heat Intermediate->Step2 Cyclized Cyclized Peptide Step2->Cyclized Purify Quench and Purify (RP-HPLC) Cyclized->Purify Final Verified Cyclic Peptide (Mass Spec) Purify->Final

Caption: Step-by-step workflow for peptide cyclization.

Data Summary and Expected Outcomes

The following table summarizes the expected mass shifts for the described modifications.

Modification TypeReacting Residue(s)ReagentMass Change (Da)
LabelingLysine or N-terminusThis compound+183.97
CyclizationCysteine and LysineThis compound+163.96

Note: Mass changes are calculated based on the addition of the C₇H₃N₁O₂S moiety and the loss of HCl for labeling, and the addition of the C₇H₂N₁O₂S moiety with the loss of HCl and HF for cyclization.

Troubleshooting and Considerations

  • Side Reactions: The sulfonyl chloride can also react with the hydroxyl groups of serine, threonine, and tyrosine, or the imidazole nitrogen of histidine, though typically at a slower rate than with primary amines. These side reactions can be minimized by careful control of stoichiometry and reaction time.

  • Disulfide Bond Formation: For peptides containing multiple cysteine residues, ensure that free thiols are protected if they are not intended to participate in the SNAr reaction, to prevent disulfide bond formation.

  • Solubility: Both the intermediate and final products may have different solubility profiles than the starting peptide. Adjusting the purification solvent system may be necessary.

  • Reagent Stability: this compound is moisture-sensitive. Always use anhydrous solvents and handle the reagent in a dry environment. Prepare solutions fresh before use.

Conclusion

This compound presents a promising, albeit underexplored, tool for the chemical biologist and peptide chemist. Its capacity for dual, sequential reactions with common amino acid residues allows for the construction of sophisticated peptide architectures that are not readily accessible through standard synthetic methodologies. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this reagent in their own systems for creating novel labeled, conjugated, and cyclic peptides.

References

Application Notes and Protocols: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride as a Chemical Probe for Protein Modification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Covalent Probes and the Unique Potential of Sulfonyl Fluorides

In the landscape of chemical biology and drug discovery, the ability to selectively modify proteins in their native environment is a cornerstone of understanding biological function and developing novel therapeutics. Covalent chemical probes have emerged as powerful tools for this purpose, offering the ability to form stable bonds with target proteins, thereby enabling their identification, validation, and functional characterization.[1] While traditional covalent probes have often focused on the highly nucleophilic cysteine residue, there is a growing need for reagents that can target other amino acids, expanding the "ligandable" proteome.[2]

Sulfonyl fluorides (SFs) have risen to this challenge as a "privileged warhead," demonstrating a unique balance of stability in aqueous environments and reactivity towards a broader range of nucleophilic amino acid residues.[1][3] This reactivity is governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly efficient and biocompatible reaction.[4] Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is highly context-dependent, driven by the proximity and orientation of the probe within a protein's binding pocket—a phenomenon known as "proximity-enhanced reactivity."[1] This allows for the selective labeling of tyrosine, lysine, serine, and histidine residues, significantly broadening the scope of covalent ligand discovery.[2][5][6][7]

This application note provides a detailed guide to the use of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride as a chemical probe for protein modification. We will delve into the underlying principles of its reactivity, provide detailed protocols for its application in protein labeling and target identification, and discuss the analytical workflows required for data interpretation.

Probe Profile: this compound

This compound is an aromatic sulfonyl chloride featuring two key functional groups that modulate its reactivity and utility as a chemical probe.

PropertyValue/DescriptorSource
Molecular Formula C₇H₃ClFNO₂S[8]
Molecular Weight 219.61 g/mol [9]
CAS Number 1101120-80-2[8]
IUPAC Name This compound[8]

The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups is anticipated to enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by amino acid residues. The fluorine atom at the ortho position may also influence the conformation of the molecule and its interactions within a protein binding site.

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The covalent modification of proteins by this compound proceeds via the SuFEx mechanism. This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide linkage.

Figure 1: General mechanism of protein modification by SuFEx chemistry.

The key to the utility of sulfonyl fluorides as probes lies in their "tunable" reactivity. While stable in the aqueous environment of a cell or lysate, their reaction with protein nucleophiles is significantly accelerated within the confines of a binding pocket that provides favorable orientation and catalytic residues.[1] This "proximity-enhanced reactivity" minimizes off-target labeling and enriches for modifications at sites of interaction.

Experimental Protocols

The following protocols provide a framework for utilizing this compound for protein modification studies. Optimization of probe concentration, incubation time, and temperature may be necessary for specific protein targets and experimental systems.

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes the labeling of a purified protein with this compound for initial characterization of reactivity.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • SDS-PAGE apparatus and reagents

  • Coomassie Brilliant Blue or other protein stain[10][11]

  • Mass spectrometer (e.g., ESI-MS) for intact protein analysis[12][13]

Procedure:

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Protein Solution: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in the desired reaction buffer.

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final probe concentration (e.g., 10-100 µM). A DMSO concentration of <5% (v/v) is recommended to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-4 hours). Time-course experiments are recommended to determine the optimal incubation period.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT to a final concentration of 10 mM.

  • Analysis by SDS-PAGE:

    • Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.

    • Run the sample on an SDS-PAGE gel.[14]

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A shift in the molecular weight of the labeled protein may be observed, although this is often subtle.

  • Analysis by Mass Spectrometry:

    • Desalt the remaining reaction mixture using a suitable method (e.g., spin column).

    • Analyze the intact protein by ESI-MS to confirm covalent modification. The mass of the labeled protein will increase by the mass of the probe minus the mass of hydrogen fluoride (HF).

Protocol 2: Labeling in Complex Proteomes (Cell Lysate)

This protocol outlines the labeling of proteins within a complex mixture, such as a cell lysate, to identify potential targets of this compound. This often requires the use of a tagged version of the probe (e.g., with an alkyne or biotin handle for subsequent enrichment). For the purpose of this protocol, we will assume a two-step labeling and detection workflow if an alkyne-tagged version of the probe is synthesized.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Alkyne-tagged this compound analog

  • Biotin-azide or fluorescent-azide for click chemistry

  • Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

  • Streptavidin beads for enrichment (if using biotin-azide)

  • SDS-PAGE apparatus and reagents

  • In-gel fluorescence scanner (if using fluorescent-azide)

  • Western blotting apparatus and antibodies (for target validation)

  • Mass spectrometer for proteomic analysis

Workflow Diagram:

Chemoproteomics_Workflow Cell_Lysate Prepare Cell Lysate Probe_Incubation Incubate with Alkyne-tagged Probe Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry with Reporter Tag (Biotin/Fluorophore) Probe_Incubation->Click_Chemistry SDS_PAGE SDS-PAGE Analysis Click_Chemistry->SDS_PAGE Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment In_Gel_Fluorescence In-Gel Fluorescence Scanning SDS_PAGE->In_Gel_Fluorescence On_Bead_Digestion On-Bead Digestion (Trypsin) Enrichment->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Protein Identification & Site Mapping LC_MS->Data_Analysis

Figure 2: Chemoproteomic workflow for target identification.

Procedure:

  • Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.

  • Probe Labeling: Add the alkyne-tagged this compound analog to the lysate to a final concentration of 10-100 µM. Incubate for 1-4 hours at 37°C.

  • Click Chemistry:

    • To the labeled lysate, add the biotin-azide or fluorescent-azide reporter tag.

    • Add the click chemistry reagents according to a standard protocol.

  • Gel-Based Analysis (Fluorescent Tag):

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.[15]

  • Enrichment and Mass Spectrometry (Biotin Tag):

    • Incubate the biotin-labeled lysate with streptavidin beads to enrich for modified proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the enriched proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.[15]

  • Data Analysis:

    • Use a suitable software suite to search the MS/MS data against a protein database to identify the labeled proteins.

    • Further analysis can pinpoint the specific sites of modification on the identified proteins.

Data Analysis and Interpretation

Mass Spectrometry for Site Identification

Mass spectrometry is the definitive method for confirming covalent modification and identifying the specific amino acid residue that has been labeled.[16][17]

  • Intact Protein Analysis: As described in Protocol 1, a mass shift corresponding to the addition of the probe confirms covalent labeling.

  • Peptide Mapping: For larger proteins and for identifying the site of modification, a bottom-up proteomics approach is employed. The labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide will exhibit a specific mass shift, and the fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact modified residue.

Gel-Based Methods for Visualization

Gel electrophoresis provides a straightforward method for visualizing protein labeling, particularly when using a fluorescently tagged probe.[10][14]

  • In-Gel Fluorescence: This method offers high sensitivity and allows for the direct visualization of labeled proteins in a complex mixture.[15]

  • Western Blotting: Following SDS-PAGE and transfer to a membrane, specific protein targets can be probed with antibodies to confirm their labeling.

Troubleshooting

Problem Possible Cause Solution
No labeling observed Probe instability/hydrolysisPrepare fresh probe stock solution in anhydrous DMSO. Minimize exposure to aqueous solutions before use.
Low protein reactivityIncrease probe concentration, incubation time, or temperature. Ensure the protein is correctly folded and the target residue is accessible.
Incompatible bufferAvoid buffers containing nucleophiles (e.g., Tris) that can react with the probe. Use buffers like PBS or HEPES.
High background/non-specific labeling Probe concentration too highPerform a dose-response experiment to determine the optimal probe concentration.
Incubation time too longPerform a time-course experiment to find the optimal incubation time.
Difficulty identifying modification site Low stoichiometry of labelingOptimize labeling conditions to increase the percentage of modified protein.
Modified peptide not detected by MSUse a different protease for digestion. Optimize LC-MS/MS parameters for the detection of modified peptides.

Conclusion

This compound, and sulfonyl fluorides in general, represent a versatile and powerful class of chemical probes for protein modification. Their unique reactivity profile, governed by SuFEx chemistry, allows for the targeting of a broader range of amino acid residues beyond cysteine. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers to utilize this probe for a variety of applications, from characterizing the reactivity of purified proteins to identifying novel drug targets in complex biological systems. By leveraging the principles of proximity-enhanced reactivity and state-of-the-art analytical techniques, these probes will continue to expand our understanding of the proteome and accelerate the development of new covalent therapeutics.

References

reaction of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride with Primary Amines for the Synthesis of Novel Sulfonamide Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Medicinal Chemistry

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and lead optimization. This compound is a highly valuable and reactive building block for this purpose. Its unique substitution pattern—featuring two potent electron-withdrawing groups (ortho-fluoro and para-cyano)—renders the sulfonyl group exceptionally electrophilic, facilitating reliable coupling with primary amines.

This guide provides a comprehensive overview of the scientific principles, a detailed experimental protocol, and field-proven insights for the successful synthesis of N-substituted-5-cyano-2-fluorobenzenesulfonamides. We will explore the reaction mechanism, discuss critical process parameters, and offer a robust troubleshooting framework to empower researchers in synthesizing novel molecular entities for drug development pipelines.

Scientific Principles and Reaction Mechanism

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution occurring at a sulfur center.[1] The reaction proceeds through a well-established mechanism driven by the high electrophilicity of the sulfur atom.

Core Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Departure of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.

  • Proton Transfer: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][3] This step is crucial as it prevents the protonation and deactivation of the primary amine nucleophile.

Influence of Aromatic Substituents:

The reactivity of the arenesulfonyl chloride is significantly influenced by the substituents on the aromatic ring. In the case of this compound:

  • Electron-Withdrawing Effects: Both the para-cyano (-CN) and ortho-fluoro (-F) groups are strongly electron-withdrawing. They inductively pull electron density from the ring and, consequently, from the sulfonyl group. This effect intensifies the positive partial charge on the sulfur atom, making it a "super-electrophile" and accelerating the rate of nucleophilic attack. Kinetic studies on related systems confirm that electron-withdrawing groups enhance reaction rates in nucleophilic substitutions at the sulfonyl sulfur.[4]

  • The ortho-Fluoro Effect: While ortho-substituents can sometimes introduce steric hindrance, smaller groups like fluorine can participate in a phenomenon known as "steric acceleration." This counterintuitive effect is thought to arise from the relief of ground-state steric strain as the molecule moves towards the transition state.[4][5] The presence of the ortho-fluoro group may therefore contribute to the high reactivity of this reagent.

Caption: Generalized mechanism for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol describes a general method for the reaction of this compound with a generic primary amine. Researchers should adjust stoichiometry and reaction times based on the specific amine used.

3.1 Materials and Reagents

  • This compound (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)[1][3]

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

3.2 Step-by-Step Methodology

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Causality Note: Using anhydrous solvent is critical to prevent the hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.[3] The base is added at this stage to be readily available to neutralize the HCl as it is formed.

  • Reaction Initiation: Cool the stirred amine solution to 0 °C using an ice-water bath.

    • Causality Note: The reaction is often exothermic. Starting at a low temperature helps to control the reaction rate, minimize potential side reactions, and ensure safety.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.

    • Causality Note: Slow, dropwise addition is crucial to maintain temperature control and prevent localized concentration spikes, which could lead to side reactions like di-sulfonylation.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 4-24 hours.

    • Causality Note: While initiated at 0 °C, many sulfonamide formations proceed efficiently at ambient temperature. The extended stir time ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting reagent (typically the sulfonyl chloride).

    • Trustworthiness Note: Regular monitoring is key to a self-validating protocol. It prevents running the reaction for too long, which can increase byproducts, or stopping it prematurely, which results in low yield.

  • Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer it to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) - to remove excess triethylamine.

    • Water (1x).

    • Saturated NaHCO₃ solution (1x) - to remove any trace of unreacted sulfonyl chloride (as sulfonic acid).

    • Brine (1x) - to remove residual water from the organic layer.

    • Causality Note: This washing sequence is a standard and effective method to systematically remove impurities, salts, and unreacted starting materials, simplifying the final purification step.[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted-5-cyano-2-fluorobenzenesulfonamide.[1]

3.3 Product Characterization

Confirm the structure and purity of the final compound using standard analytical techniques:

  • ¹H & ¹³C NMR: To confirm the chemical structure. The N-H proton of the sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic S=O stretching bands, which are typically strong and appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Amine & Base in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (4-24h) C->D E 5. Monitor by TLC/LC-MS D->E E->D If Incomplete F 6. Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) E->F If Complete G 7. Dry Organic Layer (MgSO₄) F->G H 8. Filter & Concentrate G->H I 9. Purify (Chromatography or Recrystallization) H->I J Pure Product I->J

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Process Optimization and Troubleshooting

ObservationProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of Sulfonyl Chloride: Presence of water in the solvent or on glassware.[3] 2. Poor Amine Nucleophilicity: The primary amine is sterically hindered or electronically deactivated. 3. Inactive Reagents: Degradation of sulfonyl chloride or amine.1. Ensure all glassware is flame- or oven-dried. Use freshly opened or distilled anhydrous solvents. Run the reaction under an inert atmosphere. 2. Increase reaction temperature (e.g., reflux in THF) or extend the reaction time. Consider a stronger, non-nucleophilic base. 3. Verify the purity of starting materials before beginning the reaction.
Significant Di-sulfonylation Byproduct 1. Incorrect Stoichiometry: Using an excess of sulfonyl chloride. 2. High Reaction Concentration or Temperature: Conditions favor the second reaction.1. Use a 1:1 or slight excess (1.05-1.1 eq) of the amine relative to the sulfonyl chloride.[3] 2. Maintain a lower reaction temperature (0 °C to RT) and ensure slow addition of the sulfonyl chloride.
Polar Byproduct at Baseline (TLC) 1. Hydrolysis Product: The main polar byproduct is likely the 5-cyano-2-fluorobenzenesulfonic acid from the reaction of the sulfonyl chloride with moisture.[3]1. This confirms the need for stricter anhydrous conditions. The sulfonic acid can be removed during the NaHCO₃ wash in the workup step.
Potential SNAr Byproduct 1. Harsh Reaction Conditions: High temperatures or a very strong amine nucleophile might cause substitution of the ortho-fluorine.1. This is generally not observed under standard conditions. If suspected, maintain lower reaction temperatures. The sulfonylation of the amine is kinetically much faster than SNAr at the fluoro-position.

Conclusion

The is a highly efficient and reliable method for synthesizing a diverse range of sulfonamides. The electronic activation provided by the cyano and fluoro groups ensures high reactivity, allowing for robust product formation under mild conditions. By adhering to the principles of anhydrous reaction setup, careful temperature control, and systematic workup and purification, researchers can confidently utilize this protocol to generate novel molecular scaffolds for advancing drug discovery programs.

References

Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility as a bioisostere for amides and carboxylic acids, coupled with favorable physicochemical properties such as increased water solubility and metabolic stability, has cemented its place in a wide array of therapeutics.[1] From antibacterial agents to anticancer and anti-inflammatory drugs, the sulfonamide moiety continues to be a privileged scaffold in the development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of N-substituted-5-cyano-2-fluorobenzenesulfonamides, utilizing the versatile building block, 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This protocol is designed for researchers, scientists, and drug development professionals seeking to explore new chemical space around this valuable pharmacophore.

Chemical Profile: this compound

PropertyValueSource
Chemical Formula C₇H₃ClFNO₂S[3]
CAS Number 612541-15-8[3]
Molecular Weight 219.62 g/mol N/A
Appearance White to off-white solidN/A
Purity ≥98%N/A

Reaction Principle: Nucleophilic Substitution at the Sulfonyl Center

The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust transformation in organic chemistry. The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by a primary or secondary amine. The presence of an electron-withdrawing cyano group and a fluorine atom on the benzene ring of this compound enhances the electrophilicity of the sulfur atom, facilitating the reaction. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.[4]

Visualizing the Synthesis

Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product N-substituted-5-cyano-2-fluorobenzenesulfonamide reactant1->product Nucleophilic Substitution reactant2 Primary Amine (R-NH2) reactant2->product reagents Base (e.g., Pyridine) Dichloromethane (DCM) reagents->product byproduct Base-HCl salt product->byproduct Byproduct Formation

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Workflow

G start Start setup Reaction Setup: Dissolve amine in DCM, add base. start->setup cooling Cool to 0 °C (Ice Bath) setup->cooling addition Slowly add This compound solution in DCM. cooling->addition reaction Stir at 0 °C for 1h, then warm to RT and stir for 12-24h. addition->reaction workup Work-up: Quench with water, extract with DCM, wash with 1M HCl, NaHCO3, brine. reaction->workup purification Purification: Dry over Na2SO4, concentrate, and purify by column chromatography. workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of N-substituted sulfonamides and should be optimized for specific primary amines.[4]

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercially Available
Primary amine (R-NH₂)Reagent GradeCommercially Available
Pyridine or TriethylamineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Hydrochloric Acid (HCl)1M solutionCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated solutionCommercially Available
BrineSaturated NaCl solutionPrepared in-house
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Base: To the amine solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Slowly add this solution dropwise to the cooled amine mixture over a period of 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

    • Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-5-cyano-2-fluorobenzenesulfonamide.

Characterization of the Final Product

The structure and purity of the synthesized sulfonamides should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see aromatic protons in the range of 7.0-8.5 ppm. The proton of the sulfonamide N-H group will typically appear as a singlet between 8.5 and 10.5 ppm.[5] The signals corresponding to the alkyl or aryl substituent on the nitrogen will also be present in their characteristic regions.

    • ¹³C NMR: The carbon atoms of the benzene ring will appear in the aromatic region (120-150 ppm). The carbon bearing the cyano group will be significantly deshielded.

  • Infrared (IR) Spectroscopy:

    • The most characteristic IR absorption bands for the sulfonamide functional group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[5][6]

    • The N-H stretching vibration of the sulfonamide group is expected to be observed in the region of 3350-3250 cm⁻¹.[5]

    • The C≡N stretching vibration of the cyano group will appear as a sharp band around 2230-2210 cm⁻¹.

  • Mass Spectrometry (MS): The molecular weight of the final product can be confirmed by mass spectrometry, observing the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).

Safety Precautions

This compound and related sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.

  • In case of contact:

    • Skin: Immediately wash with plenty of soap and water.[7]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Spills: Absorb spills with an inert material and dispose of as hazardous waste.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure anhydrous conditions were maintained.
Loss of product during work-up.Ensure proper pH adjustments during washes. Minimize the number of transfers.
Impure product after chromatography Co-elution of impurities.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.
Oiling out during recrystallization Improper solvent choice.Select a solvent in which the compound is soluble when hot but sparingly soluble when cold.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of novel sulfonamides using this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize a diverse library of N-substituted-5-cyano-2-fluorobenzenesulfonamides for further investigation in drug discovery and development programs. The versatility of this protocol allows for the incorporation of a wide range of primary amines, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

References

5-Cyano-2-fluorobenzene-1-sulfonyl chloride in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in the Synthesis of Potent and Selective Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract: The strategic design of small molecule kinase inhibitors remains a cornerstone of modern targeted cancer therapy.[1][2][3][4] The efficacy and selectivity of these agents are profoundly influenced by the physicochemical properties of their constituent fragments. This guide provides an in-depth analysis of This compound , a critical building block in the synthesis of advanced kinase inhibitors. We will explore its chemical rationale, provide a detailed protocol for its application in the synthesis of the FDA-approved drug Dabrafenib, and discuss the downstream mechanism of action.

The Landscape of Kinase Inhibition and the Role of Precision Scaffolds

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] The development of small molecule kinase inhibitors (SMKIs) that target the ATP-binding site of specific kinases has revolutionized cancer treatment.[2][4] The success of first-generation inhibitors like Imatinib validated this approach and spurred the development of more sophisticated molecules.[2]

The primary challenge in kinase inhibitor design is achieving high potency for the target kinase while maintaining selectivity across the human kinome, which contains over 500 members.[1] Off-target activity can lead to toxicity and undesirable side effects. Therefore, the selection of chemical building blocks is a critical decision, dictating the final compound's binding affinity, selectivity, metabolic stability, and overall drug-like properties.

The sulfonamide moiety is a privileged structure in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor and its hydrolytic stability compared to amides.[6] Aryl sulfonyl chlorides are the primary reagents for introducing this functional group. The specific substitution pattern on the aryl ring is paramount for fine-tuning interactions within the kinase active site. This is where This compound emerges as a reagent of significant interest.

Reagent Profile: this compound

This compound is an aromatic sulfonyl chloride that provides a unique combination of electronic and steric features, making it an exemplary scaffold for modern kinase inhibitor design.

  • Chemical Structure: C₇H₃ClFNO₂S

  • CAS Number: 1101120-80-2[7]

Key Structural Features and Their Mechanistic Implications:

  • Sulfonyl Chloride (-SO₂Cl): This is the reactive functional group responsible for forming the stable sulfonamide bond. The electrophilic sulfur atom readily reacts with primary or secondary amines in the presence of a base, displacing the chloride leaving group.[6][8] This reaction is robust, high-yielding, and a foundational method in medicinal chemistry.

  • 2-Fluoro Substituent: The fluorine atom at the ortho position is critical. Its strong electron-withdrawing nature increases the electrophilicity of the sulfonyl sulfur, potentially increasing reaction rates. More importantly, in the final inhibitor, this fluorine can form key hydrogen bonds or other non-covalent interactions within the target protein's active site, enhancing binding affinity and selectivity.

  • 5-Cyano Substituent: The nitrile group (-C≡N) is a powerful electron-withdrawing group and a versatile hydrogen bond acceptor. Its inclusion can significantly impact the molecule's polarity, solubility, and metabolic stability. In the context of a kinase inhibitor, the cyano group can occupy specific pockets in the ATP-binding site, contributing to the overall potency and selectivity profile of the drug.

The strategic placement of these functional groups makes this reagent a pre-optimized fragment for engaging with kinase active sites.

Application Protocol: Synthesis of a Dabrafenib Precursor

A prominent example showcasing the utility of this compound is in the synthesis of Dabrafenib . Dabrafenib is a potent and selective inhibitor of mutant BRAF kinase, approved for the treatment of metastatic melanoma with BRAF V600E mutations.[9][10][11] The sulfonamide linkage formed using this reagent is a critical part of the Dabrafenib structure.

The following protocol outlines the key sulfonamide bond-forming step in a representative synthesis of a Dabrafenib intermediate.

Workflow for Sulfonamide Formation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction & Monitoring cluster_3 Step 4: Workup & Purification A Dissolve Amine Intermediate in Anhydrous Solvent (e.g., Pyridine or DCM) B Cool to 0 °C (Ice Bath) A->B Inert Atmosphere (N2/Ar) D Add Sulfonyl Chloride Solution Dropwise to Amine Mixture B->D C Dissolve 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride in Solvent C->D E Allow to Warm to Room Temperature D->E F Stir for 4-18 hours E->F G Monitor Progress via TLC/LC-MS F->G H Quench Reaction & Dilute with Organic Solvent G->H I Aqueous Wash (e.g., 1M HCl, NaHCO3, Brine) H->I J Dry (Na2SO4/MgSO4), Filter, & Concentrate I->J K Purify via Column Chromatography or Recrystallization J->K L Characterize (NMR, MS, IR) K->L Yields Sulfonamide Product

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol is adapted from established synthetic routes for sulfonamides and Dabrafenib.[8][12][13] Researchers should adapt it based on their specific starting materials and laboratory conditions.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting amine (e.g., 3-fluoro-5-aminophenyl derivative) (1.0 eq).

    • Dissolve the amine in a suitable anhydrous solvent. Pyridine can serve as both the solvent and the base. Alternatively, use an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), in which case a non-nucleophilic base like triethylamine (1.5 eq) or pyridine (1.5 eq) must be added.[8]

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride:

    • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction for 4-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup:

    • Once the reaction is complete, quench it by slowly adding water or 1M HCl (if a base like triethylamine was used).

    • Dilute the mixture with additional solvent (e.g., DCM or Ethyl Acetate).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide product.[8]

    • The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.[8]

Safety Note: this compound is a corrosive solid and is sensitive to moisture.[14] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Mechanism of Action: Inhibition of the MAPK/ERK Pathway

The ultimate utility of the synthesized molecule, Dabrafenib, lies in its biological activity. Dabrafenib is a highly selective ATP-competitive inhibitor of the BRAF kinase, particularly the V600E mutant protein that is present in approximately 50% of melanomas.[9][15][16]

The BRAF Signaling Cascade:

In normal cells, the RAS/RAF/MEK/ERK (MAPK) pathway is a tightly regulated signaling cascade that controls cell proliferation, differentiation, and survival.[10]

  • Growth factors bind to receptor tyrosine kinases (RTKs).

  • This activates RAS proteins, which in turn activate RAF kinases (ARAF, BRAF, CRAF).

  • Activated BRAF phosphorylates and activates MEK.

  • Activated MEK phosphorylates and activates ERK.

  • Activated ERK translocates to the nucleus to regulate gene expression, promoting cell growth and survival.

In BRAF V600E mutant melanoma, the BRAF protein is constitutively active, leading to constant, uncontrolled signaling through the MAPK pathway, which drives oncogenesis.[10][16]

Inhibition by Dabrafenib:

Dabrafenib binds to the ATP-binding site of the mutant BRAF V600E kinase.[9][15] This competitive inhibition prevents BRAF from phosphorylating MEK, thereby blocking the downstream signaling cascade.[9] The result is an arrest of the cell cycle at the G1 phase and the induction of apoptosis in tumor cells.[9]

MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates Apoptosis Cell Cycle Arrest & Apoptosis BRAF->Apoptosis ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Tumor Proliferation & Survival Nucleus->Proliferation Drives Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Caption: The MAPK pathway and the inhibitory action of Dabrafenib.

Quantitative Data: Selectivity and Potency

The success of a kinase inhibitor is defined by its potency against the target and its selectivity over other kinases. The sulfonamide scaffold derived from this compound contributes to the excellent profile of Dabrafenib.

Kinase TargetIC₅₀ (nM)Comment
BRAF V600E 0.8 - 5 High potency against the primary oncogenic driver.[9]
BRAF (Wild-Type) 3.2 Potent inhibition.
CRAF 4.8 Also inhibits CRAF, which has implications for paradoxical activation.[9]
VEGFR2 >10,000High selectivity over unrelated kinases.
p38 >10,000High selectivity over unrelated kinases.

Note: IC₅₀ values are compiled from various biochemical assays and may vary between studies. The data illustrates the general potency and selectivity profile.

Conclusion

This compound is more than a simple reagent; it is a highly engineered building block for the rational design of sophisticated kinase inhibitors. Its unique electronic properties and potential for specific, multi-point interactions within a kinase active site make it an invaluable tool for medicinal chemists. The successful development of Dabrafenib provides a compelling case study of how the strategic selection of a sulfonyl chloride fragment can directly contribute to the creation of a potent, selective, and clinically effective targeted cancer therapy. As the field of kinase inhibitor discovery continues to evolve, the use of such precision chemical scaffolds will remain essential for developing the next generation of life-saving medicines.

References

Application Notes and Protocols for Sulfonamide Synthesis via Coupling with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a wide array of therapeutic agents stems from its unique physicochemical properties, which allow it to act as a versatile bioisostere for amides and carboxylic acids. Sulfonamides often impart improved metabolic stability, enhanced binding affinity through additional hydrogen bonding opportunities, and modulated polarity to parent molecules. The specific reagent, 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, offers a trifecta of functionalities: the reactive sulfonyl chloride for coupling, a strategically placed cyano group that can act as a hydrogen bond acceptor or be further transformed, and a fluorine atom which can enhance binding affinity and metabolic stability. This guide provides a comprehensive experimental framework for the effective coupling of this reagent with primary and secondary amines to generate novel sulfonamide derivatives.

Core Principles of the Sulfonylation Reaction

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid. The presence of a non-nucleophilic base is critical to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

The reaction mechanism proceeds via a nucleophilic substitution at the sulfur center. The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, and the base facilitates the removal of a proton from the nitrogen, yielding the final sulfonamide product.

Below is a generalized workflow for the coupling reaction:

Sulfonamide Synthesis Workflow General Workflow for Sulfonamide Synthesis reagent_prep Reagent Preparation (Amine, Sulfonyl Chloride, Base, Solvent) reaction_setup Reaction Setup (Inert atmosphere, 0°C) reagent_prep->reaction_setup reagent_addition Slow Addition of Sulfonyl Chloride Solution reaction_setup->reagent_addition reaction_progress Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_progress workup Aqueous Work-up (Quenching and Extraction) reaction_progress->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocols

Protocol 1: General Procedure for Coupling with Aliphatic Primary and Secondary Amines

This protocol is a robust starting point for a wide range of aliphatic amines. Optimization of temperature and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Aliphatic amine (primary or secondary)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aliphatic amine (1.0-1.2 equivalents) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5-2.0 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Protocol 2: Procedure for Coupling with Anilines (Less Nucleophilic Amines)

Anilines are generally less nucleophilic than aliphatic amines. Therefore, slightly more forcing conditions and a different base are often employed.

Materials:

  • This compound

  • Substituted or unsubstituted aniline

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline (1.0-1.2 equivalents) in anhydrous DCM.

  • Base and Solvent: Add anhydrous pyridine (2.0-3.0 equivalents), which can also serve as a co-solvent.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled aniline solution.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The reaction may require gentle heating (e.g., 40 °C) for less reactive anilines. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-aryl sulfonamide.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with representative amines. These are general guidelines and may vary depending on the specific substrate.

EntryAmineBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1BenzylamineTriethylamineDCM0 to RT4-885-95
2MorpholineTriethylamineDCM0 to RT2-6>90
3AnilinePyridineDCM/PyridineRT to 4012-2470-85
44-MethoxyanilinePyridineDCM/PyridineRT12-1880-90

Safety and Handling Precautions

This compound is a corrosive solid and is moisture-sensitive.[1][2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Contact with water will liberate toxic and corrosive hydrogen chloride gas.[1][2] All reactions should be performed under anhydrous conditions. Bases such as triethylamine and pyridine are flammable and have strong odors; they should also be handled in a fume hood.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature (especially for less nucleophilic amines). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the sulfonyl chloride.

  • Multiple Products: The formation of side products can occur if the amine has multiple reactive sites. In such cases, protection of other functional groups may be necessary.

  • Purification Challenges: The polarity of the resulting sulfonamide can vary significantly. A systematic approach to TLC with different solvent systems is recommended to identify the optimal conditions for column chromatography.

Characterization of Products

The synthesized sulfonamides should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the amine N-H protons (for primary amines) and the appearance of a sulfonamide N-H proton signal (typically a broad singlet) are indicative of a successful reaction. ¹⁹F NMR can be used to confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The presence of characteristic S=O stretching vibrations (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and N-H stretching (for primary and secondary amine products) can be observed.

Below is a diagram illustrating the key steps in the reaction mechanism:

Sulfonamide Formation Mechanism Mechanism of Sulfonamide Formation cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation Amine R-NH₂ SulfonylChloride Ar-SO₂Cl Amine->SulfonylChloride TetrahedralIntermediate [Tetrahedral Intermediate] SulfonylChloride->TetrahedralIntermediate Intermediate2 [Intermediate]⁺ TetrahedralIntermediate->Intermediate2 TetrahedralIntermediate->Intermediate2 -Cl⁻ ChlorideIon Cl⁻ ProtonatedSulfonamide Ar-SO₂-NHR Intermediate2->ProtonatedSulfonamide -H⁺ (by Base) Base Base Base->ProtonatedSulfonamide ProtonatedBase Base-H⁺

Caption: Mechanism of sulfonamide formation.

Conclusion

The coupling of this compound with primary and secondary amines is a reliable and versatile method for the synthesis of a diverse range of sulfonamides. The protocols provided herein offer a solid foundation for researchers in drug discovery and organic synthesis. By understanding the underlying principles and paying careful attention to experimental details, these reactions can be efficiently performed to generate novel molecules with significant potential for biological applications.

References

Application Notes and Protocols for the Derivatization of Amino Acids with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CFSC-AA-2026-01

Abstract

This document provides a comprehensive technical guide for the pre-column derivatization of primary and secondary amino acids using a novel reagent, 5-Cyano-2-fluorobenzene-1-sulfonyl chloride (CFSC). The protocol is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of amino acids via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We elucidate the underlying reaction mechanism, provide detailed, step-by-step protocols for derivatization and subsequent analysis, and offer insights into method development and validation. The resulting N-(5-cyano-2-fluorophenylsulfonyl)-amino acid derivatives are anticipated to exhibit favorable chromatographic properties and possess a strong chromophore for sensitive UV detection.

Introduction: The Rationale for Amino Acid Derivatization

The quantitative analysis of amino acids is a cornerstone in a multitude of scientific disciplines, including proteomics, metabolomics, clinical diagnostics, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. However, a significant analytical challenge arises from the fact that most of the 20 proteinogenic amino acids lack a native chromophore or fluorophore, rendering their direct detection by common HPLC detectors like UV-Vis or Fluorescence detectors insensitive and impractical.[1][2]

To overcome this limitation, a pre-column derivatization strategy is employed. This involves a chemical reaction that attaches a labeling agent to the amino acid molecule prior to chromatographic separation.[3] An ideal derivatizing reagent should react rapidly and completely with all amino acids, yield stable derivatives, and impart a strong UV-absorbing or fluorescent tag to the analyte.[4]

Historically, reagents such as Dansyl chloride and Dabsyl chloride have been the workhorses for amino acid derivatization.[5] This application note introduces this compound (CFSC) as a promising alternative, leveraging its unique structural features to potentially offer advantages in reactivity and detection.

Principle of the Method: The Sulfonylation Reaction

The derivatization of amino acids with CFSC is based on the well-established reaction between a sulfonyl chloride and an amine to form a stable sulfonamide linkage.[6]

The Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the unprotonated amino group of the amino acid on the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically conducted under alkaline conditions (pH 9-10) to ensure the deprotonation of the amino group, thereby enhancing its nucleophilicity.[5] The electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups on the benzene ring of CFSC are expected to further increase the electrophilicity of the sulfonyl chloride group, potentially leading to faster reaction kinetics compared to unsubstituted or electron-donating group-substituted sulfonyl chlorides.[1][7] The reaction produces the N-(5-cyano-2-fluorophenylsulfonyl)-amino acid derivative and hydrochloric acid, which is neutralized by the alkaline buffer, driving the reaction to completion.

Diagram of the Derivatization Reaction Workflow:

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Amino Acid Standard or Hydrolyzed Sample Mix Mix Sample, Buffer, and CFSC Reagent Sample->Mix Buffer Alkaline Buffer (e.g., Sodium Bicarbonate, pH 9.5) Buffer->Mix Reagent CFSC Reagent Solution (in Acetonitrile) Reagent->Mix Incubate Incubate at Elevated Temperature (e.g., 60°C in the dark) Mix->Incubate Quench Quench Reaction (Optional, e.g., with a primary amine) Incubate->Quench HPLC HPLC-UV or LC-MS Analysis Quench->HPLC

Caption: Workflow for amino acid derivatization with CFSC.

Properties of the CFSC Moiety

The 5-cyano-2-fluorobenzene portion of the derivatizing agent is expected to confer several advantageous properties to the resulting amino acid derivatives:

  • Enhanced UV-Vis Detection: The cyanofluorobenzene moiety is a strong chromophore. While specific spectral data for N-(5-cyano-2-fluorophenylsulfonyl)-amino acids is not yet published, related compounds suggest that the derivatives will exhibit significant UV absorbance, likely in the range of 230-280 nm, allowing for sensitive detection.

  • Increased Hydrophobicity: The aromatic nature of the tag increases the hydrophobicity of the amino acid derivatives, leading to improved retention and separation on reversed-phase HPLC columns.

  • Potential for Fluorescence Detection: Some cyanophenyl derivatives are known to exhibit fluorescence.[8] It is recommended that users perform a preliminary scan of the excitation and emission spectra of the derivatized amino acids to determine if a sensitive fluorescence detection method can be developed.

  • Favorable Mass Spectrometric Fragmentation: The sulfonamide bond can yield characteristic fragmentation patterns in mass spectrometry, aiding in the identification and quantification of the derivatives. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO2.[9]

Experimental Protocols

Disclaimer: The following protocols are based on established methods for similar sulfonyl chlorides and serve as a robust starting point for method development with CFSC. Optimization may be required for specific applications and sample matrices.

Materials and Reagents
  • Amino Acid Standards: Analytical grade standards of all desired amino acids.

  • This compound (CFSC): Purity >97%. Handle with care in a fume hood, as sulfonyl chlorides are corrosive and moisture-sensitive.[10]

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Sodium Bicarbonate (NaHCO₃): Analytical grade.

  • Hydrochloric Acid (HCl): Analytical grade.

  • Quenching Reagent (Optional): e.g., 1 M solution of a primary amine like butylamine.

Preparation of Solutions
  • Amino Acid Stock Solution (1 mM): Prepare a mixed stock solution containing all amino acid standards at a concentration of 1 mM in 0.1 M HCl. Store at 4°C.

  • Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.5): Dissolve 0.84 g of NaHCO₃ in 100 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH if necessary.

  • CFSC Reagent Solution (10 mg/mL): Accurately weigh 10 mg of CFSC and dissolve in 1 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.

Derivatization Procedure
  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of the amino acid standard solution or your sample.

  • Buffering: Add 100 µL of the 0.1 M sodium bicarbonate buffer (pH 9.5) to the tube and vortex briefly.

  • Addition of CFSC: Add 100 µL of the freshly prepared CFSC reagent solution to the tube.

  • Reaction: Vortex the mixture thoroughly and incubate in a heating block or water bath at 60°C for 45 minutes. The incubation should be performed in the dark to prevent any potential photodegradation of the derivatives.

  • Quenching (Optional): After incubation, cool the mixture to room temperature. To consume excess CFSC, add 20 µL of the quenching solution. Vortex and let it stand at room temperature for 10 minutes. This step may not be necessary if the excess reagent does not interfere with the chromatography.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Diagram of the Derivatization Reaction:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AA Amino Acid (R-NH2) Derivative N-(5-cyano-2-fluorophenylsulfonyl)- amino acid AA->Derivative + CFSC 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride CFSC->Derivative pH pH 9.5 Temp 60°C HCl HCl

Caption: The reaction of an amino acid with CFSC.

Analytical Methodology

HPLC with UV Detection
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from 10% B to 70% B over 30 minutes is a reasonable starting point for separating the derivatized amino acids. The gradient should be optimized to achieve baseline separation of all derivatives.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength determined by scanning the UV-Vis spectrum of a derivatized standard (a starting point of 254 nm is recommended).

Table 1: Suggested HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
25.03070
30.03070
30.19010
35.09010
LC-MS Analysis

For enhanced selectivity and sensitivity, the derivatized amino acids can be analyzed by LC-MS.

  • LC System: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode. Preliminary experiments should be conducted to determine the optimal ionization polarity.

  • MS Method: For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed. This will involve determining the precursor ion (the molecular weight of the derivatized amino acid) and a characteristic product ion for each derivative. The loss of SO₂ (64 Da) is a likely fragmentation pathway to monitor.[9]

Method Validation and Troubleshooting

Method Validation

A full validation of the developed method should be performed according to established guidelines (e.g., ICH). This should include an assessment of:

  • Linearity and Range: A calibration curve should be constructed using a series of standards of known concentrations.

  • Accuracy and Precision: Determined by analyzing replicate samples at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Stability: The stability of the derivatized amino acids should be assessed over time under different storage conditions. Sulfonamides derived from sulfonyl chlorides with electron-withdrawing groups may be more susceptible to degradation.[1]

Troubleshooting
  • Low Derivatization Yield: Ensure the pH of the reaction mixture is alkaline. Prepare the CFSC reagent solution fresh. Increase the reaction temperature or time.

  • Poor Peak Shape: Adjust the mobile phase composition and pH. Ensure the sample solvent is compatible with the mobile phase.

  • Interfering Peaks: Optimize the chromatographic gradient to separate the derivatives from any byproducts or matrix components. Consider the use of a quenching reagent.

Conclusion

The derivatization of amino acids with this compound presents a promising and novel approach for their quantitative analysis by HPLC and LC-MS. The unique electronic properties of the CFSC reagent are anticipated to provide high reactivity and yield derivatives with excellent chromatographic and detection characteristics. The protocols and methodologies outlined in this document provide a comprehensive framework for the successful implementation and validation of this new derivatization strategy in a research or drug development setting.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Cyano-2-fluorobenzene-1-sulfonyl Chloride and its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile reagent and its subsequent reaction products. Here, we synthesize technical accuracy with field-proven insights to ensure your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and troubleshooting points.

Q1: My crude this compound is an oily, impure substance after synthesis. What is the most likely impurity and how can I remove it?

A1: The most common impurity is the corresponding sulfonic acid, 5-cyano-2-fluorobenzene-1-sulfonic acid.[1] This arises from the hydrolysis of the highly reactive sulfonyl chloride group by water present during the reaction or workup.[2][3] To remove it, a carefully executed aqueous workup is essential. Wash the crude product (dissolved in a water-immiscible organic solvent like dichloromethane or ethyl acetate) with a saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer. Be cautious, as vigorous gas evolution (CO₂) will occur.[4]

Q2: After an aqueous workup, my product still shows impurities on TLC/LCMS. What are other potential byproducts?

A2: Besides the sulfonic acid, other common impurities can include:

  • Disulfides: Formed from the coupling of intermediate sulfur species.[1][5]

  • Sulfones: Resulting from further reaction of the sulfonyl chloride.[1][5]

  • Sandmeyer Byproducts: If your synthesis involves a Sandmeyer-type reaction, chloro- or other halo-arenes can form.[1][5]

  • Residual Solvents or Reagents: Such as thionyl chloride, chlorosulfonic acid, or solvents like DMF if used.[1][6]

Q3: Is this compound stable enough for silica gel column chromatography?

A3: While some sulfonyl chlorides can be purified by flash column chromatography, it should be approached with caution.[7][8] The acidic nature of silica gel can promote hydrolysis, leading to product loss. If chromatography is necessary, it is advisable to:

  • Use a less polar solvent system (e.g., hexanes/ethyl acetate) to ensure rapid elution.

  • Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.

  • Work quickly and avoid leaving the compound on the column for extended periods.

Q4: My purified this compound is a solid. What is the best way to store it?

A4: Due to its moisture sensitivity, the purified solid should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a dry, cool place.[3] Proper storage is critical to prevent degradation over time.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step guidance for overcoming specific purification challenges.

Troubleshooting Guide: Identifying and Resolving Impurities
Observed Problem Potential Cause(s) Recommended Solution(s)
Oily or Gummy Crude Product High concentration of sulfonic acid from hydrolysis; residual chlorinated solvents.[9]Perform a thorough aqueous workup with a bicarbonate wash. Ensure complete removal of volatile solvents under high vacuum.[4][9]
Streaking on TLC Plate Presence of highly polar impurities, likely the sulfonic acid.Spot a sample of the crude material co-spotted with a baseline reference on the TLC plate. The streak should originate from the baseline. After a bicarbonate wash, the streaking should significantly diminish.
Product Decomposes on Rotovap Residual acid (e.g., sulfonic acid) can catalyze decomposition at elevated temperatures.[2]Ensure all acidic impurities are removed via a base wash before concentrating the product. Use moderate temperatures on the rotary evaporator.
Low Yield After Purification Hydrolysis during aqueous workup; product instability on silica gel.Minimize the time the sulfonyl chloride is in contact with water.[2] If using chromatography, opt for a rapid plug filtration over a full column, or consider recrystallization as an alternative.
Experimental Workflow: Purification of this compound

This workflow outlines the logical steps from crude reaction mixture to pure product.

PurificationWorkflow cluster_reaction Crude Reaction Mixture cluster_workup Aqueous Workup cluster_purification Final Purification Crude Crude Product in Reaction Solvent Quench Quench with Ice-Water Crude->Quench 1. Isolate Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Quench->Extract Wash_Bicarb Wash with sat. NaHCO3 (Removes Sulfonic Acid) Extract->Wash_Bicarb Wash_Brine Wash with Brine (Removes Water) Wash_Bicarb->Wash_Brine 2. Neutralize & Wash Dry Dry over Na2SO4 or MgSO4 Wash_Brine->Dry Filter Filter Drying Agent Dry->Filter 3. Dry Concentrate Concentrate in vacuo Filter->Concentrate Recrystallize Recrystallization (e.g., from Hexanes/EtOAc) Concentrate->Recrystallize Primary Method Chromatography Silica Plug/Column (If Necessary) Concentrate->Chromatography Alternative Pure_Product Pure Solid Product Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: Workflow for the purification of this compound.

Protocol 1: Standard Aqueous Workup and Recrystallization

This is the most reliable method for purifying gram-scale quantities of the title compound.

  • Quenching: Carefully pour the crude reaction mixture into a beaker containing crushed ice and water. This will hydrolyze any remaining highly reactive chlorinating agents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Caution: Perform this slowly as vigorous CO₂ evolution will occur. This step is crucial for removing the sulfonic acid impurity.[4] Check the aqueous layer with pH paper to ensure it is basic.

  • Final Wash: Wash the organic layer with a saturated brine solution to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid thermal decomposition.[2]

  • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexanes. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Part 3: Purification of Downstream Reaction Products (e.g., Sulfonamides)

The purification of products derived from this compound, such as sulfonamides, presents a different set of challenges.

Troubleshooting Guide: Purification of Sulfonamide Products
Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction does not go to completion; starting sulfonyl chloride remains. Insufficient amine nucleophile or base; steric hindrance.Use a slight excess of the amine and a suitable non-nucleophilic base (e.g., triethylamine, DIPEA). Monitor the reaction by TLC/LCMS until the sulfonyl chloride is consumed.
Crude product contains sulfonic acid. The starting sulfonyl chloride was impure and contained hydrolyzed material.Ensure the starting sulfonyl chloride is pure before use. The resulting sulfonic acid can often be removed by an aqueous bicarbonate wash during workup, similar to the sulfonyl chloride purification.
Product is difficult to separate from excess amine. The amine is water-soluble or has similar polarity to the product.During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess amine, making it water-soluble and easily removed in the aqueous phase.

Logical Flow for Sulfonamide Synthesis & Purification

SulfonamideWorkflow Start Pure this compound + Amine + Base in Solvent Reaction Stir at appropriate temperature (Monitor by TLC/LCMS) Start->Reaction Workup Aqueous Workup Reaction->Workup Acid_Wash Dilute HCl Wash (Removes excess amine/base) Workup->Acid_Wash Bicarb_Wash Sat. NaHCO3 Wash (Removes any sulfonic acid) Acid_Wash->Bicarb_Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Bicarb_Wash->Dry_Concentrate Purify Purification Dry_Concentrate->Purify Column Silica Gel Chromatography Purify->Column Common Method Recrystallize Recrystallization Purify->Recrystallize If Crystalline Final_Product Pure Sulfonamide Column->Final_Product Recrystallize->Final_Product

Caption: General workflow for sulfonamide synthesis and purification.

References

optimizing reaction conditions for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction conditions and troubleshooting common issues encountered when using this versatile reagent. The following question-and-answer format addresses specific challenges to help you achieve robust and reproducible results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my sulfonamide coupling reaction. What are the most common contributing factors?

A1: Low yields when using this compound, or any sulfonyl chloride, typically stem from a few critical parameters. The primary culprit is often the reagent's sensitivity to moisture.

  • Hydrolysis: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive in the desired coupling reaction.[1] This hydrolysis consumes your starting material and complicates purification. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to degradation of the starting material or the product. Conversely, temperatures that are too low may cause the reaction to stall.[3] The optimal temperature must be determined empirically for each specific substrate.

  • Base Selection and Stoichiometry: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] Common choices include pyridine or triethylamine (Et₃N). The base should be added in at least a stoichiometric equivalent to the sulfonyl chloride. Insufficient base can lead to the protonation of your amine nucleophile, rendering it unreactive.

  • Nucleophile Reactivity: The electronic and steric properties of your amine or alcohol nucleophile play a significant role. Electron-deficient anilines or sterically hindered amines will react more slowly and may require more forcing conditions (e.g., higher temperature, longer reaction time, or use of a stronger, non-nucleophilic base).

Q2: My final product is contaminated with 5-cyano-2-fluorobenzenesulfonic acid. How can I prevent its formation and remove it during workup?

A2: The presence of the sulfonic acid is a direct result of hydrolysis.[2] Prevention is the most effective strategy, followed by targeted purification methods.

Prevention:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried, use solvents from a solvent purification system or freshly opened anhydrous bottles, and handle all reagents under an inert atmosphere.

  • Controlled Quenching: Quench the reaction by adding it to cold water or ice.[2] This rapid temperature drop minimizes the rate of hydrolysis of any unreacted sulfonyl chloride. For many aryl sulfonyl chlorides with low water solubility, precipitating the product from an aqueous medium can effectively protect it from extensive hydrolysis.[5]

Removal:

  • Aqueous Base Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic sulfonic acid, transferring it into the aqueous phase as its more soluble salt. Be cautious, as a strong base or prolonged exposure could potentially hydrolyze the desired sulfonamide product.

  • Aqueous HCl Scrubbing: For crude liquid organosulfonyl chlorides, scrubbing with an aqueous hydrochloric acid solution can be an effective purification method to extract the more water-soluble sulfonic acid.[6]

Q3: What are the best practices for monitoring the progress of my sulfonylation reaction?

A3: Effective reaction monitoring is crucial to prevent the formation of byproducts from over-running the reaction or to identify a stalled reaction.[7] Thin-Layer Chromatography (TLC) is the most common and accessible method.

  • TLC Analysis:

    • Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should provide good separation between your starting amine/alcohol, the sulfonyl chloride, and the product, with Rf values ideally between 0.2 and 0.8.

    • Visualization: Co-spot your starting materials alongside the reaction mixture. The reaction is complete upon the consumption of the limiting reagent (usually the amine/alcohol). The product spot, typically having an intermediate polarity between the two starting materials, should appear and intensify over time. Use UV light to visualize the spots.[8]

  • LC-MS/HPLC: For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) are invaluable. These techniques can provide quantitative data on the consumption of starting materials and the formation of the product and any byproducts.[9]

Troubleshooting Guide: Deeper Dive

Issue 1: Formation of Di-sulfonylated or Other Polysulfonylated Byproducts
  • Question: I am reacting an aniline derivative and observing products with multiple sulfonyl groups attached. How can I achieve mono-sulfonylation?

  • Analysis & Solution: Polysulfonylation occurs when the nucleophile (e.g., an aniline) is highly activated and reacts multiple times.[7] While the electron-withdrawing cyano and fluoro groups on the sulfonyl chloride moderate its reactivity, a sufficiently nucleophilic aromatic amine can still undergo multiple substitutions.

    • Control Stoichiometry: Carefully control the stoichiometry. Use of a large excess of the sulfonyl chloride should be avoided. A 1:1 to 1:1.1 ratio of amine to sulfonyl chloride is a good starting point.

    • Protect the Amino Group: The most robust solution is to temporarily protect the amino group. For anilines, acetylation to form the corresponding acetanilide is a common strategy. The acetyl group deactivates the aromatic ring, preventing over-sulfonylation, and its steric bulk often favors para-substitution.[7] The protecting group can be removed later via acidic or basic hydrolysis.

Issue 2: Reaction Fails to Initiate or Stalls
  • Question: I have mixed my reagents, but TLC analysis shows only starting materials even after several hours. What should I do?

  • Analysis & Solution: A stalled reaction can be due to insufficient activation energy, poor reagent quality, or low solubility.

    • Verify Reagent Quality: this compound is sensitive to moisture. If the bottle is old or has been improperly stored, it may have largely hydrolyzed to the sulfonic acid. Use a fresh bottle or verify the purity of the reagent via NMR before use.[9]

    • Increase Temperature Incrementally: If the reaction is being run at 0 °C or room temperature, gradually increase the temperature (e.g., to 40-50 °C) and continue to monitor by TLC.[3]

    • Solvent Screening: Poor solubility of either the sulfonyl chloride or the nucleophile can inhibit the reaction. If you are using a solvent like dichloromethane (DCM), consider screening other anhydrous aprotic solvents where your reagents are more soluble, such as tetrahydrofuran (THF), acetonitrile (MeCN), or 1,4-dioxane.

    • Check Your Base: Ensure your base (e.g., triethylamine) is not wet and has been added in the correct amount.

Experimental Protocols & Data

Protocol 1: General Procedure for the Synthesis of a Sulfonamide

This protocol provides a general starting point for the reaction between this compound and a primary or secondary amine.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).

  • Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, THF, or MeCN) under an inert atmosphere of nitrogen or argon.

  • Base Addition: Add a suitable base, such as triethylamine (1.2 - 1.5 eq.) or pyridine (used as a solvent or co-solvent).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using TLC or LC-MS until the limiting reagent is consumed (typically 2-16 hours).[8]

  • Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure sulfonamide.[10]

Table 1: Key Reaction Parameter Optimization
ParameterRecommended RangeRationale & Expert Insights
Stoichiometry (Amine:Sulfonyl Chloride:Base) 1 : 1.05-1.2 : 1.2-2.0A slight excess of the sulfonyl chloride ensures complete consumption of the (often more valuable) amine. A larger excess of base ensures the HCl byproduct is fully scavenged.[7]
Temperature 0 °C to 50 °CStart at 0 °C to control potential exotherms, then warm to room temperature. Gentle heating may be required for less reactive nucleophiles, but high temperatures risk degradation.[3]
Solvent DCM, THF, MeCN, PyridineAnhydrous aprotic solvents are essential to prevent hydrolysis.[2] Pyridine can act as both a base and a solvent and is often effective for less reactive amines.
Concentration 0.1 M - 0.5 MHigher concentrations can increase reaction rates but may also lead to solubility issues or increased side reactions. Start around 0.2 M and adjust as needed.

Visual Workflow & Logic Diagrams

To further clarify the experimental process and troubleshooting logic, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification reagents 1. Combine Amine/Alcohol, Anhydrous Solvent, & Base inert 2. Establish Inert Atmosphere (N2/Ar) reagents->inert cool 3. Cool to 0 °C inert->cool add 4. Add Sulfonyl Chloride Solution Dropwise cool->add monitor 5. Warm to RT & Monitor (TLC/LC-MS) add->monitor workup 6. Aqueous Workup (Acid/Base Washes) monitor->workup purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify product Pure Sulfonamide purify->product

Caption: Standard experimental workflow for sulfonamide synthesis.

troubleshooting_tree start Initial Observation: Low Yield or Impure Product hydrolysis Hydrolysis Suspected start->hydrolysis Is Sulfonic Acid byproduct present? stalled Stalled Reaction start->stalled No/Slow Reaction? side_products Side Products Observed start->side_products Other Byproducts? anhydrous ACTION: - Use anhydrous solvents/reagents - Run under inert atmosphere - Control quench temperature hydrolysis->anhydrous Yes workup_wash ACTION: - Implement aqueous base wash during workup to remove acid hydrolysis->workup_wash No, but still suspect temp ACTION: - Incrementally increase temperature - Verify reagent purity/activity stalled->temp Yes solubility ACTION: - Screen alternative anhydrous solvents stalled->solubility Maybe poly ACTION: - Check stoichiometry (avoid excess SC) - Protect reactive nucleophiles (e.g., aniline -> acetanilide) side_products->poly Yes

Caption: Decision tree for troubleshooting common sulfonylation issues.

References

Technical Support Center: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful use of this reagent in your experiments.

I. Overview of this compound

This compound is a highly reactive aromatic sulfonyl chloride. The presence of two strong electron-withdrawing groups, a cyano (-CN) group at the 5-position and a fluorine (-F) atom at the 2-position, significantly activates the sulfonyl chloride group towards nucleophilic attack. This high reactivity makes it a valuable reagent for the synthesis of a wide range of sulfonamides and sulfonate esters, which are important motifs in medicinal chemistry.[1][2] However, this enhanced reactivity also predisposes the compound to several common side reactions that can complicate synthesis and purification. Understanding these potential pitfalls is crucial for successful experimentation.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions and concerns that researchers may have when working with this compound.

Q1: What are the primary applications of this compound?

A1: Its primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines.[3] These sulfonamides are often key intermediates or final products in the development of new therapeutic agents.[2][4] It can also be used to synthesize sulfonate esters by reacting it with alcohols.

Q2: How should I handle and store this reagent?

A2: this compound is sensitive to moisture and should be handled under anhydrous conditions in a well-ventilated fume hood.[5] It is corrosive and can cause severe skin burns and eye damage.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the reagent in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q3: What are the most common side reactions I should be aware of?

A3: The most common side reactions include:

  • Hydrolysis: Reaction with water to form the corresponding sulfonic acid.[6][8]

  • Reaction with nucleophilic solvents: Solvents like methanol or ethanol can react to form sulfonate esters.

  • Bis-sulfonylation: If the amine nucleophile has more than one reactive N-H bond, a double sulfonylation can occur.[9]

  • Polymerization: While less common for this specific reagent unless used with a bifunctional nucleophile, it is a possibility in some reaction setups.[10]

Q4: Why is my reaction yield low when synthesizing a sulfonamide?

A4: Low yields can be due to several factors:

  • Degradation of the sulfonyl chloride: The reagent may have hydrolyzed due to improper storage or exposure to moisture during the reaction setup.[9]

  • Suboptimal reaction conditions: The choice of base, solvent, and temperature are critical.[9]

  • Side reactions: The formation of byproducts, such as the sulfonic acid from hydrolysis, will consume the starting material and lower the yield of the desired product.

  • Difficult purification: The desired product may be lost during workup and purification steps.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.

Issue 1: Formation of an Insoluble White Precipitate
  • Symptom: Upon addition of the sulfonyl chloride to the reaction mixture, a white precipitate forms immediately and does not dissolve.

  • Probable Cause: The most likely cause is the formation of 5-cyano-2-fluorobenzenesulfonic acid due to the hydrolysis of the sulfonyl chloride by residual water in the solvent or on the glassware.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Check Reagent Quality: If the problem persists, the starting sulfonyl chloride may have degraded. Consider using a fresh batch.

Issue 2: Complex Reaction Mixture with Multiple Spots on TLC/LC-MS
  • Symptom: The reaction mixture shows multiple products, making purification difficult.

  • Probable Cause: This can be due to a combination of side reactions, including hydrolysis, reaction with the solvent, or bis-sulfonylation.

  • Troubleshooting Workflow:

G start Complex Mixture Observed check_hydrolysis Analyze for Sulfonic Acid (m/z corresponding to hydrolyzed product) start->check_hydrolysis is_hydrolysis is_hydrolysis check_hydrolysis->is_hydrolysis Sulfonic Acid Present? check_bis_sulfonylation Check for Bis-sulfonated Product (higher molecular weight) is_bis_sulfonylation is_bis_sulfonylation check_bis_sulfonylation->is_bis_sulfonylation Bis-sulfonated Product Present? check_solvent_reaction Identify Solvent Adduct (e.g., methyl or ethyl ester) is_solvent_reaction is_solvent_reaction check_solvent_reaction->is_solvent_reaction Solvent Adduct Present? is_hydrolysis->check_bis_sulfonylation No fix_hydrolysis Solution: - Use anhydrous solvent - Dry glassware thoroughly - Run under inert atmosphere is_hydrolysis->fix_hydrolysis Yes is_bis_sulfonylation->check_solvent_reaction No fix_bis_sulfonylation Solution: - Use a larger excess of the amine - Add sulfonyl chloride slowly to the amine solution is_bis_sulfonylation->fix_bis_sulfonylation Yes fix_solvent_reaction Solution: - Use a non-nucleophilic solvent (e.g., DCM, THF, Acetonitrile) is_solvent_reaction->fix_solvent_reaction Yes other_issues Consider other possibilities: - Amine degradation - Incorrect stoichiometry is_solvent_reaction->other_issues No

Caption: Troubleshooting workflow for complex reaction mixtures.

Issue 3: Reaction Fails to Proceed to Completion
  • Symptom: Significant amounts of starting amine and sulfonyl chloride (or its hydrolysis product) remain even after extended reaction times.

  • Probable Cause:

    • Insufficiently Basic Conditions: The base used may not be strong enough to effectively scavenge the HCl generated during the reaction, leading to the protonation of the amine nucleophile and slowing down the reaction.

    • Steric Hindrance: A bulky amine or the ortho-fluoro substituent on the sulfonyl chloride may slow down the reaction rate.

  • Troubleshooting Steps:

    • Choice of Base: Use a non-nucleophilic base of appropriate strength. Tertiary amines like triethylamine or diisopropylethylamine are common choices. For less reactive amines, a stronger base like pyridine or DBU might be necessary.

    • Temperature: Gently heating the reaction mixture can often drive it to completion. However, be cautious as higher temperatures can also promote side reactions.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

IV. Key Reaction Mechanisms and Side Reactions

A. Desired Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.

Caption: General mechanism for sulfonamide formation.

B. Common Side Reactions

  • Hydrolysis:

Caption: Hydrolysis of this compound.

  • Bis-sulfonylation (with a primary amine):

Caption: Bis-sulfonylation side reaction.

V. Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable non-nucleophilic solvent (e.g., dichloromethane, THF, or acetonitrile) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq) to the solution and stir for 5-10 minutes.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

VI. Data Summary

Potential Issue Cause Preventative Measure
Low YieldHydrolysis of sulfonyl chlorideUse anhydrous solvents and an inert atmosphere.
Multiple ProductsBis-sulfonylationUse an excess of the amine; slow addition of sulfonyl chloride.
Reaction StallsInsufficiently strong baseUse a stronger, non-nucleophilic base (e.g., pyridine).
Formation of EsterReaction with alcohol solventUse a non-nucleophilic solvent (e.g., DCM, THF).

VII. References

  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. Available at: 1

  • Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). - ResearchGate. Available at: 11

  • troubleshooting low yield in sulfonamide synthesis - Benchchem. Available at: 9

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: 12

  • (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: 13

  • Sulfonyl halide - Wikipedia. Available at: --INVALID-LINK--

  • Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: --INVALID-LINK--

  • US20040242932A1 - Aromatic sulfonation reactions - Google Patents. Available at: --INVALID-LINK--

  • The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available at: --INVALID-LINK--

  • Sodium laureth sulfate - Wikipedia. Available at: --INVALID-LINK--

  • Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. Available at: --INVALID-LINK--

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  • 2-Cyano-4-fluorobenzene-1-sulfonyl chloride - 1261674-26-3 - Vulcanchem. Available at: --INVALID-LINK--

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: --INVALID-LINK--

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  • Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite. Available at: --INVALID-LINK--

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH. Available at: --INVALID-LINK--

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  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 - Smolecule. Available at: --INVALID-LINK--

  • Sulfonylation reactions and commonly used sulfonylating reagents. - ResearchGate. Available at: --INVALID-LINK--

  • Recent Advances of Sulfonylation Reactions in Water - PubMed. Available at: --INVALID-LINK--

  • 1101120-80-2|this compound|BLD Pharm. Available at: --INVALID-LINK--

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: --INVALID-LINK--

  • 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem. Available at: --INVALID-LINK--

  • Interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with O-, N-, S-, C-nucleophiles and F-anion | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride - CymitQuimica. Available at: --INVALID-LINK--

  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. Available at: --INVALID-LINK--

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References

improving the yield of sulfonylation with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols for improving sulfonylation reaction yields and overcoming common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity profile of this compound?

This compound is a highly reactive aromatic sulfonyl chloride. The sulfur atom is strongly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the cyano and fluoro-substituted benzene ring. This makes it an excellent reagent for forming sulfonamides and sulfonate esters through reaction with a wide range of nucleophiles, most notably primary and secondary amines and alcohols.[1][2] Its reactivity necessitates careful handling to avoid degradation, particularly from moisture.[3][4]

Q2: How should I properly handle and store this reagent?

Due to its high reactivity and moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is best kept in a cool, dry place. When handling the reagent, always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and use dry glassware and anhydrous solvents to prevent hydrolysis.[3][5]

Q3: What are the primary safety concerns associated with this reagent?

This compound is classified as corrosive and can cause severe skin burns and eye damage.[4][6] It is also harmful if swallowed, inhaled, or in contact with skin.[6] Upon reaction with water, it can release corrosive hydrochloric acid (HCl) gas.[3][5] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate caution.

Troubleshooting Guide: Optimizing Your Sulfonylation Yield

This section addresses specific issues encountered during sulfonylation reactions in a direct question-and-answer format.

Issue: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired sulfonamide. What are the most critical factors I should investigate?

A: Low yield is the most common issue and can typically be traced back to one of four key areas: reagent integrity, reaction conditions, stoichiometry, or the choice of base.

  • Reagent Integrity:

    • Sulfonyl Chloride Hydrolysis: This is the primary suspect. This compound readily hydrolyzes to its corresponding sulfonic acid upon exposure to moisture.[3][5] The sulfonic acid is unreactive under these conditions and will not form the desired product.

      • Solution: Always use a fresh bottle of the reagent or one that has been properly stored. Ensure all glassware is oven-dried or flame-dried, and use high-quality anhydrous solvents.

    • Nucleophile Quality: Ensure your amine or alcohol is pure and free of contaminants.

  • Choice of Base: The base is critical for scavenging the HCl generated during the reaction.[7][8] An inappropriate base can either be too weak to be effective or can compete with your primary nucleophile.

    • Solution: Use a non-nucleophilic, sterically hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine is also a common choice. For less nucleophilic amines (e.g., anilines), a stronger base may be required.[9][10] Avoid using primary or secondary amines as the base, as they will react with the sulfonyl chloride.

  • Reaction Temperature: Temperature control is crucial for managing reactivity and minimizing side reactions.[11][12]

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially during the addition of the sulfonyl chloride. Once the addition is complete, the reaction can often be allowed to slowly warm to room temperature to ensure it proceeds to completion.[11] For less reactive nucleophiles, gentle heating may be necessary, but this should be optimized carefully.[13]

  • Solvent Selection: The solvent must be anhydrous and inert to the reactants. It should also be capable of dissolving both the nucleophile and the sulfonyl chloride to ensure a homogeneous reaction mixture.

    • Solution: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are excellent first choices. For reactions with anilines or other less soluble amines, dimethylformamide (DMF) can be used, but ensure it is anhydrous.[9]

Issue: Significant Side Product Formation

Q: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I prevent them?

A: Side product formation often points to issues with stoichiometry or the reactivity of the chosen base.

  • Double Sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂) and an excess of sulfonyl chloride or base, you may form the double-sulfonated product (R-N(SO₂Ar)₂).

    • Solution: Use a slight excess (1.05-1.2 equivalents) of the amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and minimizes the formation of the di-sulfonated species.

  • Reaction with Nucleophilic Base: If you use a base that is also a nucleophile (e.g., an unhindered amine), it can compete with your substrate for the sulfonyl chloride.

    • Solution: As mentioned previously, switch to a non-nucleophilic, sterically hindered base like DIPEA or a weaker base like pyridine if suitable for your substrate.

  • Hydrolysis Product: As noted, the sulfonic acid resulting from hydrolysis is a common impurity found during workup.

    • Solution: Rigorously exclude water from your reaction by using anhydrous solvents and inert atmosphere techniques.[3]

Visualized Reaction and Troubleshooting Workflow

General Sulfonylation Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center. The base plays a crucial role in deprotonating the nucleophile (in the case of amines) and neutralizing the HCl byproduct.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Nuc R₂NH (Nucleophile) SC Ar-SO₂Cl (Sulfonyl Chloride) Int [Intermediate] Ar-S(O)₂(Cl)(⁺NHR₂) Nuc->Int Attacks Sulfur SC->Int Base Base (e.g., Et₃N) Prod Ar-SO₂NR₂ (Sulfonamide) Int->Prod Cl⁻ leaves HCl_salt Base·H⁺Cl⁻ (Salt Byproduct) Int->HCl_salt Base->HCl_salt Removes H⁺ G start_node Start: Low Yield Observed q1 Anhydrous conditions? start_node->q1 q_node q_node a_node a_node s_node s_node a1_yes Use oven-dried glassware. Use anhydrous solvents. Run under N₂ or Ar. q1->a1_yes No q2 Correct Base Used? q1->q2 Yes a1_yes->q2 a2_yes Use non-nucleophilic base (e.g., DIPEA, TEA). Ensure ≥1 equivalent. q2->a2_yes No q3 Optimized Temperature? q2->q3 Yes a2_yes->q3 a3_yes Add sulfonyl chloride at 0 °C. Warm to RT or heat gently if needed for slow reactions. q3->a3_yes No q4 Correct Stoichiometry? q3->q4 Yes a3_yes->q4 a4_yes Use slight excess of amine (1.1 eq) to avoid double sulfonylation. q4->a4_yes No success Yield Improved q4->success Yes a4_yes->success

References

troubleshooting failed reactions involving 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for .

Technical Support Center: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive building block. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot failed reactions and optimize your synthetic outcomes.

The unique structure of this compound—featuring two strong electron-withdrawing groups (cyano and fluoro)—renders the sulfur atom exceptionally electrophilic. While this enhances its reactivity for desired transformations like sulfonamide synthesis, it also magnifies its sensitivity to reaction conditions, particularly moisture. This guide addresses the most common challenges in a direct question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Q1: My sulfonamide formation reaction resulted in a low or non-existent yield. What are the most critical factors to investigate first?

A1: This is the most frequently encountered issue. A low yield is almost always traceable to one of three areas: reagent integrity, reaction environment, or stoichiometry. The high reactivity of this specific sulfonyl chloride means there is little room for error in these parameters.

Initial Troubleshooting Checklist:

  • Moisture Contamination (Hydrolysis): The sulfonyl chloride functional group is extremely sensitive to water.[1][2][3] Trace amounts of moisture in your amine, solvent, or base will lead to rapid hydrolysis, converting your starting material into the unreactive 5-cyano-2-fluorobenzene-1-sulfonic acid. This is the primary failure mode.

  • Reagent Quality:

    • Sulfonyl Chloride: Has the bottle been opened multiple times? Was it stored under an inert atmosphere? Degradation is rapid upon exposure to ambient air.

    • Amine: Is your amine pure? Amines can absorb atmospheric CO₂ to form carbamates, reducing the available nucleophile.

    • Base: Tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be hygroscopic. Use a freshly distilled or newly opened bottle.

  • Reaction Conditions:

    • Anhydrous Solvent: Ensure you are using a properly dried, anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile).

    • Inert Atmosphere: The entire reaction, from reagent addition to quenching, should be conducted under a dry, inert atmosphere (Nitrogen or Argon).

A logical workflow for diagnosing the issue is presented below.

G start Low / No Yield reagents Step 1: Verify Reagent Integrity start->reagents conditions Step 2: Assess Reaction Conditions reagents->conditions Reagents OK? sub_reagent1 Is Sulfonyl Chloride fresh? Stored under inert gas? reagents->sub_reagent1 sub_reagent2 Is Amine pure and dry? reagents->sub_reagent2 optimization Step 3: Re-evaluate Stoichiometry & Temperature conditions->optimization Conditions OK? sub_cond1 Using anhydrous solvent? conditions->sub_cond1 sub_cond2 Reaction under N2 / Ar? conditions->sub_cond2 success Successful Reaction optimization->success Optimized

Caption: Initial troubleshooting workflow for low-yield reactions.

Q2: I believe my this compound has degraded. How can I confirm this and what is the chemical mechanism?

A2: Your suspicion is likely correct, as hydrolysis is the most common degradation pathway for all sulfonyl chlorides.[4][5] The electron-withdrawing cyano and fluoro groups on this specific reagent make the sulfur atom highly electrophilic and thus even more susceptible to nucleophilic attack by water.

Mechanism of Degradation: The primary degradation route is hydrolysis to the corresponding sulfonic acid, which is inert in subsequent sulfonamide coupling reactions.

G reagent 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride (Reactive) product Desired Sulfonamide (Product) reagent->product Desired Reaction byproduct 5-Cyano-2-fluorobenzene- sulfonic acid (Inert Byproduct) reagent->byproduct Degradation Pathway (Hydrolysis) amine Amine (R-NH2) + Base water Water (H2O) (Contaminant)

Caption: Competing reaction pathways for the sulfonyl chloride.

Verification Protocol:

  • Thin-Layer Chromatography (TLC): Spot a small, quenched sample of your reaction mixture. The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride and will have a much lower Rf value (often staying at the baseline) in common solvent systems (e.g., ethyl acetate/hexanes).

  • LC-MS Analysis: Dilute a sample of the reaction mixture and analyze. Look for the mass corresponding to the sulfonic acid (C₇H₄FNO₃S, MW: 201.18).

  • Handling Best Practices:

    • Storage: Always store in a desiccator under an inert atmosphere.

    • Handling: Weigh and dispense the reagent quickly in a glovebox or glove bag. If handled in the open, ensure the humidity is low and minimize exposure time.

    • Source: Use a fresh bottle from a reputable supplier or material from a recently opened container.

Q3: What are the recommended starting conditions (base, solvent, temperature) for a successful sulfonamide synthesis with this reagent?

A3: The key is to control the reaction's exotherm and prevent side reactions by starting at a low temperature. A non-nucleophilic organic base is standard.

Recommended Starting Protocol & Conditions:

This protocol provides a robust starting point for coupling with a typical primary or secondary amine.

ParameterRecommendationRationale & Expert Insight
Solvent Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)These are aprotic, inert solvents that solubilize the reactants well. Ensure they are from a freshly dried source or a sealed commercial bottle.
Base Pyridine or Triethylamine (TEA)Pyridine can act as a nucleophilic catalyst, which is often beneficial. TEA is a stronger, non-nucleophilic base. Use 1.5-2.0 equivalents to scavenge the HCl byproduct effectively.
Temperature 0 °C for addition, then warm to Room Temperature (RT)Start the reaction cold to manage the initial exotherm upon adding the highly reactive sulfonyl chloride. Allowing it to warm to RT ensures the reaction goes to completion.
Stoichiometry 1.0 eq. Amine, 1.05-1.1 eq. Sulfonyl Chloride, 1.5-2.0 eq. BaseA slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine. Sufficient base is critical to drive the reaction forward.

Step-by-Step Experimental Protocol:

  • Setup: Dry all glassware in an oven ( >100 °C) and cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 eq.) and the base (e.g., pyridine, 2.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Proceed to the purification step as described in Q4.

Q4: My reaction seems to have worked, but purification is difficult. I have a persistent, highly polar impurity.

A4: The impurity is almost certainly the 5-cyano-2-fluorobenzene-1-sulfonic acid formed from the hydrolysis of excess or degraded sulfonyl chloride. Its high polarity and acidity make it distinct from the desired sulfonamide, which can be exploited during work-up.

Purification Protocol (Aqueous Extraction):

  • Quench: Carefully quench the reaction mixture by adding deionized water.

  • Dilute: Dilute the mixture with additional DCM.

  • Base Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous base solution (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). The sulfonic acid is acidic and will be deprotonated to its highly water-soluble salt form, partitioning into the aqueous layer. The desired sulfonamide, being much less acidic, will remain in the organic layer.

  • Separation: Separate the organic layer. Repeat the aqueous base wash one more time to ensure complete removal of the sulfonic acid.

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Final Purification: The crude product can then be further purified by column chromatography or recrystallization as needed.

References

Technical Support Center: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and removal of unreacted 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this reactive intermediate in their synthetic workflows. Here, we move beyond simple procedural lists to explain the chemical principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity and stability concerns with this compound?

A: this compound is a highly electrophilic compound. The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is electron-deficient, making it a prime target for nucleophiles. Its reactivity is further influenced by the electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups on the benzene ring.

The primary stability concern is its high sensitivity to moisture.[1][2] It readily hydrolyzes upon contact with water, even atmospheric moisture, to form the corresponding 5-cyano-2-fluorobenzenesulfonic acid.[3][4][5] This hydrolysis is often the source of the most common and troublesome impurity during reaction work-up. Therefore, all reactions should be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]

Q2: My reaction is complete, but my work-up is problematic. What happens to the unreacted sulfonyl chloride?

A: During an aqueous work-up, any unreacted this compound is rapidly converted to 5-cyano-2-fluorobenzenesulfonic acid. This sulfonic acid is highly water-soluble and acidic. If not properly neutralized and removed, it can complicate extractions, prevent product crystallization, and interfere with chromatographic purification. The classic method to handle this is to intentionally hydrolyze (quench) the unreacted sulfonyl chloride under controlled basic conditions to form the corresponding sulfonate salt, which has very high aqueous solubility and can be easily washed away.[1][3]

Q3: I see a significant amount of starting material in my crude product analysis (TLC/LC-MS). What are the common causes of incomplete conversion?

A: Incomplete consumption of the sulfonyl chloride can stem from several factors:

  • Stoichiometry: The nucleophile (e.g., an amine or alcohol) may be limiting, impure, or volatile, leading to an effective excess of the sulfonyl chloride.

  • Reaction Conditions: The reaction temperature may be too low, or the reaction time insufficient for complete conversion. Sulfonylation reactions can sometimes be sluggish.[6][7][8]

  • Base Stoichiometry: In reactions requiring a base (like pyridine or triethylamine) to scavenge the HCl byproduct, an insufficient amount of base can lead to the protonation of the nucleophile, rendering it unreactive and halting the reaction.[9][10]

  • Steric Hindrance: Highly hindered nucleophiles will react more slowly, requiring more forcing conditions or longer reaction times.

Troubleshooting Guide: From Reaction Flask to Pure Compound

Issue 1: Post-reaction analysis shows >10% unreacted sulfonyl chloride.
  • Immediate Action: Do not proceed directly to a simple water wash and extraction. This will generate a significant amount of sulfonic acid, which can be difficult to separate from polar products.

  • Recommended Strategy: Implement a controlled quenching step. This involves adding the reaction mixture to a cold, stirred, basic aqueous solution to convert the excess sulfonyl chloride into its highly water-soluble sulfonate salt. This is the most reliable method for its removal.

Issue 2: After aqueous work-up, my product is contaminated with a polar, UV-active impurity that remains in the aqueous layer but also seems to affect my organic phase.
  • Likely Cause: This is the classic signature of 5-cyano-2-fluorobenzenesulfonic acid contamination. Its amphiphilic nature can sometimes lead to emulsions during extraction.

  • Solution: Ensure the pH of the aqueous phase during the basic wash is sufficiently high (pH 8-10) to fully deprotonate the sulfonic acid to its salt form. Use a saturated sodium bicarbonate or dilute sodium hydroxide solution. A subsequent wash with brine can help break emulsions and further remove water-soluble impurities.[1]

Issue 3: My product and the unreacted sulfonyl chloride are non-polar and have very similar Rf values on TLC, making separation difficult.
  • Likely Cause: The structural similarity between the starting material and the product (e.g., a sulfonamide derived from a large, non-polar amine) makes extractive and chromatographic separation challenging.

  • Solution:

    • Chemical Quenching/Scavenging: The most effective approach is to selectively react the sulfonyl chloride away. Quenching with a simple, small amine (like ammonia or a primary amine) can convert it into a much more polar sulfonamide that is easier to separate.

    • Chromatography Optimization: If quenching is not feasible, careful optimization of flash column chromatography is required. Employing a shallow solvent gradient or using a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) may provide the necessary resolution.[11][12]

Purification Protocols & Decision Workflow

The choice of purification strategy depends on the scale of the reaction and the properties of the desired product.

Workflow for Selecting a Purification Method

G start Reaction Complete (TLC/LCMS Analysis) check_sm Is unreacted Sulfonyl Chloride >5%? start->check_sm product_polarity Is Product Water-Insoluble & Stable to Base? check_sm->product_polarity Yes simple_workup Standard Aqueous Work-up (Water/Brine Wash) check_sm->simple_workup No chrom_sep Is Product & SM Separable by TLC? product_polarity->chrom_sep No quench Protocol 1: Controlled Basic Quench & Aqueous Work-up product_polarity->quench Yes chrom_sep->quench No (Use Quench to modify SM) chromatography Protocol 2: Flash Column Chromatography chrom_sep->chromatography Yes end Pure Product quench->end chromatography->end simple_workup->end G cluster_org Organic Phase cluster_aq Aqueous Phase SO2Cl R-SO₂Cl (Unreacted Starting Material) SO3H R-SO₃H (Sulfonic Acid) SO2Cl->SO3H + H₂O (Hydrolysis) SO3Na R-SO₃⁻Na⁺ (Water-Soluble Salt) SO3H->SO3Na + NaHCO₃ - H₂O, - CO₂

References

preventing hydrolysis of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the challenges of working with this highly reactive intermediate. This resource is structured to address specific issues you may encounter, with a focus on preventing the common problem of hydrolysis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during reactions involving this compound, providing step-by-step protocols and explaining the underlying chemical principles.

Issue 1: Low Yield of the Desired Sulfonamide Product and Presence of a Water-Soluble Byproduct.

Plausible Cause: This is a classic sign of hydrolysis of the starting sulfonyl chloride. This compound is highly susceptible to reaction with water, which converts it to the corresponding and unreactive 5-cyano-2-fluorobenzenesulfonic acid. This sulfonic acid byproduct is often water-soluble and may be lost during aqueous workup, leading to a low isolated yield of your target sulfonamide.

Solution: Rigorous Exclusion of Water

The most critical factor in preventing hydrolysis is maintaining anhydrous (water-free) conditions throughout the entire experimental setup and reaction.[1][2]

Detailed Protocol for Anhydrous Reaction Setup:

  • Glassware Preparation:

    • Thoroughly wash all glassware (reaction flask, dropping funnel, condenser, etc.) and dry in an oven at >120 °C for at least 4 hours, or preferably overnight.

    • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon). This prevents atmospheric moisture from condensing on the cool surfaces.

  • Solvent and Reagent Preparation:

    • Use only high-quality, anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.

    • If using bottled anhydrous solvents, ensure the septum is intact and use a dry syringe or cannula to transfer the solvent.

    • All other reagents, particularly the amine, must be thoroughly dried. Liquid amines can be dried over potassium hydroxide (KOH) pellets and distilled. Solid amines should be dried in a vacuum oven.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with nitrogen or argon.

    • Add the this compound to the reaction mixture under the inert atmosphere. If it is a solid, you can use a glove box or a positive flow of inert gas over the flask opening during addition.

    • If the reaction requires a base, such as pyridine or triethylamine, ensure it is also anhydrous. Pyridine is often added to neutralize the HCl generated during the reaction, which can otherwise contribute to side reactions.[3]

Issue 2: The Reaction is Sluggish or Fails to Go to Completion, Even Under Anhydrous Conditions.

Plausible Cause: While hydrolysis is the primary concern, other factors can impede the reaction. These include insufficient activation of the amine, steric hindrance, or the use of an inappropriate solvent. The electron-withdrawing nature of the cyano and fluoro groups on the benzene ring increases the electrophilicity of the sulfonyl chloride, making it highly reactive.[4] However, a poorly nucleophilic amine may still react slowly.

Solution: Optimizing Reaction Conditions

1. Choice of Base and Solvent:

  • Base: A non-nucleophilic base is crucial. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl produced. Pyridine can also be used and can sometimes act as a nucleophilic catalyst.[3]

  • Solvent: The choice of solvent can significantly impact reaction rates.

    • Aprotic Solvents are Preferred: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices as they are non-reactive towards the sulfonyl chloride.

    • Polarity: A solvent that can dissolve both the sulfonyl chloride and the amine is necessary.

2. Temperature Control:

  • Many sulfonamide formations are initially performed at 0 °C to control the exothermic reaction and then allowed to warm to room temperature.

  • If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but this must be balanced against the increased risk of side reactions.

Workflow for Optimizing a Sluggish Reaction:

G cluster_0 Troubleshooting Sluggish Reaction A Start: Sluggish Reaction B Verify Anhydrous Conditions A->B C Switch to a More Polar Aprotic Solvent (e.g., ACN, DMF) B->C  Conditions are  rigorously dry G Re-evaluate Anhydrous Protocol B->G  Moisture is  suspected D Increase Reaction Temperature (e.g., to 40-50 °C) C->D E Consider a Stronger, Non-Nucleophilic Base (e.g., DBU) D->E F Successful Reaction E->F

Caption: A logical workflow for troubleshooting a slow or incomplete sulfonamide formation reaction.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] A desiccator is also recommended. For long-term storage, refrigeration is advisable to minimize decomposition.

Q2: What is the mechanism of hydrolysis for sulfonyl chlorides?

A2: The hydrolysis of arenesulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[6][7] Water acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. The presence of electron-withdrawing groups, like the cyano and fluoro substituents on your compound, enhances the electrophilicity of the sulfur, making it more susceptible to this attack.

Hydrolysis Mechanism:

G cluster_0 Hydrolysis of this compound R-SO2Cl R-S(=O)₂-Cl TransitionState [HO--S(=O)₂--Cl]⁻      |      R R-SO2Cl->TransitionState Nucleophilic Attack by Water H2O H₂O H2O->TransitionState R-SO3H R-S(=O)₂-OH TransitionState->R-SO3H HCl HCl TransitionState->HCl

Caption: Simplified mechanism of sulfonyl chloride hydrolysis.

Q3: Can I monitor the progress of my reaction to check for hydrolysis?

A3: Yes, several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the consumption of the starting sulfonyl chloride and the formation of the product. The sulfonic acid byproduct will likely have a very different Rf value (often staying at the baseline in non-polar solvent systems).

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for monitoring the reaction.[8][9] You can track the disappearance of the starting material peak and the appearance of the product peak. The hydrolysis product, being more polar, will have a shorter retention time on a reverse-phase column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction. The chemical shifts of the aromatic protons and the fluorine atom will change as the sulfonyl chloride is converted to the sulfonamide. The sulfonic acid will also have a distinct set of peaks.

Q4: Are there alternative reagents to sulfonyl chlorides for making sulfonamides that are less sensitive to hydrolysis?

A4: While sulfonyl chlorides are the classic reagents, some alternatives exist for specific applications. For instance, sulfonate esters, such as pentafluorophenyl (PFP) sulfonates, have been investigated as more stable precursors.[2] Additionally, recent methods have explored the direct conversion of sulfonamides to other sulfonamide derivatives, bypassing the highly reactive sulfonyl chloride intermediate.[10] However, for most standard syntheses, careful handling of the sulfonyl chloride remains the most direct and common approach.

Data Summary

Table 1: Recommended Anhydrous Solvents and Drying Agents

SolventBoiling Point (°C)Common Drying Agent
Dichloromethane (DCM)39.6Calcium Hydride (CaH₂)
Tetrahydrofuran (THF)66Sodium/Benzophenone
Acetonitrile (ACN)81.6Calcium Hydride (CaH₂)
Toluene110.6Sodium/Benzophenone

Table 2: Common Non-Nucleophilic Bases for Sulfonamide Synthesis

BasepKa of Conjugate AcidKey Features
Triethylamine (TEA)10.75Standard, cost-effective
Diisopropylethylamine (DIPEA)11.0Sterically hindered, less nucleophilic than TEA
Pyridine5.25Can act as a nucleophilic catalyst
2,6-Lutidine6.64Sterically hindered, less basic

References

Technical Support Center: Scaling Up Reactions with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for scaling up reactions involving this versatile reagent. Here, we address common challenges and frequently asked questions to ensure the safe, efficient, and successful scale-up of your chemical syntheses.

Introduction to this compound

This compound is a key building block in medicinal chemistry and materials science, valued for its distinct electronic properties conferred by the electron-withdrawing cyano and fluoro groups.[1][2] However, like many sulfonyl chlorides, its reactivity can present challenges during scale-up, including sensitivity to moisture, potential for exothermic reactions, and difficulties in purification.[3][4][5] This guide provides a systematic approach to overcoming these obstacles.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter when scaling up reactions with this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Sulfonamide Product

Question: We are observing a significantly lower yield than expected upon scaling up our sulfonylation reaction from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

Answer:

Low yield on scale-up is a common problem that can often be traced back to several scale-dependent factors.[4][6] The primary culprits are often related to mixing, heat transfer, and moisture control.

Potential Causes & Solutions:

  • Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[3][7] This issue is exacerbated on larger scales where reactions are often exposed to the atmosphere for longer periods.

    • Solution: Implement stringent anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Poor Mixing and Localized "Hot Spots": In larger reactors, inefficient stirring can lead to localized areas of high concentration or temperature. This can promote side reactions or degradation of the product.[4][6]

    • Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing. For highly exothermic reactions, consider a jacketed reactor for better temperature control.[8]

  • Incomplete Reaction: The reaction may not have gone to completion on the larger scale within the same timeframe as the lab-scale experiment.

    • Solution: Monitor the reaction progress using analytical techniques like TLC, HPLC, or NMR spectroscopy to ensure complete consumption of the starting material before work-up.[9][10][11]

  • Product Loss During Work-up and Purification: The methods used for extraction and purification on a small scale may not be as efficient when scaled up.

    • Solution: Optimize your work-up procedure. For instance, if performing an aqueous quench, do so at a low temperature to minimize hydrolysis of the product.[3] Consider alternative purification methods such as crystallization over chromatography for larger quantities.

Issue 2: Formation of Significant Impurities, Primarily the Corresponding Sulfonic Acid

Question: Our final product is contaminated with a significant amount of 5-cyano-2-fluorobenzenesulfonic acid. How can we prevent its formation and remove it from our product?

Answer:

The presence of the corresponding sulfonic acid is a classic sign of sulfonyl chloride hydrolysis.[3][7]

Prevention:

  • Strict Moisture Exclusion: As mentioned previously, maintaining anhydrous conditions is critical. Ensure all solvents and reagents are dry and the reaction is protected from atmospheric moisture.[3]

  • Controlled Quenching: When quenching the reaction, add the reaction mixture to a cold solution (e.g., ice-water) rather than adding water directly to the reaction. This helps to dissipate heat and minimize hydrolysis of the desired product.[3]

  • Aqueous Workup Strategy: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[7][12]

Removal:

  • Aqueous Extraction: During the work-up, you can often remove the more water-soluble sulfonic acid by washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution). Be cautious, as this can also promote hydrolysis of any remaining sulfonyl chloride.

  • Aqueous HCl Wash: For crude liquid organosulfonyl chlorides, washing with an aqueous solution of hydrochloric acid can extract the more water-soluble sulfonic acid into the aqueous phase.[3]

  • Recrystallization: Recrystallization is often an effective method for removing the sulfonic acid impurity from the final sulfonamide product.

Issue 3: Uncontrolled Exotherm and Gas Evolution During the Reaction

Question: During the addition of our amine to the solution of this compound, we observed a rapid temperature increase and vigorous gas evolution, which was not as pronounced on the lab scale. How can we control this?

Answer:

The reaction of a sulfonyl chloride with an amine is exothermic and produces one equivalent of hydrochloric acid (HCl) gas.[8] On a larger scale, the reduced surface area-to-volume ratio makes heat dissipation less efficient, leading to a more pronounced exotherm.[5][13]

Control Measures:

  • Slow, Controlled Addition: Add the amine solution dropwise to the sulfonyl chloride solution at a controlled rate. This allows the heat generated to be managed effectively.

  • Efficient Cooling: Use a cooling bath (e.g., ice-water or a cryocooler) to maintain the desired reaction temperature. For larger scales, a jacketed reactor is highly recommended.

  • Use of a Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) in the reaction mixture to neutralize the HCl as it is formed. This will prevent the accumulation of acidic gas and can also drive the reaction to completion.

  • Gas Scrubbing: On a larger scale, vent the reaction vessel through a gas scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the HCl gas produced.[8]

Issue 4: Product is an Oil or Difficult to Crystallize

Question: Our final sulfonamide product is an oil and we are struggling to crystallize it for purification. What can we do?

Answer:

Difficulty in crystallization can be due to the presence of impurities or the intrinsic properties of the molecule.

Troubleshooting Crystallization:

  • Purity Check: Ensure the product is as pure as possible before attempting crystallization. Residual solvents or side products can act as "crystallization inhibitors." Consider a preliminary purification step like a quick filtration through a plug of silica gel.

  • Solvent Screening: Experiment with a variety of solvents and solvent systems (mixtures of a "good" solvent and a "poor" solvent) to find conditions that promote crystallization.

  • Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution.

  • Alternative Purification: If crystallization proves to be too challenging, consider other purification methods such as column chromatography or preparative HPLC, although these may be less practical for very large scales.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[14] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[14] Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]

Q2: What are the primary safety concerns when working with this compound at scale?

A2: The primary safety concerns are:

  • Corrosivity: Like other sulfonyl chlorides, it is corrosive and can cause severe skin burns and eye damage.[15][16][17]

  • Moisture Reactivity: It reacts with water, potentially violently, to release corrosive HCl gas.[18]

  • Exothermic Reactions: Its reactions, particularly with nucleophiles like amines, are often highly exothermic.[19]

  • Toxicity: Inhalation or ingestion can be harmful.[17]

Always consult the Safety Data Sheet (SDS) before use and perform a thorough risk assessment before scaling up any reaction.[16][20]

Q3: What analytical techniques are recommended for monitoring the progress of a reaction involving this compound?

A3: Several techniques can be used:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also detect the formation of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture. 19F NMR can be particularly useful for tracking fluorine-containing molecules.[9]

  • Mass Spectrometry (MS): Techniques like LC-MS can be used to identify the components of the reaction mixture.[9]

Q4: Can you provide a general, scalable protocol for a typical sulfonylation reaction?

A4: Yes, a general protocol is provided below. However, it should be optimized for your specific substrate and scale.

Part 3: Experimental Protocols & Data

Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add the sulfonyl chloride solution to the amine solution dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Solvent Selection for Sulfonylation

The choice of solvent can significantly impact the reaction rate and outcome. The following table provides a guide to common solvents used in sulfonylation reactions.

SolventDielectric Constant (ε)Typical Reaction TemperatureComments
Dichloromethane (DCM)9.10 °C to RTGood solubility for many reactants, easy to remove.
Acetonitrile (MeCN)37.50 °C to RefluxHigher polarity can accelerate some reactions.[21]
Tetrahydrofuran (THF)7.60 °C to RefluxCan be a good choice, but check for peroxide formation.
Toluene2.4RT to RefluxUseful for higher temperature reactions.
Pyridine12.40 °C to RTCan act as both a solvent and a base.
Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield on Scale-Up check_hydrolysis Check for Hydrolysis (Sulfonic Acid Impurity?) start->check_hydrolysis check_completion Check for Reaction Completion (TLC/HPLC) check_hydrolysis->check_completion No implement_anhydrous Implement Strict Anhydrous Conditions check_hydrolysis->implement_anhydrous Yes check_mixing Evaluate Mixing & Heat Transfer check_completion->check_mixing Yes extend_time Extend Reaction Time or Increase Temperature check_completion->extend_time No improve_stirring Improve Stirring/ Use Jacketed Reactor check_mixing->improve_stirring optimize_workup Optimize Aqueous Work-up/Quench implement_anhydrous->optimize_workup

Caption: Troubleshooting logic for addressing low yield in the reaction.

General Sulfonylation Reaction Pathway

sulfonylation_reaction sulfonyl_chloride 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride intermediate Reaction Intermediate sulfonyl_chloride->intermediate amine Primary or Secondary Amine (R₂NH) amine->intermediate base Base (e.g., Et₃N) base->intermediate Catalyst/ HCl Scavenger product Sulfonamide Product intermediate->product hcl_salt Base·HCl Salt intermediate->hcl_salt

Caption: Generalized reaction scheme for sulfonamide synthesis.

References

Technical Support Center: Analysis of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis and handling of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental work.

I. Understanding the Impurity Profile of this compound

The purity of this compound is paramount for its successful application in downstream synthetic transformations. Impurities can arise from various sources, including the synthetic route, side reactions, and degradation. A proactive understanding of these potential impurities is the first step in effective quality control.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my batch of this compound?

A1: The impurity profile is heavily dependent on the synthetic method employed. However, based on common manufacturing routes, you should be vigilant for the following:

  • Process-Related Impurities:

    • Starting Materials: Unreacted 3-fluoro-4-chlorobenzonitrile or other precursors.

    • Isomeric Impurities: Positional isomers such as 2-Cyano-4-fluorobenzene-1-sulfonyl chloride may form depending on the regioselectivity of the sulfonation step.

    • Side-Reaction Products: In syntheses involving diazotization (a Sandmeyer-type reaction), byproducts like 5-cyano-2-fluorochlorobenzene, disulfides, and sulfones can be generated.[1]

  • Degradation Products:

    • Hydrolysis Product: The most common degradation product is 5-Cyano-2-fluorobenzene-1-sulfonic acid, formed by the reaction of the sulfonyl chloride with moisture.[1]

Q2: My reaction yield is consistently low, and I suspect the purity of my this compound. What should I investigate first?

Q3: Can I use my aged bottle of this compound that has been opened multiple times?

A3: It is strongly advised to re-analyze any previously opened bottle of a sulfonyl chloride, especially if it has been stored for an extended period. Sulfonyl chlorides are notoriously sensitive to atmospheric moisture, leading to hydrolysis.[2] A simple purity check can save significant time and resources by preventing failed reactions.

II. Analytical Strategies for Impurity Identification and Quantification

A multi-pronged analytical approach is often necessary for the comprehensive characterization of this compound.[3] The choice of technique will depend on the specific information required, from routine purity checks to in-depth structural elucidation of unknown impurities.

Troubleshooting Common Analytical Challenges
Observed Issue Potential Cause Recommended Action
Broad or tailing peaks in HPLC. 1. Interaction of the analyte with active sites on the column. 2. Inappropriate mobile phase pH.1. Use a column with low silanol activity or end-capping. 2. Optimize the mobile phase; for acidic analytes like the sulfonic acid impurity, a lower pH can improve peak shape.
Inconsistent retention times in HPLC. 1. Fluctuations in column temperature. 2. Mobile phase composition drift.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing.
Degradation of the analyte during GC-MS analysis. Sulfonyl chlorides can be thermally labile and may degrade in a hot injector.[2]Consider derivatization to a more stable sulfonamide before injection.[3] This also improves chromatographic performance.
Difficulty distinguishing between the sulfonyl chloride and its sulfonic acid by ¹H NMR. The proton signals of the aromatic rings may be very similar, making quantification by integration challenging.Utilize ¹⁹F NMR. The fluorine atom provides a sensitive and often well-resolved probe to distinguish between the parent compound and its impurities.[4]

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and impurity profile of your sample.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the main component and its primary hydrolysis product, 5-Cyano-2-fluorobenzene-1-sulfonic acid.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient:
  • 0-2 min: 20% B
  • 2-15 min: 20% to 80% B
  • 15-17 min: 80% B
  • 17-18 min: 80% to 20% B
  • 18-25 min: 20% B
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 230 nm.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with acetonitrile.

3. Data Analysis:

  • The sulfonic acid impurity will typically elute earlier than the sulfonyl chloride.
  • Calculate the percentage purity by area normalization, assuming a similar response factor for the sulfonyl chloride and sulfonic acid at the chosen wavelength. For more accurate quantification, a reference standard for the sulfonic acid is required to generate a calibration curve.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the reactivity of sulfonyl chlorides, derivatization to the more stable sulfonamide is recommended for GC-MS analysis.[3]

1. Derivatization:

  • Dissolve approximately 5 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
  • Add a 1.2 molar excess of a simple secondary amine (e.g., diethylamine) and stir at room temperature for 30 minutes.
  • Wash the reaction mixture with dilute acid (e.g., 1M HCl) and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: A standard GC with a mass selective detector.
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 50-550.

3. Data Analysis:

  • Identify the peak for the derivatized 5-Cyano-2-fluorobenzene-1-sulfonamide.
  • Analyze the mass spectra of other peaks to identify potential impurities such as the derivatized isomeric sulfonyl chlorides or other process-related impurities. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[3]

Protocol 3: Structural Elucidation and Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for both identifying and quantifying impurities without the need for derivatization. ¹⁹F NMR is particularly advantageous for fluorinated compounds.[5]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
  • Dissolve the sample and internal standard in approximately 0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).

2. NMR Acquisition:

  • Acquire ¹H and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz.
  • For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ value) is used.

3. Data Analysis:

  • ¹H NMR: Integrate the well-resolved signals of the analyte and the internal standard to calculate the purity. Look for characteristic signals of impurities, such as those from residual solvents or starting materials.
  • ¹⁹F NMR: The ¹⁹F spectrum will provide a distinct signal for this compound. The presence of other fluorine-containing impurities, such as isomeric sulfonyl chlorides or the sulfonic acid, will give rise to separate signals, allowing for their detection and quantification by integration.

IV. Visualizing Impurity Formation and Analysis

The following diagrams illustrate the potential pathways for impurity formation and a general workflow for their identification.

graph TD; subgraph "Synthesis & Degradation Pathways" A["3-Fluoro-4-chlorobenzonitrile"] --> B("Intermediate"); B --> C{"this compound (Product)"}; A -.-> D["Unreacted Starting Material (Impurity)"]; C --> E["5-Cyano-2-fluorobenzene-1-sulfonic acid (Hydrolysis Impurity)"]; subgraph "Sandmeyer Side-Reactions" F["Diazonium Salt Intermediate"] --> G["5-Cyano-2-fluorochlorobenzene (Sandmeyer Impurity)"]; F --> H["Disulfide Impurity"]; F --> I["Sulfone Impurity"]; end end Caption: Potential impurity formation pathways. graph LR; subgraph "Analytical Workflow" A["Sample of this compound"] --> B{"Initial Purity Screen"}; B -- "HPLC" --> C["Quantify Main Component & Sulfonic Acid"]; B -- "¹⁹F NMR" --> D["Identify & Quantify Fluorinated Impurities"]; B -- "GC-MS (with derivatization)" --> E["Identify Volatile & Process-Related Impurities"]; C --> F["Purity ≥ 98%?"]; D --> F; E --> F; F -- "Yes" --> G["Proceed with Synthesis"]; F -- "No" --> H{"Characterize Impurities & Purify"}; end Caption: General analytical workflow for impurity identification.

V. References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.

  • Popov, I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.

  • Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Royal Society of Chemistry.

  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis.

  • Benchchem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

  • ECHEMI. (n.d.). How to test the purity of p-toluenesulfonyl chloride (TsCl). ECHEMI.

  • Benchchem. (2025). avoiding impurities in the synthesis of sulfonyl chlorides. Benchchem.

  • Ministry of Food and Drug Safety. (n.d.). Analytical Methods.

  • ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.

  • BLD Pharm. (n.d.). 1101120-80-2|this compound. BLD Pharm.

  • Google Patents. (n.d.). Method for determining sulfonate genotoxic impurity by using HPLC. Google Patents.

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information.

  • ResearchGate. (n.d.). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289.... ResearchGate.

  • Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Shimadzu.

  • Semantic Scholar. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Semantic Scholar.

  • PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed.

  • PubChem. (n.d.). 5-Cyano-2-fluoro-3-nitrobenzene-1-sulfonyl chloride. PubChem.

  • Shippensburg University. (n.d.). quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. Shippensburg University.

  • Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP. Shimadzu.

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

  • PubChem. (n.d.). 5-Cyano-2-methylbenzene-1-sulfonyl chloride. PubChem.

  • MOLBASE. (n.d.). This compound price & availability. MOLBASE.

References

Validation & Comparative

A Senior Application Scientist's Guide: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride vs. Dansyl chloride for Amine Labeling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical biochemistry and drug development, the sensitive detection and quantification of amine-containing compounds are paramount. From amino acid analysis and protein sequencing to the monitoring of pharmaceutical metabolites, the ability to tag these molecules with a fluorescent label is a cornerstone of modern high-performance liquid chromatography (HPLC). For decades, Dansyl chloride has been a trusted workhorse. However, the continuous search for improved reagents has introduced alternatives like 5-Cyano-2-fluorobenzene-1-sulfonyl chloride.

This guide provides an in-depth, objective comparison of these two sulfonyl chloride reagents. We will move beyond a simple cataloging of features to explore the underlying chemistry, practical performance, and the strategic rationale for choosing one over the other, grounded in experimental data and established scientific principles.

Part 1: The Chemistry of Labeling - A Tale of Two Sulfonyl Chlorides

At their core, both Dansyl chloride and this compound function via the same fundamental mechanism: the nucleophilic attack of an unprotonated amine on the electrophilic sulfur atom of the sulfonyl chloride group.[1] This reaction, known as sulfonylation, results in the formation of a highly stable sulfonamide bond, covalently linking the fluorescent tag to the target analyte.[2][3][4]

The reaction is critically dependent on pH. An alkaline environment (typically pH 9-11) is required to deprotonate the primary or secondary amine (R-NH₂), transforming it into a more potent nucleophile (R-NH⁻) that can efficiently attack the sulfonyl chloride.[1][5][6] However, this creates a kinetic race: the sulfonyl chloride itself is susceptible to hydrolysis in the same alkaline, aqueous conditions, which can consume the reagent and reduce labeling efficiency.[7] Therefore, optimizing reaction time, temperature, and reagent concentration is key to a successful and reproducible labeling protocol.

cluster_0 Sulfonylation Reaction Mechanism Amine R-NH₂ (Primary/Secondary Amine) Intermediate Transition State Amine->Intermediate Nucleophilic Attack (Alkaline pH) SulfonylChloride Ar-SO₂Cl (Labeling Reagent) SulfonylChloride->Intermediate Product Ar-SO₂-NH-R (Stable Fluorescent Sulfonamide) Intermediate->Product Chloride leaving group HCl HCl

Caption: General reaction mechanism for amine labeling with sulfonyl chlorides.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): The classic choice. Its naphthalene core gives rise to strong blue or blue-green fluorescence.[2] A key feature of dansylated amines is that their fluorescence quantum yield is highly dependent on the polarity of their local environment.[2] This solvatochromism can be a powerful tool for probing protein conformation and ligand binding but can also be a source of variability if not carefully controlled.

This compound: A more modern reagent. Its simpler benzene ring structure is modified with two key electron-withdrawing groups: a cyano (-CN) and a fluorine (-F) atom. These groups are expected to increase the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction kinetics compared to Dansyl chloride. The presence of the fluorine atom also opens the door to analysis by ¹⁹F Nuclear Magnetic Resonance (NMR), a powerful technique for studying molecular structure and dynamics.[8]

Part 2: Performance Metrics - A Head-to-Head Comparison

The choice of a labeling reagent should be driven by data. The following table summarizes the key performance characteristics of both reagents based on available literature and chemical principles.

FeatureDansyl ChlorideThis compoundScientific Rationale & Insights
Full Name 5-(Dimethylamino)naphthalene-1-sulfonyl chlorideThis compoundThe naphthalene moiety in Dansyl-Cl is the source of its intrinsic fluorescence.
Reaction pH 9.0 - 10.5[6][9]9.0 - 10.5 (Predicted)Optimal pH balances amine deprotonation for nucleophilicity against reagent hydrolysis.
Reaction Time 15-60 min for primary amines.[5][10]Potentially faster due to electron-withdrawing groups.The -CN and -F groups on the benzene ring increase the electrophilicity of the sulfur atom, likely accelerating the reaction.
Derivative Stability Excellent; sulfonamide bond is resistant to acid hydrolysis.[3][4]Excellent; sulfonamide bond is inherently stable.The sulfonamide linkage is one of the most stable covalent bonds used in bioconjugation.
Fluorescence (λex/λem) ~330-350 nm / ~510-540 nm (solvent dependent)[11]To be determined experimentally.Different spectral properties can be advantageous to avoid interference from biological matrices.
Selectivity Primary & secondary amines; also phenolic -OH and imidazole groups.[6]Primarily primary & secondary amines.While both target amines, Dansyl-Cl's reactivity with other nucleophiles should be considered in complex samples.
Key Advantages Extensive literature, well-validated protocols, environmentally sensitive fluorescence.[2][3]Potential for faster kinetics, unique spectral properties, and compatibility with ¹⁹F NMR analysis.[8]Dansyl-Cl is the low-risk, established standard. The alternative offers potential for specialized applications.
Potential Issues Susceptible to hydrolysis, unstable in DMSO[2][7], fluorescence is environment-sensitive.Limited application data, requires more initial method development, potential for photobleaching.Every reagent has trade-offs; understanding these is crucial for robust method design.

Part 3: Experimental Workflow & Protocols

A robust protocol is a self-validating system. The following sections provide detailed, step-by-step methodologies for amine labeling, designed to ensure reproducibility and accuracy.

start Start: Amine-containing Sample derivatization Derivatization: Mix Sample, Buffer, Reagent. Incubate (Temp/Time). start->derivatization prep_reagent Prepare Reagent: Dissolve Sulfonyl Chloride in Anhydrous Acetone/ACN prep_reagent->derivatization prep_buffer Prepare Buffer: Alkaline pH (e.g., Carbonate) prep_buffer->derivatization quench Quench Reaction (Optional: e.g., add acid) derivatization->quench analysis Analysis: Inject into HPLC-FLD System quench->analysis end End: Quantified Data analysis->end

Caption: General experimental workflow for pre-column amine derivatization.

Protocol 1: Amine Labeling with Dansyl Chloride

This protocol is a well-established method for the derivatization of amino acids and other primary/secondary amines.[10]

1. Reagent Preparation:

  • Dansyl Chloride Stock Solution (5 mg/mL): Accurately weigh 50 mg of Dansyl chloride and dissolve in 10 mL of anhydrous acetone or acetonitrile. This solution is sensitive to moisture and should be prepared fresh or stored under dessicated conditions in the dark.[1] Causality: Anhydrous solvent is critical to prevent premature hydrolysis of the highly reactive sulfonyl chloride.
  • Labeling Buffer (100 mM Sodium Carbonate, pH 9.8): Dissolve 1.06 g of sodium carbonate in 100 mL of ultrapure water. Adjust pH to 9.8 with sodium bicarbonate or HCl if necessary.[10] Causality: This pH ensures the target amine is sufficiently deprotonated to be nucleophilic without excessively accelerating reagent hydrolysis.

2. Derivatization Procedure:

  • In a microcentrifuge tube, combine 50 µL of your amine-containing sample (dissolved in a compatible buffer or water) with 100 µL of the Labeling Buffer.
  • Add 100 µL of the Dansyl Chloride Stock Solution. The ratio of reagent to analyte should be in significant molar excess to drive the reaction to completion.
  • Vortex the mixture immediately and thoroughly.
  • Incubate the reaction at 37-60°C for 30-60 minutes in the dark. Causality: Incubation provides the activation energy for the reaction, while darkness prevents photobleaching of the newly formed dansyl derivative.
  • (Optional) To quench the reaction and consume excess Dansyl chloride, add 25 µL of a 2% (v/v) solution of formic or acetic acid.
  • Centrifuge the sample to pellet any precipitate. The supernatant is now ready for direct injection into an HPLC system or for further cleanup if required.

Protocol 2: Proposed Method for this compound

As this is a newer reagent, established protocols are less common. This proposed method is based on the fundamental principles of sulfonyl chloride chemistry and serves as a strong starting point for method development.

1. Reagent Preparation:

  • Labeling Reagent Stock Solution (e.g., 20 mM): Based on a molecular weight of 219.62 g/mol , dissolve 4.4 mg of this compound in 1 mL of anhydrous acetonitrile. Causality: Acetonitrile is an excellent solvent for this type of reagent and is fully compatible with reversed-phase HPLC.
  • Labeling Buffer (100 mM Sodium Borate, pH 9.5): Prepare a 100 mM solution of sodium tetraborate and adjust the pH to 9.5 with boric acid or NaOH. Causality: Borate buffer is a common alternative to carbonate and provides strong buffering capacity in the optimal pH range for this reaction.

2. Derivatization Procedure:

  • Combine 50 µL of your amine-containing sample with 100 µL of the Borate Labeling Buffer.
  • Add 100 µL of the Labeling Reagent Stock Solution.
  • Vortex the mixture immediately.
  • Incubate at room temperature for 15-30 minutes, protected from light. Causality: Given the activating nature of the fluoro and cyano groups, the reaction is predicted to be faster, potentially allowing for milder conditions (room temperature) and shorter incubation times. This must be optimized experimentally.
  • (Optional) Quench the reaction with a small volume of a weak acid.
  • The sample is ready for HPLC analysis. It is critical during method development to analyze a time-course (e.g., 5, 15, 30, 60 min) to determine the optimal reaction time for your specific analyte.

Part 4: Authoritative Insights - Making the Right Choice

Choose Dansyl Chloride when:

  • Reliability is paramount: You are using a well-defined application like N-terminal protein sequencing or standard amino acid analysis where decades of literature support its use.[3]

  • You need to probe protein structure: The environmentally sensitive fluorescence of the dansyl group can provide valuable qualitative data on protein folding, unfolding, or ligand binding sites.[2]

  • Method development time is limited: A vast number of published protocols for a wide range of analytes can be adapted, minimizing the need for extensive optimization.

Consider this compound when:

  • You need alternative spectral properties: If your sample matrix has endogenous fluorescence that overlaps with the dansyl emission spectrum, this reagent may offer a "clearer" spectral window for detection.

  • Speed is critical: The potentially faster reaction kinetics could shorten sample preparation time, increasing throughput in screening applications.

  • You are conducting multi-technique analysis: The presence of the fluorine atom allows for analysis by ¹⁹F NMR, providing an orthogonal analytical method to confirm structure or study molecular interactions in a way that is impossible with Dansyl chloride.[8] This is a significant advantage for in-depth structural biology or medicinal chemistry studies.

Trustworthiness and Self-Validation: Regardless of the reagent chosen, the protocol's trustworthiness is established through rigorous validation. Always include a reagent blank (no analyte) to identify peaks corresponding to hydrolyzed reagent. Run a full set of calibration standards to confirm linearity and determine detection limits. Finally, spike a known quantity of your analyte into a sample matrix to assess recovery and ensure there are no matrix effects suppressing the labeling reaction or the fluorescent signal.

Conclusion

Dansyl chloride remains the authoritative, gold-standard reagent for general-purpose amine labeling due to its proven reliability and extensive documentation. It is the reagent of choice for established methods where consistency and comparability to historical data are crucial.

This compound emerges as a promising alternative for specialized applications. Its potential for faster reactions and, most notably, its utility in correlative fluorescence and ¹⁹F NMR studies, make it a compelling choice for researchers at the interface of analytical chemistry and structural biology. The investment in initial method development for this reagent may be rewarded with unique analytical capabilities not offered by its classic predecessor.

References

A Comparative Guide to Sulfonylating Agents: Profiling 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the sulfonamide functional group is a cornerstone moiety, integral to a vast array of therapeutic agents. The selection of the appropriate sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride with other commonly employed sulfonylating agents, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.

The Significance of the Sulfonylating Agent in Amine Functionalization

The formation of a sulfonamide bond is typically achieved through the reaction of a primary or secondary amine with a sulfonyl chloride. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[1] The reactivity of the sulfonyl chloride is paramount and is profoundly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, thereby increasing the rate of reaction, while electron-donating groups (EDGs) have the opposite effect.[1][2]

Profiling this compound: A Highly Activated Reagent

This compound is a highly activated aromatic sulfonyl chloride. Its notable reactivity stems from the presence of two potent electron-withdrawing groups on the benzene ring: a cyano (-CN) group and a fluorine (-F) atom.

  • Electronic Effects: Both the cyano and fluoro groups are strongly electron-withdrawing. The cyano group exerts a powerful inductive and resonance effect, while the fluorine atom contributes a strong inductive effect.[3][4] This synergistic electron withdrawal significantly depletes electron density from the sulfonyl group, rendering the sulfur atom exceptionally electrophilic and highly susceptible to nucleophilic attack. This heightened reactivity is advantageous when dealing with weakly nucleophilic amines or when milder reaction conditions are desired.

  • Structural Features: The presence of the fluorine atom at the ortho position to the sulfonyl chloride group may also introduce some steric hindrance, potentially influencing the regioselectivity of reactions with certain substrates. The cyano group offers a versatile synthetic handle for further molecular elaboration, such as reduction to an aminomethyl group.[5]

Comparative Analysis of Sulfonylating Agents

The choice of a sulfonylating agent is a balance between reactivity, the stability of the resulting sulfonamide, and the conditions required for its potential cleavage.[6] The following table provides a comparative overview of this compound and other widely used alternatives.

Sulfonylating AgentStructureKey Features & ReactivityResulting Sulfonamide Stability & Cleavage
This compound Very High Reactivity: Strong activation by two EWGs (-CN, -F). Suitable for unreactive amines.Moderate Stability: The electron-withdrawing nature of the aryl group can render the sulfonamide more susceptible to nucleophilic cleavage under certain conditions.[6]
p-Toluenesulfonyl chloride (TsCl) Moderate Reactivity: The methyl group is weakly electron-donating, slightly deactivating the sulfonyl chloride.[1]High Stability: Tosylamides are very robust and stable to a wide range of conditions. Cleavage often requires harsh reductive or strongly acidic conditions.[6]
Methanesulfonyl chloride (MsCl) High Reactivity: Aliphatic sulfonyl chloride, sterically unhindered and highly electrophilic.High Stability: Mesylamides are comparable in stability to tosylamides and require forcing conditions for removal.
2-Nitrobenzenesulfonyl chloride (NsCl) High Reactivity: The nitro group is a strong EWG, significantly activating the sulfonyl chloride.Labile: Nosylamides can be cleaved under remarkably mild conditions using a thiol and a base (Fukuyama conditions), making it a valuable protecting group for sensitive substrates.[6]
2,4-Dinitrobenzenesulfonyl chloride Very High Reactivity: Two strong EWGs provide exceptional activation.Very Labile: Even more readily cleaved than nosylamides, often used for the protection of primary amines.[7]

Experimental Protocols

General Protocol for Sulfonamide Synthesis

This protocol describes a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride, which can be adapted for use with this compound.

Materials:

  • Primary or secondary amine

  • This compound (or other sulfonyl chloride)

  • Anhydrous dichloromethane (DCM)

  • A suitable base (e.g., triethylamine or pyridine)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.2 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.

Synthesis of this compound (Analogous Route)
  • Nucleophilic Aromatic Substitution: Reaction of a suitable starting material, such as 2,5-difluorobenzonitrile, with a sulfur nucleophile (e.g., sodium sulfide) in a polar aprotic solvent like DMF would yield a thiophenoxide intermediate.

  • Oxidation: The resulting thiophenoxide is then oxidized to the corresponding sulfonic acid using a suitable oxidizing agent, such as sodium hypochlorite.

  • Chlorination: Finally, treatment of the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would furnish the desired this compound.[5]

Visualizing the Reaction and Workflow

Sulfonamide_Formation Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride SulfonylChloride->Intermediate Base Base (e.g., Et3N) Salt Base-HCl Salt Base->Salt Sulfonamide Sulfonamide Intermediate->Sulfonamide Chloride Elimination HCl HCl HCl->Salt

Caption: Mechanism of Sulfonamide Formation.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve amine in DCM B 2. Add base at 0°C A->B C 3. Add sulfonyl chloride solution B->C D 4. Stir at room temperature C->D E 5. Aqueous washings D->E Reaction complete F 6. Dry and concentrate E->F G 7. Purify (Chromatography/Recrystallization) F->G

Caption: Experimental Workflow for Sulfonamide Synthesis.

Conclusion

The selection of a sulfonylating agent is a nuanced decision that significantly impacts the outcome of a synthetic endeavor. This compound emerges as a highly reactive reagent, ideally suited for the sulfonylation of less nucleophilic amines or for reactions where mild conditions are paramount. This high reactivity is a direct consequence of the potent electron-withdrawing effects of the cyano and fluoro substituents. While this enhanced reactivity is a key advantage, researchers must also consider the potentially reduced stability of the resulting sulfonamide compared to those derived from less activated sulfonyl chlorides like TsCl. By understanding the interplay between electronic effects, reactivity, and stability, chemists can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery process.

References

A Comparative Guide to the NMR Characterization of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, derivatives of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride serve as critical building blocks for a variety of pharmacologically active agents. The precise and unambiguous structural characterization of these molecules is paramount to ensure the integrity of medicinal chemistry efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled insight into molecular structure, connectivity, and conformation.

This guide offers an in-depth, comparative analysis of the NMR spectroscopic features of this compound and its derivatives. Moving beyond a mere recitation of data, we will delve into the underlying principles that govern the observed chemical shifts and coupling constants, providing researchers with the predictive tools and interpretive expertise necessary to confidently characterize these important compounds.

The Foundational Role of NMR in Structural Elucidation

NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, provides a comprehensive picture of molecular architecture. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and a wide chemical shift range that is exquisitely sensitive to the electronic environment.[1][2] The interplay of these three NMR active nuclei, through scalar (J) couplings, allows for the definitive assignment of resonances and the establishment of through-bond connectivity.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the characterization of this compound derivatives.

Sample Preparation:

  • Solvent Selection: Accurately weigh approximately 5-10 mg of the sulfonyl chloride derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR is typically used. For ¹⁹F NMR, an external reference like CFCl₃ is often employed, though internal standards can also be used with caution.[3]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.

NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • Typical spectral width: 0 to 200 ppm.

    • Longer acquisition times are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The wide chemical shift range of fluorine necessitates a larger spectral width (e.g., -50 to -250 ppm relative to CFCl₃).[1]

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.[4]

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to probe through-space proximities between ¹H and ¹⁹F nuclei.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve standard Add Internal Standard (e.g., TMS) dissolve->standard filter Filter into NMR Tube standard->filter oneD 1D NMR (¹H, ¹³C, ¹⁹F) filter->oneD twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD If necessary for full assignment process Process Spectra (FT, Phasing, Baseline Correction) twoD->process assign Assign Resonances process->assign interpret Interpret Chemical Shifts & Coupling Constants assign->interpret structure Elucidate Structure interpret->structure

Caption: Workflow for NMR characterization of sulfonyl chloride derivatives.

Comparative NMR Data of this compound and an Exemplary Derivative

To illustrate the principles of NMR-based characterization, let's compare the expected NMR data for the parent compound, this compound, with a hypothetical derivative, 5-Cyano-2-fluoro-4-methylbenzene-1-sulfonyl chloride.

Compound Structure Expected ¹H NMR (CDCl₃, 400 MHz) Expected ¹⁹F NMR (CDCl₃, 376 MHz) Expected ¹³C NMR (CDCl₃, 100 MHz)
This compound δ 8.2-8.4 (m, 2H), 7.5-7.7 (m, 1H)δ ~ -105 to -115 (m)δ ~160 (d, ¹JCF), ~140 (d), ~135 (d), ~132 (d), ~118 (s, CN), ~115 (d, ²JCF)
5-Cyano-2-fluoro-4-methylbenzene-1-sulfonyl chloride δ 8.1 (s, 1H), 7.4 (s, 1H), 2.5 (s, 3H)δ ~ -110 to -120 (s)δ ~162 (d, ¹JCF), ~145 (s), ~138 (s), ~133 (d), ~117 (s, CN), ~116 (d, ²JCF), ~20 (s, CH₃)

Note: The chemical shifts and coupling constants presented are estimations based on general principles and data for similar compounds. Actual experimental values may vary.

In-Depth Analysis of Spectroscopic Features

¹H NMR Spectroscopy:

  • Chemical Shifts: The aromatic protons in these compounds resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl), cyano (-CN), and fluorine (-F) groups. In the parent compound, the protons will exhibit complex splitting patterns due to both ¹H-¹H and ¹H-¹⁹F couplings. The introduction of a methyl group in the derivative simplifies the aromatic region to two singlets, as the protons are no longer coupled to each other.

  • Coupling Constants: The magnitude of the coupling constants is diagnostic of the relative positions of the coupled nuclei.

    • ortho ¹H-¹H coupling (³JHH): ~7-9 Hz

    • meta ¹H-¹H coupling (⁴JHH): ~2-3 Hz

    • para ¹H-¹H coupling (⁵JHH): ~0-1 Hz

    • ¹H-¹⁹F couplings are also observed and are typically in the range of ³JHF (ortho) ~ 6-10 Hz, ⁴JHF (meta) ~ 4-8 Hz, and ⁵JHF (para) ~ 2-4 Hz.

¹⁹F NMR Spectroscopy:

  • Chemical Shifts: The chemical shift of the fluorine atom is highly sensitive to the electronic nature of the substituents on the aromatic ring.[5] Electron-donating groups generally cause an upfield shift (less negative ppm value), while electron-withdrawing groups cause a downfield shift. The sulfonyl chloride and cyano groups are strongly electron-withdrawing, which will shift the fluorine resonance downfield compared to fluorobenzene itself. The introduction of an electron-donating methyl group in the derivative would be expected to cause a slight upfield shift of the fluorine resonance.

  • Coupling: The ¹⁹F nucleus will couple to the aromatic protons, resulting in a complex multiplet in the proton-coupled ¹⁹F spectrum. In the proton-decoupled spectrum, the signal will be a singlet unless there are other fluorine atoms present.

Key Structural Correlations in NMR

G cluster_mol This compound cluster_info Structural Information mol H_shifts ¹H Chemical Shifts elec_env Electronic Environment H_shifts->elec_env F_shifts ¹⁹F Chemical Shifts F_shifts->elec_env C_shifts ¹³C Chemical Shifts C_shifts->elec_env J_HF ¹H-¹⁹F Couplings connectivity Through-Bond Connectivity J_HF->connectivity J_CF ¹³C-¹⁹F Couplings J_CF->connectivity proximity Through-Space Proximity (HOESY)

Caption: Relationship between NMR observables and structural information.

¹³C NMR Spectroscopy:

  • Chemical Shifts: The carbon chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule. The carbon directly attached to the fluorine atom will exhibit a large downfield shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF).[6] The carbons ortho and meta to the fluorine will also show smaller couplings (²JCF and ³JCF). The cyano carbon has a characteristic chemical shift in the range of δ 115-120 ppm.

  • Coupling Constants:

    • ¹JCF: Typically large, ~240-280 Hz.[7]

    • ²JCF: ~15-25 Hz.

    • ³JCF: ~5-10 Hz. The magnitudes of these C-F coupling constants are invaluable for the unambiguous assignment of the aromatic carbon signals.

Conclusion: A Synergistic Approach

The comprehensive characterization of this compound and its derivatives is readily achievable through a synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. By carefully analyzing the chemical shifts and coupling patterns, researchers can gain a detailed and unambiguous understanding of the molecular structure. The principles and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel fluorinated compounds, ensuring the structural integrity that is fundamental to advancing drug discovery programs.

References

A Comparative Guide to the Mass Spectrometry Analysis of Compounds Synthesized with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in Modern Drug Discovery

In the landscape of medicinal chemistry, the sulfonamide functional group remains a privileged scaffold, integral to the design of a multitude of therapeutic agents. The synthesis of novel sulfonamide derivatives is a cornerstone of many drug discovery programs, and the choice of the sulfonating agent is a critical decision that influences not only the biological activity but also the analytical tractability of the resulting molecules. This compound is a versatile reagent that introduces a unique combination of a cyano and a fluoro group onto the aromatic ring of the resulting sulfonamide. These electron-withdrawing moieties can significantly modulate the physicochemical properties of the final compound, including its acidity, lipophilicity, and metabolic stability.

This guide provides an in-depth comparison of the mass spectrometry (MS) analysis of compounds synthesized using this compound with those prepared from two widely used alternatives: p-toluenesulfonyl chloride (tosyl chloride) and dansyl chloride. As researchers and drug development professionals, understanding the nuances of how these different sulfonyl chloride precursors influence the mass spectrometric behavior of the final products is paramount for efficient reaction monitoring, purification, and structural elucidation. This guide will delve into the expected fragmentation patterns, ionization efficiencies, and chromatographic behaviors, supported by established principles and experimental data for analogous compounds.

Comparison of Sulfonating Reagents

The selection of a sulfonating reagent has a profound impact on multiple aspects of the drug discovery workflow, from the synthetic strategy to the final analytical characterization. The table below provides a comparative overview of this compound, p-toluenesulfonyl chloride, and dansyl chloride.

FeatureThis compoundp-Toluenesulfonyl Chloride (Tosyl Chloride)Dansyl Chloride
Reactivity High, readily reacts with primary and secondary amines.High, a classic and widely used reagent for sulfonamide formation.High, reactive with primary and secondary amines, as well as phenols.
Structural Moiety Introduced 5-Cyano-2-fluorophenylsulfonylp-Tolylsulfonyl (Tosyl)5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl)
Impact on Physicochemical Properties Increases polarity and introduces strong electron-withdrawing character.Moderately increases lipophilicity.Significantly increases lipophilicity and introduces a fluorescent tag.[1]
Typical Application Medicinal chemistry programs requiring modulation of pKa and metabolic stability.Synthesis of traditional sulfonamides, and as a protecting group.Derivatizing agent to enhance LC-MS sensitivity and chromatographic retention of polar analytes.[1][2]
LC-MS Detection Good ionization in positive electrospray ionization (ESI). The presence of fluorine and nitrogen provides unique mass signatures.Good ionization in ESI.Excellent ionization and sensitivity in ESI, with strong UV and fluorescence signals.[1]

Mass Spectrometry Analysis of Sulfonamides Derived from this compound

While specific experimental mass spectra for a wide range of derivatives from this compound are not extensively published, their fragmentation behavior under electrospray ionization (ESI) can be confidently predicted based on well-established principles for aromatic sulfonamides.[3] The presence of strong electron-withdrawing groups, namely the cyano and fluoro substituents, is expected to influence the fragmentation pathways.[3][4]

Predicted Fragmentation Pathways:

Upon positive mode ESI, sulfonamides readily form protonated molecules, [M+H]⁺. Collision-induced dissociation (CID) of these precursor ions is expected to induce several characteristic fragmentation pathways. A key fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[3] This process is often promoted by electron-withdrawing groups on the aromatic ring.[3]

The primary fragmentation steps for a generic N-alkyl sulfonamide derived from this compound are proposed as follows:

  • Loss of SO₂: The protonated molecule undergoes a rearrangement to eliminate a neutral SO₂ molecule. This is a hallmark fragmentation for this class of compounds.

  • Cleavage of the S-N Bond: This cleavage can occur to generate the 5-cyano-2-fluorophenylsulfonyl cation or the corresponding amine fragment, depending on the proton affinity of the amine moiety.

  • Cleavage of the C-S Bond: This results in the formation of the 5-cyano-2-fluorophenyl cation.

G M_H [M+H]⁺ (Protonated Molecule) loss_SO2 [M+H - SO₂]⁺ (Loss of SO₂) M_H->loss_SO2 - SO₂ (64 Da) ArSO2_ion [ArSO₂]⁺ (5-Cyano-2-fluorophenylsulfonyl cation) M_H->ArSO2_ion - R-NH Amine_fragment [R-NH₂]⁺ M_H->Amine_fragment - ArSO₂ Ar_ion [Ar]⁺ (5-Cyano-2-fluorophenyl cation) ArSO2_ion->Ar_ion - SO₂

Caption: Predicted fragmentation pathway for an N-alkyl-5-cyano-2-fluorobenzenesulfonamide.

Comparative Mass Spectrometry Analysis with Alternatives

Derivatives of p-Toluenesulfonyl Chloride (Tosylates)

Tosylates are classic sulfonamides, and their MS behavior is well-documented. They also exhibit the characteristic loss of SO₂ upon CID.[5] However, the electron-donating nature of the methyl group in the para position, in contrast to the electron-withdrawing groups of this compound, can influence the relative abundance of fragment ions. The cleavage of the S-N bond is also a prominent fragmentation pathway.

Derivatives of Dansyl Chloride

Dansyl chloride is primarily used as a derivatizing agent to improve the analytical properties of compounds containing primary and secondary amine or phenolic groups. The resulting dansylated compounds are known for their excellent ionization efficiency in ESI-MS, often leading to very low limits of detection. The fragmentation of dansylated compounds is dominated by the stable dimethylaminonaphthalene moiety, often yielding a characteristic fragment ion at m/z 171, corresponding to the dimethylaminonaphthyl radical cation.

Quantitative LC-MS Performance Comparison (Predicted)

Parameter5-Cyano-2-fluorobenzenesulfonamidesp-ToluenesulfonamidesDansylated Amines/Phenols
Typical m/z Range (M+H)⁺ Dependent on the amine reactant; the sulfonyl moiety adds ~201 Da.Dependent on the amine reactant; the tosyl moiety adds ~155 Da.Dependent on the analyte; the dansyl moiety adds ~233 Da.
Retention Time (RT) on C18 Moderate retention, influenced by the polarity of the cyano group.Generally less retained than dansylated analogs.Significantly increased retention, aiding in the separation of polar analytes.[1]
Limit of Detection (LOD) Expected in the ng/mL to pg/mL range.ng/mL to pg/mL range.Can reach low pg/mL to fg/mL levels due to enhanced ionization efficiency.

Experimental Protocols

Synthesis of a Representative N-Aryl-5-cyano-2-fluorobenzenesulfonamide

This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the substituted aniline (1.0 mmol) in pyridine (2 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, partition the mixture between DCM (10 mL) and saturated sodium bicarbonate solution (10 mL).

  • Separate the organic phase and wash it with water (10 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or preparatory HPLC.

LC-MS/MS Analysis of Synthesized Sulfonamides

This protocol provides a general LC-MS/MS method for the analysis of the synthesized sulfonamides.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Full scan (m/z 100-800) and product ion scan of the target [M+H]⁺ ions.

G cluster_synthesis Synthesis cluster_analysis LC-MS Analysis Reactants Reactants: This compound + Amine Reaction Reaction in Pyridine Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (HPLC/Chromatography) Workup->Purification Sample_Prep Sample Preparation (Dilution in Mobile Phase) Purification->Sample_Prep Purified Sulfonamide LC_Separation UPLC Separation (C18) Sample_Prep->LC_Separation MS_Detection ESI-MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Fragmentation & Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for synthesis and LC-MS analysis.

Conclusion

This compound is a valuable reagent for the synthesis of novel sulfonamides with unique electronic properties. The resulting compounds are well-suited for analysis by modern LC-MS techniques. Their fragmentation patterns, while predictable based on established sulfonamide chemistry, are influenced by the electron-withdrawing cyano and fluoro groups, primarily promoting the characteristic loss of SO₂. In comparison to derivatives from more traditional reagents like tosyl chloride, these compounds may exhibit different chromatographic behavior and fragmentation propensities. When compared to derivatizing agents like dansyl chloride, the primary advantage of using this compound lies in the intrinsic modification of the parent molecule's properties for therapeutic purposes, rather than solely for analytical enhancement. This guide provides a foundational understanding to aid researchers in the efficient analysis and characterization of this important class of molecules.

References

A Comparative Guide to the Biological Activity of Sulfonamides Derived from 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the biological activities of sulfonamide derivatives synthesized from 5-cyano-2-fluorobenzene-1-sulfonyl chloride. We will delve into their established roles as thromboxane receptor antagonists and explore their potential in other therapeutic areas, such as oncology and infectious diseases, by drawing comparisons with structurally similar compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both field-proven insights and detailed experimental methodologies.

Introduction: The Versatile Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] Its ability to act as a bioisostere for carboxylic acids, coupled with its capacity to form crucial hydrogen bond interactions with biological targets, has led to the development of drugs with diverse pharmacological activities, including antibacterial, anticancer, and diuretic properties.[1] The specific precursor, this compound, offers a unique combination of reactive and modulatory moieties. The sulfonyl chloride group provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. The electron-withdrawing nature of the cyano and fluoro groups can significantly influence the physicochemical properties and biological activity of the resulting molecules.

Thromboxane Receptor Antagonism: A Primary Application

Patent literature reveals a key application for sulfonamides derived from this compound as thromboxane receptor (TP) antagonists.[4][5] Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor, the TP receptor, is a critical target in the management of cardiovascular diseases.[6][7] Antagonists of this receptor can prevent the pathological effects of TXA2, offering a therapeutic strategy for conditions such as thrombosis and hypertension.[6][7]

Mechanism of Action of Thromboxane Receptor Antagonists

Thromboxane A2, produced from arachidonic acid, binds to TP receptors on platelets and smooth muscle cells, initiating a signaling cascade that leads to platelet activation and vasoconstriction.[8] TP receptor antagonists competitively block the binding of thromboxane A2 to its receptor, thereby inhibiting these downstream effects.[7] This mechanism is distinct from that of aspirin, which inhibits the synthesis of thromboxane A2 itself.[9]

View DOT script for Thromboxane A2 Signaling Pathway and Inhibition

Thromboxane_Pathway TP_receptor TP Receptor Platelet_Aggregation Platelet Aggregation TP_receptor->Platelet_Aggregation Vasoconstriction Vasoconstriction TP_receptor->Vasoconstriction Arachidonic_Acid Arachidonic Acid Thromboxane_A2 Thromboxane A2 Arachidonic_Acid->Thromboxane_A2 COX-1 Thromboxane_A2->TP_receptor Binds to Aspirin Aspirin Aspirin->Arachidonic_Acid TP_Antagonist TP Receptor Antagonist TP_Antagonist->TP_receptor

Figure 1: Simplified diagram of the thromboxane A2 signaling pathway and points of inhibition.

Synthesis of a Key Intermediate: 5-Cyano-2-fluorobenzenesulfonamide

The foundational step in the development of these thromboxane receptor antagonists involves the synthesis of 5-cyano-2-fluorobenzenesulfonamide. This is achieved through the reaction of this compound with ammonia.[4][5]

View DOT script for Synthesis of 5-Cyano-2-fluorobenzenesulfonamide

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Start_Material This compound Reaction_Step Nucleophilic Substitution Start_Material->Reaction_Step Ammonia Ammonia (in MeOH) Ammonia->Reaction_Step Product 5-Cyano-2-fluorobenzenesulfonamide Reaction_Step->Product

Figure 2: Workflow for the synthesis of 5-Cyano-2-fluorobenzenesulfonamide.

Comparative Analysis with an Established Thromboxane Receptor Antagonist

While specific quantitative data for the 5-cyano-2-fluorobenzenesulfonamide derivatives as thromboxane receptor antagonists is primarily found within patent literature, we can compare their role with established antagonists like Terutroban .[7]

FeatureSulfonamides from this compoundTerutroban
Core Scaffold BenzenesulfonamideCarboxylic acid derivative
Mechanism of Action Competitive TP receptor antagonist[6][7]Competitive TP receptor antagonist[7]
Therapeutic Target Cardiovascular diseases (e.g., thrombosis)[4][5]Secondary prevention of thrombotic events[7]

Exploring Further Biological Activities: A Comparative Perspective

Due to the limited publicly available data on the broad biological screening of sulfonamides derived specifically from this compound, we will now explore potential anticancer and antimicrobial activities by drawing comparisons with structurally related sulfonamides. The presence of the cyano and fluoro groups can be expected to modulate the biological activity profile.

Potential Anticancer Activity

Sulfonamide derivatives are a well-established class of anticancer agents.[1][2][3] The presence of electron-withdrawing groups, such as cyano and fluoro moieties, has been shown in some cases to enhance cytotoxic activity against various cancer cell lines.[10] For instance, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have demonstrated significant growth inhibition against a panel of 60 cancer cell lines.[10]

Comparative Data of Structurally Related Anticancer Sulfonamides

CompoundCancer Cell LineIC50 (µM)Reference
2,5-Dichlorothiophene-3-sulfonamideHeLa, MDA-MB231, MCF-77.2, 4.62, 7.13[1]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivativeHOP-92 (Non-small cell lung cancer)4.56[10]
Reference Drug: Doxorubicin VariousTypically in the low micromolar to nanomolar range[1]
Potential Antimicrobial Activity

The sulfonamide scaffold is the basis of the first commercially available antibiotics.[11] While bacterial resistance is a significant issue, the development of novel sulfonamide derivatives continues to be an active area of research. Fluorinated benzenesulfonamides, in particular, have been investigated for their antibacterial properties.[12]

Comparative Data of Structurally Related Antimicrobial Sulfonamides

Compound/ClassTarget Organism(s)MIC (µg/mL)Reference
Benzenesulfonamide-fluoroquinolone hybridsGram-positive bacteriaVaries[12]
New benzenesulfonamide derivativesE. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger6.28 - 6.72 (for the most active compounds against specific strains)[11]
Reference Drug: Ciprofloxacin Broad spectrumVaries[11]
Potential Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[13][14][15] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and even cancer.[16][17] The presence of electron-withdrawing groups on the aromatic ring of sulfonamides can influence their inhibitory potency and selectivity.[18]

Comparative Data of Structurally Related Carbonic Anhydrase Inhibitors

Compound/ClassTarget CA IsoformInhibition Constant (Kᵢ)Reference
Fluorinated benzenesulfonamidesCA II, CA VII, CA IX, CA XII, CA XIIINanomolar range[18]
Saccharin sulfonamidesCA I, II, VII, XII, XIIINanomolar to millimolar range[16]
Reference Drug: Acetazolamide Various CA isoformsNanomolar range[17]

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key biological assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[4][19][20][21]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test sulfonamide and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

View DOT script for MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis A Seed cells in 96-well plate B Treat with sulfonamide derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Read absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 3: A step-by-step workflow of the MTT assay for cytotoxicity testing.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][22][23][24][25]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound at which no visible growth occurs.[5][22]

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the sulfonamide derivative in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion

Sulfonamides derived from this compound have a documented application as thromboxane receptor antagonists, highlighting their potential in cardiovascular medicine. While extensive research on their broader biological activities is not yet widely published, the structural features of these compounds—namely the sulfonamide core and the electron-withdrawing cyano and fluoro substituents—suggest a strong potential for other therapeutic applications, including as anticancer, antimicrobial, and carbonic anhydrase inhibitory agents. This guide provides a framework for the comparative evaluation of these compounds and detailed protocols to facilitate further investigation into their full therapeutic potential. It is our hope that this information will spur further research into this promising class of molecules.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the integrity of building blocks is paramount. 5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a critical intermediate, valued for its reactive sulfonyl chloride group and the synthetic handles provided by the cyano and fluoro substituents. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust assessment of its purity, moving beyond mere procedural steps to elucidate the scientific rationale behind experimental choices.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound typically proceeds via a multi-step sequence, often culminating in the diazotization of a corresponding aniline precursor followed by a copper-catalyzed reaction with sulfur dioxide and a chlorinating agent (a modified Sandmeyer reaction). Understanding this synthetic route is fundamental to anticipating potential impurities.

A plausible synthetic pathway is outlined below:

A 3-Amino-4-fluorobenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl C 5-Cyano-2-fluorobenzene-1-sulfinic acid B->C SO2, CuCl D This compound C->D Chlorinating Agent (e.g., SO2Cl2)

Caption: Plausible synthetic route for this compound.

This process, while effective, can introduce several classes of impurities that must be diligently monitored:

  • Starting Material and Intermediates: Incomplete conversion can lead to the presence of residual 3-amino-4-fluorobenzonitrile or the sulfinic acid intermediate.

  • Side-Reaction Products: The highly reactive diazonium salt can undergo side reactions, such as hydroxylation (to form a phenol) or Sandmeyer-type side reactions, introducing a variety of structurally related impurities.

  • Hydrolysis Product: The primary degradation product of the target molecule is 5-Cyano-2-fluorobenzene-1-sulfonic acid, formed by the reaction of the sulfonyl chloride with adventitious moisture. Strict anhydrous conditions are crucial to minimize this impurity.[1]

  • Isomeric Impurities: Depending on the purity of the starting materials, isomeric impurities may be carried through the synthesis.

A self-validating analytical approach, therefore, must be capable of separating and quantifying the target compound from these potential contaminants.

A Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique is a critical decision driven by the specific information required, such as qualitative identification, quantitative assessment, or the detection of trace-level impurities. We will compare the most powerful and commonly employed techniques for this purpose.

Table 1: At-a-Glance Comparison of Analytical Techniques
TechniquePrincipleInformation ProvidedThroughputKey AdvantagesKey Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.HighRobust, versatile, excellent for quantitative analysis.Requires a chromophore, may not resolve all impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities.MediumHigh sensitivity and specificity, excellent for identification.Not suitable for non-volatile or thermally labile compounds.
qNMR Nuclear spin resonance in a magnetic field.Absolute purity determination, structural confirmation.LowProvides absolute purity without a reference standard of the analyte.[2]Lower sensitivity than chromatographic methods.
Elemental Analysis Combustion of the sample to determine elemental composition.Confirms elemental composition (C, H, N, S).[1][3]LowProvides fundamental confirmation of the molecular formula.Does not identify or quantify individual impurities.[2]

In-Depth Methodologies and Experimental Causality

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and quantitative power.[4][5] For this compound, a reversed-phase method is typically employed.

Why Reversed-Phase? The target molecule is a moderately polar organic compound, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This allows for the effective separation of the target compound from both more polar impurities (like the sulfonic acid hydrolysis product) and less polar byproducts.

A Sample Preparation: Accurately weigh ~10 mg of the sample. Dissolve in 10 mL of acetonitrile. B HPLC System: Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% Phosphoric Acid in Water Mobile Phase B: Acetonitrile A->B Inject 10 µL C Gradient Elution: 0-15 min: 30-80% B 15-20 min: 80% B 20-21 min: 80-30% B 21-25 min: 30% B B->C Flow Rate: 1.0 mL/min D Detection & Analysis: UV Detector at 254 nm Integrate peak areas to determine % purity. C->D Column Temperature: 30 °C

Caption: HPLC-UV workflow for purity assessment.

Causality Behind Choices:

  • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the sulfonic acid impurity, leading to better peak shape and retention time reproducibility.[6]

  • Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.

  • UV Detection at 254 nm: The aromatic nature of the molecule provides strong UV absorbance at this wavelength, allowing for sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[7][8] Due to the reactivity of the sulfonyl chloride group, derivatization is often necessary to improve thermal stability and chromatographic performance.

Why Derivatization? Direct injection of a sulfonyl chloride onto a hot GC column can lead to degradation. Conversion to a more stable derivative, such as a sulfonamide, ensures that the analysis is representative of the original sample composition.[9]

A Derivatization: Dissolve ~5 mg of sample in 1 mL of dichloromethane. Add excess diethylamine. Allow to react for 30 min at room temperature. B GC-MS System: Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm Carrier Gas: Helium Injector Temp: 250 °C A->B Inject 1 µL C Temperature Program: Initial: 100 °C (2 min) Ramp: 15 °C/min to 280 °C (hold 5 min) B->C D MS Detection & Analysis: Ionization: Electron Ionization (EI) Scan Range: m/z 50-500 Identify peaks by library matching and fragmentation patterns. C->D

Caption: GC-MS workflow with derivatization.

Causality Behind Choices:

  • Diethylamine Derivatization: Diethylamine is a simple, reactive amine that readily converts the sulfonyl chloride to its corresponding stable sulfonamide.

  • DB-5ms Column: A non-polar column is chosen for the separation of the relatively non-polar sulfonamide derivative.

  • Electron Ionization (EI): EI provides reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[2][10] This is achieved by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.

Why qNMR? It provides a highly accurate and direct measure of the mass fraction of the analyte in the sample, accounting for non-protonated impurities and residual solvents that may be missed by other techniques.[6]

A Sample Preparation: Accurately weigh ~20 mg of sample. Accurately weigh ~10 mg of internal standard (e.g., maleic acid). Dissolve both in a known volume of DMSO-d6. B NMR Acquisition: Spectrometer: 400 MHz or higher Acquire a 1H NMR spectrum with a long relaxation delay (D1 > 5 x T1). A->B C Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and the internal standard. B->C D Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS C->D

Caption: qNMR workflow for absolute purity determination.

Causality Behind Choices:

  • Internal Standard Selection: Maleic acid is a good choice as it is non-volatile, stable, has a simple ¹H NMR spectrum with a signal that does not overlap with the analyte signals, and is commercially available in high purity.

  • DMSO-d6 as Solvent: Aprotic deuterated solvents like DMSO-d6 are used to avoid reactions with the sulfonyl chloride.

  • Long Relaxation Delay: This is crucial to ensure complete relaxation of all protons, which is a prerequisite for accurate integration and quantification.

Conclusion and Recommendations

A multi-faceted approach is often the most robust strategy for ensuring the purity of this compound.

  • For routine quality control and quantitative purity assessment, HPLC-UV is the method of choice due to its high throughput, robustness, and excellent quantitative capabilities.

  • For the identification of unknown volatile impurities and for orthogonal confirmation of purity, GC-MS (with derivatization) is highly recommended.

  • For the definitive determination of absolute purity and for the certification of reference standards, qNMR is unparalleled in its accuracy and directness.

  • Elemental analysis serves as a fundamental check of the bulk composition and can be used to corroborate the findings of other methods.

By understanding the synthetic origin of potential impurities and selecting the appropriate analytical tools, researchers can ensure the quality of this critical building block, thereby safeguarding the integrity of their downstream research and development efforts.

References

validation of a synthetic route to a 5-Cyano-2-fluorobenzene-1-sulfonyl chloride analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Validation of a 5-Cyano-2-fluorobenzene-1-sulfonyl Chloride Analog

This guide provides a comprehensive comparison of two distinct and viable synthetic routes for preparing a this compound analog, a critical building block for researchers, medicinal chemists, and professionals in drug development. The analysis delves into the mechanistic underpinnings, procedural details, and relative performance of each pathway, offering field-proven insights to inform strategic synthetic planning.

Introduction: The Significance of Substituted Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides, particularly those bearing cyano and fluoro moieties, are highly sought-after intermediates in medicinal chemistry. The sulfonyl chloride group serves as a versatile handle for introducing the sulfonamide functionality—a privileged scaffold in numerous therapeutic agents. The electron-withdrawing nature of the cyano and fluoro groups can significantly modulate the physicochemical properties of the final molecule, impacting factors such as binding affinity, metabolic stability, and bioavailability. Given their importance, the development of robust, safe, and scalable synthetic routes to these compounds is of paramount importance.

This guide validates and compares two strategic approaches to a representative analog, 3-cyano-4-fluorobenzene-1-sulfonyl chloride, starting from readily available precursors:

  • Route 1: A classic Sandmeyer reaction pathway starting from 3-amino-4-fluorobenzonitrile.

  • Route 2: A modern approach involving Nucleophilic Aromatic Substitution (SNAr) followed by oxidative chlorination, starting from 2,4-difluorobenzonitrile.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a reliable method for converting anilines into a wide array of functional groups via a diazonium salt intermediate. Its application in the synthesis of aryl sulfonyl chlorides is well-established and offers exceptional regiochemical control.[1]

Mechanistic Rationale

This pathway leverages the diazotization of 3-amino-4-fluorobenzonitrile to form a highly reactive diazonium salt. This intermediate is then subjected to a copper-catalyzed reaction with sulfur dioxide, which acts as the source of the sulfonyl group, and a chloride source to furnish the final sulfonyl chloride. Modern variations of this reaction often employ stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to enhance safety and operational simplicity, avoiding the handling of gaseous SO₂.[2][3][4]

Experimental Workflow: Route 1

cluster_0 Route 1: Sandmeyer Reaction A 3-Amino-4-fluorobenzonitrile B Diazonium Salt Intermediate A->B  tBuONO, HCl, CuCl₂ C 3-Cyano-4-fluorobenzene-1-sulfonyl Chloride B->C  SO₂ (or DABSO)

Caption: Workflow for the Sandmeyer synthesis of the target analog.

Detailed Protocol: Route 1

Step 1: In Situ Diazotization and Chlorosulfonylation

  • To a stirred solution of 3-amino-4-fluorobenzonitrile (1.0 equiv) and CuCl₂ (0.05 equiv) in acetonitrile (0.2 M) is added 37% aqueous HCl (2.0 equiv) at room temperature.

  • Add DABSO (0.6 equiv), and stir the mixture for 10 minutes.[3]

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add tert-butyl nitrite (1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5°C. A color change and gas evolution may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Purification can be achieved via flash column chromatography.

Route 2: Nucleophilic Aromatic Substitution (SNAr) & Oxidation

This modern alternative bypasses the need for potentially hazardous diazonium intermediates.[5] The strategy relies on the high reactivity of electron-deficient aryl fluorides towards nucleophilic aromatic substitution. The presence of two strong electron-withdrawing groups (cyano and the second fluorine) on the ring activates the starting material, 2,4-difluorobenzonitrile, for SNAr.

Mechanistic Rationale

The synthesis begins with a regioselective SNAr reaction. A sulfur nucleophile, such as sodium sulfide or a thiol, displaces the fluorine atom at the 4-position, which is para to the strongly activating cyano group. The resulting thiophenoxide or thioether is a stable intermediate that is then subjected to oxidative chlorination. This two-step process transforms the sulfur moiety into the desired sulfonyl chloride functional group. This approach is often favored in industrial settings due to its improved safety profile and scalability.[5]

Experimental Workflow: Route 2

cluster_1 Route 2: SNAr & Oxidation D 2,4-Difluorobenzonitrile E Thiophenoxide Intermediate D->E  Na₂S·9H₂O, DMF (SNAr) F 3-Cyano-4-fluorobenzene-1-sulfonyl Chloride E->F  Cl₂, aq. HCl (Oxidative Chlorination)

Caption: Workflow for the SNAr and oxidation synthesis route.

Detailed Protocol: Route 2

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • In a round-bottom flask, dissolve 2,4-difluorobenzonitrile (1.0 equiv) in dimethylformamide (DMF).

  • Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 equiv) portion-wise at room temperature.

  • Heat the reaction mixture to 50-55°C and stir for 4-6 hours. The regioselectivity is driven by the strong activation from the para-cyano group.[6]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous solution with an organic solvent like ethyl acetate. The resulting organic layer contains the thiophenoxide intermediate, which can be carried forward without extensive purification.

Step 2: Oxidative Chlorination

  • To a biphasic mixture of the crude intermediate in CH₂Cl₂ and aqueous hydrochloric acid (2.4 M), cooled to below 0°C, bubble chlorine gas for 1-2 hours.[1]

  • Alternatively, add sodium hypochlorite (bleach) to the acidic mixture to generate chlorine in situ.[7]

  • Maintain the temperature below 5°C throughout the addition.

  • After the reaction is complete (monitored by TLC or LC-MS), quench any excess chlorine with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the target sulfonyl chloride.

Performance Comparison

The choice between these two synthetic routes depends on several factors, including available starting materials, safety considerations, and desired scale. The following table provides a comparative summary based on typical outcomes for analogous transformations reported in the literature.

ParameterRoute 1: Sandmeyer ReactionRoute 2: SNAr & OxidationJustification & Remarks
Starting Material 3-Amino-4-fluorobenzonitrile2,4-DifluorobenzonitrileBoth are commercially available, but pricing and availability can vary.
Typical Yield 65-80%[3][4]70-85% (over two steps)[5][8]Yields are generally comparable and highly dependent on optimization.
Regioselectivity ExcellentExcellentSandmeyer offers absolute control from the aniline. SNAr is highly directed by the para-cyano group.
Safety Concerns Formation of potentially explosive diazonium salts. Requires careful temperature control.Avoids diazotization. Uses odorous sulfur reagents and corrosive chlorine gas.Route 2 is generally considered safer for large-scale operations.[5]
Scalability Good, especially with SO₂ surrogates like DABSO which improve handling.[2]Excellent. The process avoids unstable intermediates and is amenable to flow chemistry.The SNAr/oxidation pathway is often preferred for industrial-scale synthesis.
Reaction Conditions Mild temperatures (0°C to RT).Moderate heating for SNAr; low temperatures for oxidation.Both routes employ manageable conditions for standard laboratory equipment.

Conclusion and Recommendation

Both synthetic routes present validated and effective strategies for accessing the this compound scaffold.

Route 1 (Sandmeyer Reaction) is an excellent choice for laboratory-scale synthesis, especially when the corresponding aniline is readily available. Its primary advantage is the unambiguous regiochemical outcome. The adoption of modern reagents like DABSO has significantly mitigated the risks associated with handling gaseous sulfur dioxide.[4][9]

Route 2 (SNAr & Oxidation) stands out as the superior strategy for process development and scale-up operations. By circumventing the formation of energetic diazonium salts, it offers an inherently safer process.[5] The high regioselectivity driven by the electronic nature of the substrate and the robustness of the two-step sequence make it a highly reliable and efficient industrial method.

For drug development professionals, the choice will ultimately be guided by a balance of speed, safety, and scalability. For initial exploratory work, the Sandmeyer route may provide quicker access to the desired material. For long-term development and manufacturing, investing in the optimization of the SNAr and oxidation pathway is highly recommended.

References

The Strategic Advantage of 5-Cyano-2-fluorobenzene-1-sulfonyl Chloride in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, prized for its ability to mimic amide bonds with enhanced metabolic stability and unique hydrogen bonding capabilities. The selection of the appropriate sulfonyl chloride precursor is a critical decision that profoundly influences synthetic efficiency and the pharmacological profile of the final compound. This guide provides an in-depth technical comparison of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a highly activated and versatile building block, with other commonly used sulfonyl chlorides. We will explore the mechanistic principles governing its reactivity, present comparative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Significance of Activation: Why this compound Stands Out

The reactivity of a benzenesulfonyl chloride is intrinsically linked to the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack by amines. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]

This compound is distinguished by the presence of two potent EWGs: a cyano (-CN) group and a fluorine (-F) atom. The cumulative inductive and resonance effects of these substituents significantly activate the sulfonyl chloride moiety, leading to faster reaction rates and often milder reaction conditions compared to less activated analogues.

Comparative Reactivity Analysis: A Data-Driven Perspective

While direct kinetic comparisons for this compound are not extensively published, the principles of physical organic chemistry allow for a robust predictive analysis. Kinetic studies on the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides have demonstrated a clear correlation between the electronic properties of the substituents and the reaction rate.[2]

The Hammett equation, which relates reaction rates to the electronic properties of substituents, shows a positive ρ-value for the nucleophilic substitution of sulfonyl chlorides, indicating that electron-withdrawing substituents accelerate the reaction.[2] For instance, a 3-trifluoromethylbenzenesulfonyl chloride is approximately 10 times more reactive than the unsubstituted benzenesulfonyl chloride.[2] Given that both the cyano and fluoro groups are strongly electron-withdrawing, it is reasonable to infer that this compound exhibits significantly enhanced reactivity compared to common alternatives like p-toluenesulfonyl chloride (possessing an electron-donating methyl group) and benzenesulfonyl chloride itself.

Table 1: Qualitative Reactivity Comparison of Common Benzenesulfonyl Chlorides

Sulfonyl ChlorideSubstituentsElectronic EffectPredicted Reactivity
This compound 5-Cyano, 2-FluoroStrongly Electron-WithdrawingVery High
4-Nitrobenzenesulfonyl chloride4-NitroStrongly Electron-WithdrawingHigh
4-(Trifluoromethyl)benzenesulfonyl chloride4-TrifluoromethylStrongly Electron-WithdrawingHigh
Benzenesulfonyl chlorideNoneNeutralModerate
p-Toluenesulfonyl chloride4-MethylElectron-DonatingLow

This enhanced reactivity translates to several practical advantages in a laboratory setting:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Faster Reaction Times: Increased efficiency leads to higher throughput, a critical factor in drug discovery campaigns.

  • Improved Yields: More complete conversions can lead to higher isolated yields of the desired sulfonamide.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of pharmacologically active molecules, particularly in the realm of kinase inhibitors and diuretics.

Kinase Inhibitors: A Privileged Scaffold Element

Protein kinases are a major class of drug targets in oncology and immunology.[3] Many kinase inhibitors incorporate a sulfonamide moiety to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The cyano and fluoro substituents on the phenyl ring of sulfonamides derived from this compound can serve as valuable pharmacophoric elements, potentially offering additional interactions with the target protein and influencing properties such as solubility and metabolic stability. For instance, the synthesis of sulfonamide derivatives as potent CDK9 inhibitors has been a subject of significant research.

Experimental Protocols

General Procedure for the Synthesis of Sulfonamides

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification amine Amine (1.0 equiv) stir Stir at 0 °C to rt amine->stir base Base (e.g., Pyridine, TEA) (1.2 equiv) base->stir solvent Anhydrous Solvent (e.g., DCM, THF) solvent->stir sulfonyl_chloride 5-Cyano-2-fluorobenzene- 1-sulfonyl chloride (1.1 equiv) sulfonyl_chloride->stir Add dropwise quench Quench with H₂O stir->quench extract Extract with Organic Solvent quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify product Sulfonamide Product purify->product

General workflow for sulfonamide synthesis.

Methodology:

  • Reaction Setup: To a solution of the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add this compound (1.1 equivalents) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Logical Relationships in Reactivity

The interplay between electronic effects and reaction mechanism dictates the utility of a given sulfonyl chloride. The following diagram illustrates the logical flow from substituent properties to synthetic outcome.

logical_relationship substituent Substituent on Benzene Ring ewg Electron-Withdrawing Group (e.g., -CN, -F, -NO₂) substituent->ewg is edg Electron-Donating Group (e.g., -CH₃, -OCH₃) substituent->edg is reactivity Electrophilicity of Sulfonyl Sulfur ewg->reactivity increases edg->reactivity decreases increased_reactivity Increased Reactivity reactivity->increased_reactivity leads to decreased_reactivity Decreased Reactivity reactivity->decreased_reactivity leads to outcome Synthetic Outcome increased_reactivity->outcome influences decreased_reactivity->outcome influences faster_rxn Faster Reaction Rate, Milder Conditions outcome->faster_rxn results in slower_rxn Slower Reaction Rate, Harsher Conditions outcome->slower_rxn results in

Influence of substituents on sulfonyl chloride reactivity.

Conclusion

This compound represents a highly valuable reagent for the synthesis of sulfonamides in the context of drug discovery. Its enhanced reactivity, stemming from the presence of potent electron-withdrawing groups, allows for efficient and versatile synthesis under mild conditions. While direct comparative kinetic data is an area for future research, the established principles of physical organic chemistry provide a strong rationale for its superiority over less activated sulfonyl chlorides. The strategic incorporation of the cyano and fluoro moieties can also impart desirable pharmacological properties to the resulting sulfonamide-containing molecules. Researchers and drug development professionals are encouraged to consider this powerful building block to accelerate their synthetic campaigns and explore novel chemical space.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document moves beyond a simple checklist, offering a deep dive into the chemical principles that govern the safe handling and disposal of this reactive compound. Our goal is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Understanding the Hazard: The Chemical Nature of this compound

This compound is a highly reactive molecule due to the sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, making the compound susceptible to rapid reaction with nucleophiles.

Key Chemical Hazards:

  • High Reactivity with Water: The primary disposal concern is its violent reaction with water, including moisture in the air.[1] This hydrolysis reaction is exothermic, releasing significant heat, and produces corrosive and toxic byproducts: hydrochloric acid (HCl) and 5-cyano-2-fluorobenzenesulfonic acid.[1][2]

  • Corrosivity: As a sulfonyl chloride, this compound is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][4][5]

  • Halogenated Organic Compound: This classification is critical for waste segregation. Improper mixing with non-halogenated waste streams can lead to complex and costly disposal processes and environmental non-compliance.[6][7]

The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the benzene ring further enhances the electrophilic nature of the sulfur atom in the sulfonyl chloride group, potentially increasing its reactivity compared to simpler benzenesulfonyl chlorides.[5][8] Understanding this inherent reactivity is the foundation for its safe disposal.

The Core Principle of Disposal: Segregation and Assessment

The first and most critical step in the disposal process is to accurately assess the quantity of the waste. The appropriate disposal path diverges significantly based on whether you are dealing with bulk quantities of the chemical or small, residual amounts, such as rinsate from glassware.

cluster_0 Initial Assessment cluster_1 Bulk Waste Disposal cluster_2 Residual Waste Neutralization A Assess Quantity of Waste (this compound) B DO NOT NEUTRALIZE A->B Bulk Quantities F Work in a Chemical Fume Hood with full PPE A->F Residuals / Rinsate C Transfer to a designated 'Halogenated Organic Waste' container B->C D Ensure container is tightly sealed, properly labeled, and stored in a Satellite Accumulation Area (SAA) C->D E Arrange for pickup by institutional EHS for professional disposal D->E G Prepare a cold (ice bath), stirred solution of sodium bicarbonate (5-10 molar excess) F->G H Slowly and carefully add the sulfonyl chloride waste to the basic solution G->H I Monitor for heat and gas evolution; continue stirring for 30-60 mins post-addition H->I J Verify pH is neutral or slightly basic (7-9) I->J K Transfer neutralized solution to 'Aqueous Hazardous Waste' container J->K pH is 7-9 L Add more base and re-verify pH J->L pH is acidic L->J

Caption: Decision workflow for disposal of this compound.

Protocol for Bulk Quantity Disposal

Attempting to neutralize bulk quantities of sulfonyl chlorides in a laboratory setting is extremely dangerous and is strictly advised against.[6] The large-scale exothermic reaction can easily overwhelm a laboratory container, leading to boiling, splashing of corrosive material, and the rapid release of toxic HCl gas.

Step-by-Step Methodology:

  • Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste, as this complicates disposal and significantly increases costs.[6]

  • Container and Labeling: Use the original, tightly sealed container or transfer the material to a compatible, properly sealed hazardous waste container. The label must, at a minimum, include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[9]

    • Associated Hazards: Corrosive, Water-Reactive[6]

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA), away from incompatible materials, particularly water, bases, and alcohols.[10][9]

  • Professional Disposal: Arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] These professionals are equipped to handle and dispose of reactive chemicals in accordance with EPA and local regulations.[9][12]

Protocol for Neutralization of Residual Quantities

For small, residual quantities, such as the residue in a reaction flask or rinsate from contaminated glassware, a carefully controlled neutralization is the appropriate procedure. This process intentionally hydrolyzes the sulfonyl chloride under basic conditions to yield the far more stable and less reactive sulfonate salt.

Safety First: This procedure must be performed in a certified chemical fume hood while wearing full Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]

Step-by-Step Methodology:

  • Preparation of Neutralizing Solution: In a large beaker capacious enough to handle potential foaming, prepare a cold solution of saturated sodium bicarbonate or a 5-10% sodium hydroxide solution. Place this beaker in an ice bath on a stir plate and begin vigorous stirring. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[6]

  • Slow and Controlled Addition: Carefully and slowly, using a pipette or dropping funnel, add the residual sulfonyl chloride solution to the cold, stirred basic solution. Crucially, always add the acid chloride to the base, never the other way around. This maintains a basic environment, immediately neutralizing the HCl byproduct and controlling the reaction rate.

  • Managing the Reaction: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[2][6] The addition rate must be slow enough to prevent excessive foaming, a rapid temperature increase, or overflow.

  • Ensuring Complete Reaction: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure all the sulfonyl chloride has reacted.[6]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Use a pH strip or meter to test the aqueous layer and confirm it is neutral or slightly basic (pH 7-9).[6] If the solution is still acidic, add more base, stir, and re-test.

  • Final Disposal: Once fully neutralized and the pH is confirmed, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution.[6]

cluster_reaction Neutralization Reaction cluster_hazards Key Hazards Managed reactants This compound Sodium Bicarbonate (Base) Water (Solvent) products Sodium 5-cyano-2-fluorobenzene-1-sulfonate (Salt) Hydrochloric Acid (HCl, neutralized by excess base) Carbon Dioxide (Gas, if bicarbonate is used) reactants->products Hydrolysis hazard1 Reactivity with Water (Exothermic, Gas Release) products->hazard1 Mitigates hazard2 Corrosivity (Causes severe burns) products->hazard2 Neutralizes hazard3 Toxicity of Byproducts (HCl gas) products->hazard3 Prevents Release conditions Slow, controlled addition Ice Bath Cooling Vigorous Stirring conditions->reactants

Caption: The chemistry of neutralizing sulfonyl chloride and the hazards mitigated.

Emergency Procedures: Spill Management

In the event of a small spill, immediate and correct action is crucial.

  • Evacuate and Alert: Clear all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional EHS office.

  • Ventilate: Ensure the fume hood is operational to manage vapors.

  • Contain and Absorb: Do NOT use water or combustible materials.[1][13] Cover and absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][13]

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container for solids.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (following EHS guidance) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₇H₃ClFNO₂S[15]
Molecular Weight 219.62 g/mol [15]
Primary Hazards Corrosive, Water-Reactive[1][3]
UN Number (similar compounds) UN3261 (Corrosive solid, acidic, organic, n.o.s.)[16]
Disposal Classification Halogenated Organic Waste[6][7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.